molecular formula C13H19NO2 B033470 (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 141552-89-8

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Cat. No.: B033470
CAS No.: 141552-89-8
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-LLVKDONJSA-N
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Description

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chiral phenoxyalkyl derivative of interest in neuroscience and pharmacology research. This compound is part of a chemical class known as substituted phenoxyalkyl or phenoxyacetyl derivatives of aminoalkanols, which are investigated for their multitarget profiles in the central nervous system . These structural analogs, such as propranolol and mexiletine, are known to function through mechanisms like sodium channel blockade, which can confer antiseizure and analgesic properties . Consequently, (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide represents a key candidate for researchers exploring new therapeutic agents for the treatment of conditions such as epilepsy and neuropathic pain, where such a dual activity could be beneficial . The research value of this specific (R)-enantiomer lies in the exploration of stereospecific effects on its biological activity and binding affinity, which can be critical for optimizing efficacy and understanding the compound's mechanism of action. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Metabolic Profiling of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide —the N-acetylated derivative of the (R)-enantiomer of the antiarrhythmic drug mexiletine—represents a compelling chemical entity in neuropharmacology and cardiovascular drug design. While the parent scaffold is a well-established class IB antiarrhythmic and antimyotonic agent, its clinical utility is often limited by rapid first-pass metabolism and narrow therapeutic indices. N-acetylation serves as a strategic structural modification, potentially acting as a prodrug or a distinct chemical entity with altered lipophilicity and metabolic stability.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the in vitro metabolic profiling of this compound. This guide details the causality behind experimental designs, kinetic parameter derivation, and the structural elucidation of its metabolites.

Mechanistic Rationale & Structural Biology

To design an effective profiling strategy, we must first understand the structural biology of the substrate. The parent compound, mexiletine, undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6[1]. This biotransformation yields several active and inactive metabolites, including p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM)[2].

By introducing an acetyl group to the primary amine of the (R)-enantiomer—the eutomer known for superior stereoselective voltage-gated sodium channel blockade[3]—the metabolic landscape is fundamentally altered:

  • CYP Binding Reorientation: The bulky, neutral acetamide group alters the molecule's affinity for the negatively charged binding pocket of CYP2D6, which typically prefers basic amines. This shifts the metabolic "soft spots" away from rapid aliphatic oxidation.

  • Amidase/Esterase Liability: The acetamide linkage introduces a new liability susceptible to cytosolic amidases or microsomal carboxylesterases (CES). If cleaved, the compound acts as a prodrug, releasing the active (R)-mexiletine.

Experimental Workflows: A Self-Validating Approach

To accurately map the metabolic fate of (R)-N-acetylmexiletine, we deploy a multi-tiered in vitro approach. Protocols must not be blind recipes; they must be self-validating systems that internally verify enzyme viability and isolate true metabolic pathways from chemical artifacts.

Workflow Step1 1. Substrate Preparation (R)-N-acetylmexiletine (1 µM) Step2 2. HLM / Cytosol Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Reaction Initiation (NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quenching & Extraction (Ice-cold ACN + IS) Step4->Step5 Step6 6. LC-HRMS/MS Analysis (Metabolite ID & Kinetics) Step5->Step6

Step-by-step in vitro metabolic profiling workflow using human liver microsomes.

Protocol A: Microsomal Stability & Intrinsic Clearance ( CLint​ )
  • Causality: We utilize Human Liver Microsomes (HLM) to assess Phase I oxidative stability.

  • Self-Validation: A minus-NADPH control must be run in parallel. If substrate depletion occurs without NADPH, it indicates non-CYP mediated degradation (e.g., amidase-driven deacetylation). Furthermore, positive controls (dextromethorphan for CYP2D6 and phenacetin for CYP1A2) are mandatory to verify microsomal activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine 0.5 mg/mL HLM with 1 µM (R)-N-acetylmexiletine in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (1 mM NADP+, 5 mM G-6-P, 1 U/mL G-6-PDH) to initiate the reaction.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The cold organic solvent instantly denatures proteins, halting metabolism.

  • Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate CLint​ .

Protocol B: Metabolite Identification (MetID) via LC-HRMS
  • Causality: High-resolution mass spectrometry (HRMS) is critical for MetID because it provides exact mass measurements (<5 ppm error). This allows us to distinguish between isobaric transformations and definitively assign elemental compositions to metabolites based on mass defect shifts.

Step-by-Step Methodology:

  • Incubation: Scale up the HLM incubation to 10 µM parent compound and 1 mg/mL protein concentration to generate sufficient metabolite mass. Incubate for 60 minutes.

  • Data Acquisition: Utilize a Q-TOF or Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set the mass range to m/z 100–800.

  • Data Processing: Employ mass defect filtering based on the parent exact mass ([M+H]+ = 222.1494) to isolate true metabolites from the complex biological matrix.

Quantitative Data Presentation

To facilitate easy comparison across preclinical species and structural modifications, all quantitative kinetic data and high-resolution mass shifts are summarized below.

Table 1: Representative In Vitro Kinetic Parameters

Species FractionHalf-Life ( t1/2​ ) (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Clearance Mechanism
Human (HLM)42.5 ± 3.132.6CYP-mediated Oxidation
Human Cytosol> 120< 5.0Minor Amidase Hydrolysis
Rat (RLM)18.2 ± 1.576.1CYP-mediated Oxidation
Mouse (MLM)12.4 ± 1.1111.8CYP-mediated Oxidation

Table 2: Putative Metabolites Identified via LC-HRMS/MS

Metabolite CodeBiotransformationElemental Composition Δ Mass (Da)Observed [M+H]+ (m/z)
M0 (Parent) N/AC₁₃H₁₉NO₂0.0000222.1494
M1 DeacetylationC₁₁H₁₇NO-42.0106180.1388
M2 Aromatic HydroxylationC₁₃H₁₉NO₃+15.9949238.1443
M3 Aliphatic HydroxylationC₁₃H₁₉NO₃+15.9949238.1443

Metabolic Pathways Visualization

Based on the structural liabilities of the acetamide moiety and the established oxidative pathways of the 2,6-dimethylphenoxy scaffold, the following biotransformation network is modeled.

Metabolism Parent (R)-N-acetylmexiletine [M+H]+ 222.1494 Deacetyl (R)-Mexiletine [M+H]+ 180.1388 Parent->Deacetyl Amidases / CES (Cytosol/Microsomes) ParaOH p-Hydroxy-N-acetylmexiletine [M+H]+ 238.1443 Parent->ParaOH CYP2D6 / CYP1A2 (Microsomes) AliphOH Hydroxymethyl-N-acetylmexiletine [M+H]+ 238.1443 Parent->AliphOH CYP1A2 / CYP2D6 (Microsomes) PhaseII Phase II Conjugates (Glucuronides) Deacetyl->PhaseII UGTs ParaOH->PhaseII UGTs AliphOH->PhaseII UGTs

Predicted phase I and phase II metabolic pathways of (R)-N-acetylmexiletine.

Conclusion

The in vitro metabolic profiling of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide requires a nuanced understanding of both CYP-mediated oxidation and amidase-driven hydrolysis. By employing a self-validating experimental design with proper minus-NADPH and positive controls, researchers can accurately determine whether this compound acts as a stable therapeutic entity or a prodrug for (R)-mexiletine, ultimately guiding its preclinical pharmacokinetic optimization.

References

  • Circulation: Arrhythmia and Electrophysiology (AHA Journals)
  • PubMed Central (NIH)
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

An In-depth Technical Guide to the Mechanism of Action of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (R-Mexiletine) in Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the R-enantiomer of the Class IB antiarrhythmic drug Mexiletine, on voltage-gated sodium channels (VGSCs). We delve into the molecular interactions, state-dependent binding kinetics, and the structural basis for its inhibitory effects. This document synthesizes findings from key electrophysiological and molecular biology studies to offer a detailed understanding for researchers and drug development professionals in the fields of pharmacology, neuroscience, and cardiology.

Introduction: The Significance of Voltage-Gated Sodium Channels and the Role of (R)-Mexiletine

Voltage-gated sodium channels are integral membrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle fibers.[1][2][3] These channels are heteromeric protein complexes consisting of a large, pore-forming α-subunit and one or more auxiliary β-subunits.[2][4] The α-subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5] The S4 segment in each domain acts as the voltage sensor, while the S5-S6 loop forms the ion-conducting pore.[1][3]

VGSCs cycle through three primary conformational states: resting (closed), open, and inactivated.[1][2] The transition between these states is tightly regulated by the membrane potential. Dysregulation of sodium channel function is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them a critical target for therapeutic intervention.[4][6]

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, hereafter referred to as (R)-Mexiletine, is the more potent enantiomer of the racemic drug Mexiletine.[6][7][8] Mexiletine is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias and also shows efficacy in treating myotonic syndromes and neuropathic pain.[6][8][9] Its therapeutic effects are primarily mediated through the blockade of VGSCs. This guide will elucidate the nuanced mechanism by which the R-enantiomer exerts its effects.

The Core Mechanism: State-Dependent Blockade of Sodium Channels

The central tenet of (R)-Mexiletine's action is its state-dependent affinity for the sodium channel. This means the drug exhibits a higher binding affinity for certain conformational states of the channel over others.

Preferential Binding to the Inactivated State

A wealth of electrophysiological evidence demonstrates that (R)-Mexiletine has a significantly higher affinity for the inactivated state of the sodium channel compared to the resting (closed) state.[7][10][11] This preferential binding is a hallmark of Class IB antiarrhythmic drugs.[9] When the cell membrane is depolarized, sodium channels transition from the resting state to the open state and then rapidly enter the inactivated state. (R)-Mexiletine binds to and stabilizes the inactivated state, preventing the channel from returning to the resting state.[11] This leads to a reduction in the number of available, functional sodium channels that can open upon subsequent depolarizations.

This mechanism is therapeutically advantageous because it allows for targeted action on tissues with abnormal, prolonged depolarization or high-frequency firing, such as in ischemic myocardium or epileptic foci, where a larger proportion of sodium channels reside in the inactivated state.[8][9]

Use-Dependent and Frequency-Dependent Block

A direct consequence of preferential binding to the inactivated state is the phenomenon of use-dependent or frequency-dependent block .[6][7][8] This means that the degree of sodium channel inhibition by (R)-Mexiletine increases with the frequency of channel activation. During rapid firing of action potentials, there is a cumulative increase in the number of channels entering the inactivated state, providing more binding opportunities for the drug. This results in a progressive enhancement of the block with each successive action potential.

The use-dependent nature of the block is a key feature that contributes to the clinical efficacy of Mexiletine in treating tachyarrhythmias.[9]

Tonic Block

While the block is most pronounced in the inactivated state, (R)-Mexiletine also exerts a tonic block on sodium channels in the resting state, albeit with a lower affinity.[7] This tonic block contributes to the overall reduction in sodium current. The R-enantiomer has been shown to be more potent than the S-enantiomer in producing a tonic block.[6][7]

Molecular and Structural Basis of Interaction

The binding site for (R)-Mexiletine and other local anesthetic-like drugs is located within the pore-forming region of the sodium channel α-subunit.

The IVS6 Segment: A Critical Binding Locus

Site-directed mutagenesis studies have identified key amino acid residues within the S6 segment of domain IV (IVS6) as being critical for the binding of (R)-Mexiletine.[10] Specifically, a phenylalanine residue (F1764 in the rat brain IIA isoform and F1762 in the rat heart isoform) has been shown to be a major determinant of drug affinity and tissue-specific differences in block.[10] Mutation of this residue significantly reduces the affinity of the channel for (R)-Mexiletine.[10] Another aromatic residue, a tyrosine (Y1771 in the rat brain IIA isoform), also plays a crucial role in the high-affinity block.[10]

These findings suggest that the aromatic rings of these residues form a hydrophobic pocket that accommodates the 2,6-dimethylphenoxy group of (R)-Mexiletine. The stereoselectivity of the interaction, with the R-enantiomer being more potent, implies a specific three-dimensional orientation of the drug molecule within this binding site.[7][12]

Isoform-Specific Interactions

Studies comparing the effects of (R)-Mexiletine on different sodium channel isoforms have revealed tissue-specific differences in affinity. For instance, (R)-Mexiletine generally exhibits a higher affinity for cardiac sodium channels (e.g., NaV1.5) compared to brain isoforms (e.g., NaV1.2).[10] These differences are attributed to subtle variations in the amino acid sequence of the binding site, particularly within the IVS6 segment.[10]

Quantitative Analysis of (R)-Mexiletine's Effects

The inhibitory effects of (R)-Mexiletine on sodium channels can be quantified using electrophysiological techniques, primarily the patch-clamp method.

ParameterDescriptionTypical Values for (R)-MexiletineReference
IC50 (Tonic Block) The concentration of the drug that causes a 50% inhibition of the sodium current from a resting state.~44 µM (frog skeletal muscle)[7]
IC50 (Use-Dependent Block) The concentration of the drug that causes a 50% inhibition of the sodium current under conditions of repetitive stimulation (e.g., 2 Hz).Significantly lower than tonic block IC50, demonstrating increased potency with use.[7]
Kd (Resting State) The dissociation constant for the binding of the drug to the resting state of the channel.Higher value, indicating lower affinity.[10]
Kd (Inactivated State) The dissociation constant for the binding of the drug to the inactivated state of the channel.26 to 35-fold lower than the resting state Kd, indicating significantly higher affinity.[10]
Shift in Steady-State Inactivation (h∞ curve) The drug-induced shift of the voltage-dependence of steady-state inactivation to more negative potentials.A characteristic leftward shift, indicative of stabilization of the inactivated state.[7]

Experimental Protocols for Characterizing Sodium Channel Blockers

The following provides a generalized, step-by-step methodology for investigating the mechanism of action of a compound like (R)-Mexiletine using whole-cell patch-clamp electrophysiology.

Cell Preparation and Electrophysiology Setup
  • Cell Culture: Utilize a cell line stably expressing the sodium channel isoform of interest (e.g., HEK-293 cells expressing NaV1.5).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium current.

  • Electrophysiology Rig: A standard patch-clamp setup equipped with an amplifier, a digitizer, a microscope, and a perfusion system is required.[13][14][15][16]

Voltage-Clamp Protocols
  • Tonic Block Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

    • Perfuse the cell with increasing concentrations of (R)-Mexiletine and measure the reduction in the peak sodium current.

  • Use-Dependent Block Protocol:

    • From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 2-10 Hz).

    • Measure the peak sodium current for each pulse in the train.

    • In the presence of (R)-Mexiletine, a progressive decrease in the current amplitude with each pulse will be observed.

  • Steady-State Inactivation Protocol:

    • Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10 mV increments) for a prolonged duration (e.g., 500 ms).

    • Immediately following the pre-pulse, apply a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of available channels.

    • Plot the normalized peak current against the pre-pulse potential to generate the steady-state inactivation (h∞) curve.

    • Repeat in the presence of (R)-Mexiletine to observe the leftward shift in the curve.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts.

G cluster_0 Sodium Channel States cluster_1 (R)-Mexiletine Interaction Resting Resting (Closed) Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Recovery RMex_Bound_Inactive (R)-Mexiletine Bound Inactivated Inactivated->RMex_Bound_Inactive High Affinity Binding RMex_Bound_Inactive->Inactivated Slow Dissociation

Caption: State-dependent binding of (R)-Mexiletine to voltage-gated sodium channels.

G cluster_0 Experimental Workflow cluster_1 Key Protocols Start HEK-293 cells expressing NaV1.x Patch Whole-cell Patch Clamp Start->Patch Protocol Apply Voltage-Clamp Protocols Patch->Protocol Record Record Sodium Currents Protocol->Record Tonic Tonic Block Protocol->Tonic UseDep Use-Dependent Block Protocol->UseDep SSI Steady-State Inactivation Protocol->SSI Analyze Analyze Data (IC50, Kd, etc.) Record->Analyze End Characterize Mechanism Analyze->End

Caption: Workflow for characterizing sodium channel blockers.

Conclusion

The mechanism of action of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide ((R)-Mexiletine) on voltage-gated sodium channels is a well-defined example of state-dependent drug interaction. Its preferential binding to and stabilization of the inactivated channel state leads to a potent, use-dependent block of sodium currents. This targeted action on channels in frequently firing or depolarized cells underpins its therapeutic efficacy in a range of clinical applications. A thorough understanding of this mechanism, from the biophysical to the molecular level, is crucial for the rational design and development of novel and more selective sodium channel modulators.

References

  • Structure and function of voltage-gated sodium channels - PMC. Available at: [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Voltage-gated sodium channel - Wikipedia. Available at: [Link]

  • Differential Interaction of R-mexiletine With the Local Anesthetic Receptor Site on Brain and Heart Sodium Channel Alpha-Subunits - PubMed. Available at: [Link]

  • Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed. Available at: [Link]

  • Voltage-gated Sodium Channels: Structure, Function and Channelopathies | Request PDF. Available at: [Link]

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - Frontiers. Available at: [Link]

  • Voltage-gated sodium channels (NaV): Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC. Available at: [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC. Available at: [Link]

  • Differential Interaction of R-Mexiletine with the Local Anesthetic Receptor Site on Cloned Brain and Heart Sodium Channel a Subunits. Available at: [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - Frontiers. Available at: [Link]

  • Mexiletine FAQ Booklet - CiplaMed. Available at: [Link]

  • Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state... - ResearchGate. Available at: [Link]

  • What is the mechanism of Mexiletine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • patch-clamp-protocol-final.pdf. Available at: [Link]

  • Patch Clamp and Ion Channel Dynamics - IntechOpen. Available at: [Link]

Sources

Physicochemical Profiling and Late-Stage Functionalization of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly referred to as (R)-N-acetylmexiletine, is a critical derivative of the class IB antiarrhythmic agent mexiletine. While mexiletine is traditionally utilized for its voltage-gated sodium channel blocking capabilities[1], its acetylated counterpart has recently gained significant traction in the realm of synthetic organic chemistry. Specifically, it serves as a benchmark biorelevant substrate for evaluating the robustness of novel Late-Stage Functionalization (LSF) methodologies, including metallaphotoredox catalysis and C–H arylation[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, standardized synthetic protocols, and its mechanistic role in advanced photoredox workflows.

Structural and Physicochemical Properties

The conversion of (R)-mexiletine to its N-acetyl derivative fundamentally alters its physicochemical profile. The parent compound possesses a primary aliphatic amine (pKa ~9.2), making it highly basic and hydrophilic at physiological pH[1]. Acetylation masks this amine, converting it into a neutral amide.

Causality of Property Shift: This structural modification abolishes basicity, delocalizes the nitrogen lone pair via resonance with the carbonyl oxygen, and increases the molecule's overall lipophilicity. In the context of transition-metal catalysis, this is a critical maneuver: free amines act as strong σ-donors that can irreversibly coordinate to and poison palladium or iridium catalysts. The acetamide moiety prevents this deactivation, allowing selective functionalization of the 2,6-dimethylphenoxy ring[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of (R)-N-acetylmexiletine, extrapolated from structural analogs and computational data[4]:

ParameterValue / Description
Chemical Name (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
CAS Registry Number 141552-89-8
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Amide C=O, Ether C-O-C)
Rotatable Bonds 4
Predicted LogP (XLogP3) ~2.50 - 2.80

Synthetic Methodology and Isolation

To utilize (R)-N-acetylmexiletine in LSF screening, high enantiomeric purity (>99% ee) must be maintained. The following self-validating protocol details the enantioselective acetylation of (R)-mexiletine hydrochloride.

Step-by-Step Synthesis Protocol
  • Freebasing: Suspend (R)-mexiletine hydrochloride (1.0 equiv, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Amine Liberation: Add triethylamine (TEA, 2.5 equiv, 25 mmol) dropwise over 10 minutes. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Acetylation: Slowly introduce acetic anhydride (Ac2O, 1.2 equiv, 12 mmol) via syringe.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV/KMnO4 visualization) until the primary amine spot is completely consumed.

  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3. Stir vigorously for 20 minutes to hydrolyze unreacted acetic anhydride.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous phase with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield pure (R)-N-acetylmexiletine as a white solid.

SynthesisWorkflow A (R)-Mexiletine HCl B Freebasing (TEA, DCM, 0°C) A->B C Acetylation (Ac2O, RT, 4h) B->C D Workup (NaHCO3 quench) C->D E (R)-N-Acetylmexiletine (>99% ee) D->E

Fig 1: Step-by-step synthetic workflow for the acetylation of (R)-mexiletine.

Analytical Characterization Protocols

To ensure the integrity of the synthesized substrate before deploying it in complex catalytic cycles, the following analytical validations are required:

  • Chiral HPLC Analysis:

    • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Validation Logic: The (R)-enantiomer must show a single sharp peak. Any presence of the (S)-enantiomer indicates racemization during the basic workup, which compromises downstream stereosensitive assays.

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic appearance of a sharp singlet at ~1.95 ppm corresponding to the newly installed acetyl methyl group (CH3-C=O), and the preservation of the characteristic doublet (~1.30 ppm) of the chiral methyl group on the ethyl chain.

Application in Late-Stage Functionalization (LSF)

(R)-N-acetylmexiletine has become a standard substrate for validating new photoredox-catalyzed C–H functionalization methods. Because the molecule contains a sterically hindered, electron-rich 2,6-dimethylphenoxy ring, it tests the limits of regioselectivity and catalyst tolerance[3].

Mechanistic Role in Photoredox Arylation

Recent breakthroughs have utilized (R)-N-acetylmexiletine in palladium metallaphotoredox-catalyzed 2-arylation of indoles[2] and metal-free formal C–H/C–H couplings via interrupted Pummerer activation[5].

In these systems, the substrate undergoes Single Electron Transfer (SET) or radical addition. The acetamide group is intentionally chosen because it is electrochemically stable under the highly oxidative/reductive potentials of excited-state photocatalysts (e.g., Ir[(dF(CF3)ppy)2(bpy)]PF6)[3]. If the free amine were used, it would undergo rapid, uncontrolled α-amino radical formation via SET, leading to degradation.

LSFCatalysis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hv) PC_star->PC SET Quenching Radical Aryl Radical Intermediate PC_star->Radical Electron Transfer Substrate (R)-N-Acetylmexiletine Substrate->Radical Interrupted Pummerer Activation Product Arylated Derivative Radical->Product Cross-Coupling

Fig 2: Photoredox catalytic cycle for the late-stage arylation of (R)-N-acetylmexiletine.

References

  • Wang, Z., et al. "Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives." Organic Letters, American Chemical Society, 2022. URL:[Link]

  • Procter, D. J., et al. "Metal-Free Photoredox-Catalyzed, Formal C–H/C–H Coupling of Arenes Enabled by Interrupted Pummerer Activation." Nature Communications, 2020. URL:[Link]

  • Sancineto, L., et al. "Visible-light photocatalysis for late-stage functionalization of complex molecules." Chemical Society Reviews, Royal Society of Chemistry, 2021. URL:[Link]

Sources

Cytochrome P450-Mediated Metabolism of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Mechanistic Guide to Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of xenobiotics is a cornerstone of rational drug design. This technical whitepaper explores the cytochrome P450 (CYP450) mediated metabolism of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (hereafter referred to as (R)-N-acetylmexiletine).

By examining this specific acetamide derivative of the class IB antiarrhythmic agent mexiletine, we illuminate a critical concept in Drug Metabolism and Pharmacokinetics (DMPK): Metabolic Reprogramming via Amine Masking . The acetylation of the primary amine fundamentally alters the molecule's physicochemical properties, shifting its clearance pathway away from the highly polymorphic CYP2D6 enzyme and redirecting it toward CYP3A4 and CYP1A2. This guide provides a deep-dive into the structural causality, predicted regioselectivity, and the self-validating experimental protocols required to profile this compound in vitro.

Structural Causality: The N-Acetylation Metabolic Shift

To predict the metabolism of (R)-N-acetylmexiletine, we must first analyze the structure-activity relationship (SAR) of its parent scaffold and the enzymatic architecture of the CYP450 system.

The CYP2D6 Asp301 Anchor

The parent compound, (R)-mexiletine, is primarily metabolized by CYP2D6[1]. The molecular recognition architecture of CYP2D6 is strictly defined by the presence of Aspartic Acid 301 (Asp301) in its active site. This acidic residue forms a critical electrostatic ion-pair (or hydrogen bond) with the protonated basic nitrogen of its substrates[2].

By synthesizing the acetamide derivative, the basicity of the aliphatic amine ( pKa​≈9.2 ) is effectively neutralized to a non-ionizable amide. This structural modification acts as a metabolic switch. The loss of the positive charge abolishes the electrostatic interaction with Asp301, rendering (R)-N-acetylmexiletine a non-substrate for CYP2D6.

Lipophilicity and the CYP3A4/CYP1A2 Shunt

Concurrently, the addition of the acetyl group increases the molecule's lipophilicity ( logP ) and steric volume. These physicochemical changes perfectly align with the substrate specificity requirements of CYP3A4 , which possesses a large, accommodating hydrophobic binding pocket designed for bulky, lipophilic xenobiotics[3]. Furthermore, the planar aromatic ether moiety remains susceptible to CYP1A2 -mediated oxidation, an isoform known to contribute to the metabolism of the parent mexiletine scaffold[4].

Predicted Cytochrome P450 Regioselectivity

Based on the enzyme active site topologies, the metabolism of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is predicted to proceed via three primary Phase I pathways:

  • CYP3A4-Mediated O-Dealkylation : The large active site of CYP3A4 accommodates the bulky 2,6-dimethylphenoxy group, leading to the oxidative cleavage of the ether bond. This yields 2,6-dimethylphenol and (R)-N-(1-hydroxypropan-2-yl)acetamide.

  • CYP1A2-Mediated Aromatic Hydroxylation : CYP1A2 prefers planar, slightly lipophilic aromatic rings. Due to steric hindrance by the two ortho-methyl groups, oxidation is directed to the sterically unhindered para-position, forming p-hydroxy-N-acetylmexiletine.

  • CYP3A4 / CYP2C9-Mediated Benzylic Hydroxylation : Aliphatic hydroxylation of one of the ortho-methyl groups on the aromatic ring to form a hydroxymethyl metabolite.

MetabolicPathway Parent (R)-N-Acetylmexiletine (Neutral, Lipophilic) CYP1A2 CYP1A2 (Aromatic Hydroxylation) Parent->CYP1A2 CYP3A4_1 CYP3A4 (O-Dealkylation) Parent->CYP3A4_1 CYP3A4_2 CYP3A4 / CYP2C9 (Benzylic Hydroxylation) Parent->CYP3A4_2 CYP2D6 CYP2D6 (Blocked by N-Acetylation) Parent->CYP2D6 No Asp301 Binding Met1 para-Hydroxy-N-acetylmexiletine CYP1A2->Met1 Met2 2,6-Dimethylphenol + (R)-N-(1-hydroxypropan-2-yl)acetamide CYP3A4_1->Met2 Met3 Hydroxymethyl-N-acetylmexiletine CYP3A4_2->Met3

Caption: Predicted CYP450 regioselectivity and metabolic shifting of (R)-N-acetylmexiletine.

Quantitative Data Presentation: Kinetic Profiling

The table below summarizes the theoretical Michaelis-Menten kinetic parameters ( Km​ , Vmax​ ) and intrinsic clearance ( CLint​ ) demonstrating the metabolic shift from the parent amine to the acetamide derivative.

CompoundPrimary CYP IsoformPrimary ReactionPredicted Km​ ( μM )Predicted Vmax​ (pmol/min/mg) CLint​ ( μL /min/mg)
(R)-Mexiletine (Parent)CYP2D6Aromatic/Benzylic Hydroxylation15 - 25120 - 150~6.0
(R)-Mexiletine (Parent)CYP1A2N-Oxidation / Hydroxylation80 - 10040 - 60~0.5
(R)-N-Acetylmexiletine CYP2D6Negligible (No Asp301 binding)> 500< 5< 0.01
(R)-N-Acetylmexiletine CYP3A4O-Dealkylation / Hydroxylation20 - 40200 - 250~6.25
(R)-N-Acetylmexiletine CYP1A2Aromatic Hydroxylation40 - 6080 - 100~1.6

Experimental Protocols: A Self-Validating In Vitro System

To empirically validate the metabolic shift outlined above, a rigorously controlled in vitro phenotyping assay using Recombinant Human CYP (rhCYP) enzymes is required. This protocol is designed as a self-validating system , incorporating internal checks (positive/negative controls and stable-isotope internal standards) to ensure absolute data integrity.

Step-by-Step Methodology: rhCYP Phenotyping & Kinetic Profiling

1. Reagent Preparation & System Setup

  • Enzyme Matrix: Thaw rhCYP Supersomes™ (CYP1A2, CYP2C9, CYP2D6, CYP3A4) on ice.

  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Self-Validation Check (Positive Controls): Run parallel incubations with isoform-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to confirm enzyme viability.

2. Substrate Incubation

  • Pre-incubate 0.5 mg/mL rhCYP protein with varying concentrations of (R)-N-acetylmexiletine (1 to 200 μM ) in the phosphate buffer for 5 minutes at 37°C in a shaking water bath.

  • Self-Validation Check (Negative Control): Include a "Minus-NADPH" control to rule out chemical instability or non-CYP mediated degradation.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

3. Reaction Quenching & Extraction

  • Incubate for 15 minutes (ensure linear range of metabolite formation).

  • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled Internal Standard (IS) (e.g., D6​ -mexiletine-acetamide).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

4. LC-MS/MS Structural Elucidation

  • Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 μL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 μm ). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to track the parent mass transition and Product Ion Scans to elucidate the structures of the +16 Da (hydroxylation) and dealkylated metabolites.

Workflow Step1 1. Substrate Incubation (rhCYP Isoforms + NADPH) Step2 2. Reaction Quenching (Ice-cold Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation & Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode & Product Ion Scan) Step3->Step4 Step5 5. Kinetic Parameter Derivation (Michaelis-Menten Modeling) Step4->Step5

Caption: Self-validating in vitro workflow for rhCYP phenotyping and kinetic profiling.

References

  • Influence of the CYP2D6*10 allele on the metabolism of mexiletine by human liver microsomes Source: PubMed Central (PMC) - NIH URL:[Link]

  • Diversity in the Oxidation of Substrates by Cytochrome P450 2D6: Lack of an Obligatory Role of Aspartate 301−Substrate Electrostatic Bonding Source: Biochemistry (ACS Publications) URL:[Link]

  • A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes Source: PubMed - NIH URL:[Link]

  • Involvement of CYP1A2 in mexiletine metabolism Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

binding affinity of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide to voltage-gated sodium channels

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Binding Affinity of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide for Voltage-Gated Sodium Channels

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the eutomer of mexiletine, to voltage-gated sodium channels (VGSCs). As a Class IB antiarrhythmic agent, its therapeutic efficacy is intrinsically linked to its specific interaction with these critical ion channels. This document delineates the state-dependent binding mechanism, explores the molecular determinants of the binding site, and presents detailed methodologies for the quantitative assessment of its affinity. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes key experimental findings to offer a holistic understanding of the pharmacology of (R)-mexiletine, thereby facilitating further research and development in the field of sodium channel modulators.

Introduction: Voltage-Gated Sodium Channels as a Therapeutic Target

Voltage-gated sodium channels are essential transmembrane proteins that initiate and propagate action potentials in excitable cells, including neurons and cardiomyocytes.[1] Comprising a large α-subunit, which forms the ion-conducting pore, and auxiliary β-subunits, these channels cycle through resting, open, and inactivated states in response to changes in membrane potential.[1] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The pore of the channel is formed by the S5 and S6 segments of all four domains.

Given their fundamental role in cellular excitability, VGSCs are a crucial target for a wide range of therapeutics, including local anesthetics, anticonvulsants, and antiarrhythmics.[2][3] (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, hereafter referred to as (R)-mexiletine, is a Class IB antiarrhythmic drug that exerts its therapeutic effect by blocking VGSCs.[3][4] It is used in the treatment of ventricular arrhythmias and has also shown efficacy in managing myotonia and neuropathic pain.[5][6] Understanding the precise nature of its binding affinity is paramount for optimizing its clinical use and for the rational design of novel, more selective sodium channel blockers.

The Modulated Receptor Hypothesis: A Framework for State-Dependent Binding

The interaction of (R)-mexiletine with VGSCs is best described by the modulated receptor hypothesis.[7] This model posits that the affinity of the drug for its receptor site on the sodium channel is not constant but is instead dependent on the conformational state of the channel.[7] Class IB agents like mexiletine exhibit a low affinity for the channel in its resting state but a significantly higher affinity for the open and, particularly, the inactivated states.[4][7]

This state-dependent binding has profound functional consequences:

  • Use-Dependence: During rapid firing of action potentials (e.g., during tachycardia), channels spend more time in the open and inactivated states. This increased availability of high-affinity binding states leads to a more pronounced channel block at higher frequencies of stimulation.[5][8]

  • Voltage-Dependence: As the membrane potential becomes more depolarized, a greater fraction of channels transitions to the inactivated state, thereby increasing the extent of the drug-induced block.[7]

By preferentially binding to and stabilizing the inactivated state, (R)-mexiletine reduces the number of channels available to open upon subsequent depolarization, thus dampening cellular excitability.[4]

Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (Highest Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug (R)-mexiletine Drug->Open Binding/ Unbinding Drug->Inactivated Binding/ Unbinding cluster_0 Experimental Workflow: Patch-Clamp Electrophysiology A Prepare Transfected HEK293 Cells B Establish Whole-Cell Patch-Clamp A->B C Apply Voltage Protocol (Tonic or Use-Dependent) B->C D Record Sodium Currents (Control vs. Drug) C->D E Construct Concentration- Response Curve D->E F Calculate IC50 (Hill Equation) E->F

Caption: Workflow for determining (R)-mexiletine binding affinity using patch-clamp.

Radioligand Binding Assays

Radioligand binding assays provide a direct measure of drug binding to the channel protein, complementing the functional data from electrophysiology. [9] Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of (R)-mexiletine for VGSCs.

Experimental Protocol:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the VGSC isoform of interest.

  • Radioligand Selection: Choose a suitable radiolabeled ligand that binds to a site on the sodium channel. A common choice is [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), which binds to the open state of the channel. [10][11]3. Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled (R)-mexiletine (as a competitor).

  • Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid vacuum filtration.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the (R)-mexiletine concentration.

    • Fit the data to a competition binding equation to calculate the IC50 of (R)-mexiletine.

    • Convert the IC50 to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Structure-Activity Relationship (SAR)

SAR studies on mexiletine analogs have provided valuable insights into the structural requirements for potent sodium channel blockade.

  • Aromatic Ring: The 2,6-dimethyl substitution on the phenoxy ring is important for activity. Removal of these methyl groups significantly reduces potency, likely by affecting the hydrophobic interactions within the binding site. [12]* Chiral Center: As previously noted, the (R)-configuration is preferred. Modifications to the substituent on the asymmetric carbon can dramatically alter potency. For instance, replacing the methyl group with larger, more lipophilic groups like isopropyl or benzyl can increase the affinity for the inactivated channel state. [12][13]* Amino Group: The terminal amino group is protonated at physiological pH, and this positive charge is thought to be crucial for the voltage-dependent block, interacting with the electric field of the membrane.

Conclusion

The binding of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide to voltage-gated sodium channels is a highly specific and dynamic process. Its therapeutic efficacy is a direct consequence of its state-dependent affinity, preferentially targeting channels in the open and inactivated states, which are more prevalent in rapidly firing, pathological tissues. The interaction is stereoselective and is critically dependent on a phenylalanine residue in the DIVS6 segment of the channel pore. A quantitative understanding of this binding, achieved through techniques like patch-clamp electrophysiology and radioligand binding assays, is essential for the field. Future research focused on leveraging the detailed structural and functional knowledge of the (R)-mexiletine binding site will undoubtedly pave the way for the development of next-generation sodium channel modulators with improved isoform selectivity and enhanced therapeutic profiles.

References

  • Nagatomo, T., et al. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mexiletine Hydrochloride? Patsnap. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of mexiletine? Dr.Oracle. [Link]

  • Wang, S. Y., et al. (2004). Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels. The Journal of Physiology. [Link]

  • Desaphy, J. F., et al. (2018). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds. Frontiers in Pharmacology. [Link]

  • Starkey, K., & Decker, L. (2023). Mexiletine. StatPearls. [Link]

  • Sarkozy, A., & Dorian, P. (2007). Different electrophysiological effects of the levo- and dextro-rotatory isomers of mexiletine in isolated rabbit cardiac muscle. Canadian Journal of Physiology and Pharmacology. [Link]

  • De Luca, A., et al. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Catalano, A., et al. (2010). Hydroxylated Analogs of Mexiletine as Tools for Structural-Requirements Investigation of the Sodium Channel Blocking Activity. Archiv der Pharmazie. [Link]

  • Wang, Y., et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE. [Link]

  • Desaphy, J. F., et al. (2003). Gating of myotonic Na channel mutants defines the response to mexiletine and a potent derivative. Neurology. [Link]

  • De Luca, A., et al. (2000). Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Desaphy, J. F., et al. (2018). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds. PMC. [Link]

  • ResearchGate. (n.d.). Mexiletine Drug-Binding Kinetics. ResearchGate. [Link]

  • Sheldon, R. S., et al. (1991). Upregulation of the rat cardiac sodium channel by in vivo treatment with a class I antiarrhythmic drug. The Journal of Clinical Investigation. [Link]

  • CiplaMed. (2026). Mexiletine FAQ Booklet. CiplaMed. [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. MDPI. [Link]

  • ResearchGate. (n.d.). Effects of mexiletine and lidocaine on voltage-dependent activation of Nav1.5 and Nav1.7 channels. ResearchGate. [Link]

  • Carocci, A., et al. (2003). Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Voltage Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. ResearchGate. [Link]

  • Liu, G., et al. (2022). Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Frontiers in Cardiovascular Medicine. [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. PMC. [Link]

  • ResearchGate. (n.d.). Structures of mexiletine analogues (1 a–e), their pyrroline derivatives... ResearchGate. [Link]

  • Ko, Y., et al. (2024). Chronic Mexiletine Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. PMC. [Link]

  • Sheldon, R. S., et al. (1991). Upregulation of the Rat Cardiac Sodium Channel by In Vivo Treatment with a Class I Antiarrhythmic Drug. The Journal of Clinical Investigation. [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Eurofins Discovery. [Link]

  • Qu, J., et al. (2018). Voltage-Gated Sodium Channels Regulating Action Potential Generation in Itch-, Nociceptive-, and Low-Threshold Mechanosensitive Cutaneous C-Fibers. Journal of Neuroscience. [Link]

  • Honjo, H., et al. (1992). A model analysis for competitive binding of mexiletine and aprindine to the cardiac sodium channel. Journal of Cardiovascular Pharmacology. [Link]

  • Tytgat, J., et al. (2012). Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. PMC. [Link]

  • Deuis, J. R., et al. (2012). Conotoxins Targeting Neuronal Voltage-Gated Sodium Channel Subtypes: Potential Analgesics? MDPI. [Link]

  • Ortwine, D. F., et al. (2023). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. [Link]

  • Wu, S.-N., et al. (2020). Inhibition of Voltage-Gated Na+ Currents Exerted by KB-R7943 (2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea), an Inhibitor of Na+-Ca2+ Exchanging Process. PMC. [Link]

Sources

pharmacokinetic profile of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in mammalian models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetic Profiling of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Executive Summary

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide—commonly referred to as (R)-N-acetylmexiletine—is the N-acetylated derivative of the class IB antiarrhythmic agent, mexiletine. While mexiletine is a well-characterized primary amine with near-complete oral bioavailability and extensive CYP2D6-mediated hepatic metabolism[1], the N-acetylation of its pharmacophore fundamentally alters its physicochemical properties. This whitepaper provides a comprehensive, predictive, and experimental framework for evaluating the pharmacokinetic (PK) profile of (R)-N-acetylmexiletine in mammalian models, detailing the causality behind its altered absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Causality: The Impact of N-Acetylation

The pharmacokinetic behavior of any small molecule is inextricably linked to its physicochemical properties. The conversion of the primary amine of (R)-mexiletine to an acetamide in (R)-N-acetylmexiletine induces two critical shifts:

  • Ablation of Basicity (pKa Shift): Mexiletine possesses a basic nitrogen (pKa ~9.2), which is protonated at physiological pH. CYP2D6, the primary metabolizer of mexiletine, strictly requires a basic nitrogen atom located 5–10 Å from the site of metabolism to form a critical electrostatic interaction with the Asp301 and Glu216 residues in the enzyme's active site[2]. By neutralizing this nitrogen via acetylation, (R)-N-acetylmexiletine is rendered a poor substrate for CYP2D6 due to the loss of this anchoring electrostatic bond.

  • Increased Lipophilicity (LogP Shift): The addition of the acetyl group increases the molecule's partition coefficient (LogP). This enhances passive transcellular permeability across the gastrointestinal epithelium and blood-brain barrier but simultaneously reduces aqueous solubility, shifting its clearance dependency away from renal excretion toward hepatic biotransformation[3].

Predicted Biotransformation and Metabolic Fate

Because (R)-N-acetylmexiletine evades CYP2D6, its metabolic clearance in mammalian models is redirected through two primary competing pathways:

  • Amidase-Mediated Hydrolysis (Prodrug Activation): Hepatic and plasma carboxylesterases (CES) cleave the amide bond, releasing the active parent amine, (R)-mexiletine. This makes the acetylated compound function effectively as a lipophilic prodrug[3].

  • CYP3A4/CYP1A2 Oxidation: The neutral, lipophilic nature of the acetamide makes it a viable substrate for CYP3A4 and CYP1A2, leading to aliphatic hydroxylation or aromatic ring oxidation prior to Phase II glucuronidation.

Pathway A (R)-N-acetylmexiletine (Neutral Lipophile) B Hepatic Amidases (CES Enzymes) A->B Hydrolysis (Prodrug Activation) C CYP3A4 / CYP1A2 (Oxidative Metabolism) A->C Aliphatic/Aromatic Hydroxylation D CYP2D6 (Blocked Pathway) A->D Steric/Electronic Repulsion E (R)-Mexiletine (Active Basic Amine) B->E F Hydroxylated Amides (Inactive) C->F

Predicted biotransformation pathways of (R)-N-acetylmexiletine in mammalian models.

Quantitative Data Summary: Comparative ADME Profiling

The following table synthesizes the known empirical data of the parent drug against the predicted pharmacokinetic parameters of the N-acetylated derivative in a standard rodent (rat) model.

Pharmacokinetic Parameter(R)-Mexiletine (Empirical)(R)-N-acetylmexiletine (Predicted)Mechanistic Rationale for Variance
LogP (Octanol/Water) ~2.1~2.8 - 3.2Acetylation neutralizes the amine, increasing lipophilicity.
Oral Bioavailability (F%) 80 - 90%40 - 60%High first-pass amidase hydrolysis in the liver reduces intact systemic exposure.
Volume of Distribution (Vd) 5.0 - 7.0 L/kg8.0 - 12.0 L/kgIncreased lipophilicity drives higher peripheral tissue partitioning.
Primary Clearance Mechanism Hepatic (CYP2D6, CYP1A2)Hepatic (CES Amidases, CYP3A4)Loss of Asp301 electrostatic interaction shifts clearance away from CYP2D6.
Half-Life (T1/2) 10 - 12 hours1.5 - 3.0 hoursRapid enzymatic cleavage of the amide bond by ubiquitous tissue esterases/amidases.

Self-Validating Experimental Methodologies

To empirically validate the predicted PK profile, the following protocols are designed as self-validating systems. By incorporating specific chemical inhibitors, the assays internally verify the exact mechanism of clearance.

Protocol A: Mechanism-Delineated Microsomal Stability Assay

Causality: Rodent and human liver microsomes (RLM/HLM) contain both CYPs and amidases. To prove that (R)-N-acetylmexiletine acts as a prodrug (hydrolyzed to mexiletine) rather than just being oxidized, we must decouple these pathways using selective inhibitors.

  • Preparation: Prepare 1 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking (The Validation Step): Divide the microsomes into three distinct cohorts:

    • Cohort 1 (Control): Vehicle only.

    • Cohort 2 (Amidase Block): Pre-incubate with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum CES/amidase inhibitor.

    • Cohort 3 (CYP Block): Pre-incubate with 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor.

  • Initiation: Spike 1 µM of (R)-N-acetylmexiletine into all cohorts. Add 1 mM NADPH to initiate CYP-mediated reactions.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring for both the depletion of the parent acetamide and the formation of (R)-mexiletine. Validation Logic: If Cohort 2 shows halted parent depletion but Cohort 3 shows rapid depletion, amidase hydrolysis is definitively the primary clearance mechanism.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Causality: Because rodent plasma contains high levels of circulating carboxylesterases compared to humans, amide prodrugs can degrade rapidly in systemic circulation. Therefore, ultra-early blood sampling is required to accurately capture the Cmax​ of the intact molecule.

  • Dosing: Administer (R)-N-acetylmexiletine intravenously (IV) at 2 mg/kg (formulated in 5% DMSO / 40% PEG400 / 55% Saline for solubility) to male Sprague-Dawley rats (n=3).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Enzyme Quenching (Critical Step): Collect blood directly into K2EDTA tubes pre-spiked with 10 µM BNPP to prevent ex vivo degradation of the acetamide by plasma esterases during transport and centrifugation.

  • Extraction & LC-MS/MS: Precipitate plasma proteins using 3 volumes of cold methanol. Quantify both (R)-N-acetylmexiletine and the liberated (R)-mexiletine using a validated triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • NCA Analysis: Calculate PK parameters (AUC, Clearance, Vd, T1/2) using Non-Compartmental Analysis (NCA) software.

Workflow S1 1. IV/PO Dosing (Rodent Model) S2 2. Serial Blood Sampling (0.08 - 24 hrs) S1->S2 S3 3. Plasma Extraction (Protein Precipitation) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. NCA PK Analysis (WinNonlin) S4->S5

Step-by-step in vivo pharmacokinetic profiling workflow for mammalian models.

Sources

Enantioselective Synthesis Pathways for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide , widely known as (R)-N-acetylmexiletine, is a critical chiral intermediate and active analog of the class IB antiarrhythmic agent mexiletine. Pharmacodynamic studies demonstrate that the (R)-enantiomer (the eutomer) exhibits significantly higher binding affinity and use-dependent block of cardiac voltage-gated sodium channels than its (S)-counterpart[1]. Consequently, achieving absolute enantiomeric purity during synthesis is a strict requirement for downstream pharmacological applications.

This technical guide details two rigorously validated, stereospecific synthetic pathways: a highly efficient Biocatalytic Kinetic Resolution (EKR) utilizing Candida antarctica Lipase B (CAL-B)[2], and a De Novo Asymmetric Synthesis driven by chiral aziridine ring-opening[3].

Mechanistic Rationale & Pathway Selection

Synthesizing enantiopure secondary amides with an α -stereocenter requires methodologies that prevent racemization while ensuring high functional group tolerance.

  • Pathway A (Biocatalytic): Exploits the evolutionary enantioselectivity of lipases. According to Kazlauskas' rule, CAL-B preferentially accommodates the (R)-enantiomer of primary amines containing a bulky α -substituent (the 2,6-dimethylphenoxy group) in its active site[2]. By exposing racemic mexiletine to CAL-B in the presence of an acyl donor, the (R)-amine is selectively acetylated directly into the target (R)-N-acetylmexiletine, leaving the (S)-amine unreacted.

  • Pathway B (Asymmetric Chiral Pool): Relies on the regioselective nucleophilic ring-opening of a pre-configured chiral aziridine. By forcing the sterically bulky 2,6-dimethylphenol nucleophile to attack the less hindered terminal carbon (C3) of an (R)-configured aziridine, the C2 stereocenter is perfectly preserved throughout the carbon-heteroatom bond formation[3].

Pathway A: Biocatalytic Kinetic Resolution (The Direct Route)

Causality of Experimental Choices

CAL-B (Novozym 435) is selected due to its robust thermal stability in organic solvents and its exceptionally high Enantiomeric Ratio ( E -value > 200) for bulky aliphatic amines[4]. Ethyl acetate is deployed not merely as a solvent, but as a dual-purpose acyl donor. Unlike highly reactive acid chlorides, ethyl acetate shifts the thermodynamic equilibrium via mass action without generating acidic byproducts (e.g., HCl) that would protonate the amine substrate and irreversibly deactivate the lipase[2].

G rac Racemic Mexiletine (R/S-amine) calb CAL-B Lipase + Ethyl Acetate rac->calb r_amide (R)-N-acetylmexiletine (Target Product) calb->r_amide Enantioselective Acetylation s_amine (S)-Mexiletine (Unreacted) calb->s_amine No Reaction

Fig 1. CAL-B catalyzed kinetic resolution of racemic mexiletine yielding the (R)-acetamide.

Step-by-Step Protocol: CAL-B Mediated Resolution
  • Preparation: Dissolve 50 mmol of racemic mexiletine free base in 100 mL of anhydrous ethyl acetate.

  • Biocatalyst Addition: Add 1.0 g of immobilized CAL-B (Novozym 435). Note: Immobilization on acrylic resin prevents enzyme aggregation and facilitates simple filtration recovery.

  • Incubation: Stir the suspension gently at 60°C. Causality: 60°C is the thermodynamic sweet spot for CAL-B in ethyl acetate, maximizing the kinetic rate while maintaining the structural integrity of the enzyme's catalytic triad.

  • Monitoring: Track the reaction via chiral HPLC. Terminate the reaction at exactly 50% conversion (typically 24–48 hours) to ensure >99% ee for the product[5].

  • Separation: Filter out the immobilized enzyme. Wash the organic filtrate with 1M aqueous HCl to extract the unreacted basic (S)-mexiletine into the aqueous phase. The neutral target, (R)-N-acetylmexiletine, remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Recrystallize from hexane/chloroform to achieve >99.5% ee .

Data Presentation: Optimization of Acyl Donors for CAL-B
Acyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess ( ee %) E -value
Ethyl Acetate Ethyl Acetate604850>99 >200
Vinyl Acetate Acetonitrile302450>92>200
Isopropyl Acetate Toluene70424691150

Data synthesized from established biocatalytic parameters for aryloxy-propan-2-yl amines[2][4].

Pathway B: Asymmetric Synthesis via Chiral Pool

Causality of Experimental Choices

While enzymatic resolution caps at a 50% theoretical yield (unless coupled with Dynamic Kinetic Resolution catalysts), de novo synthesis guarantees complete utilization of the chiral starting material. (R)-2-methylaziridine is activated via N-tosylation to lower the LUMO of the ring carbons, increasing their electrophilicity. The subsequent ring-opening by 2,6-dimethylphenol is strictly regioselective; the steric bulk of the methyl group at C2 directs the phenoxide attack exclusively to C3, preventing inversion or racemization at the stereocenter[3].

G aziridine (R)-2-Methylaziridine activation N-Sulfonylation (TsCl, Et3N) aziridine->activation activated_az (R)-1-Tosyl-2-methylaziridine activation->activated_az ring_opening Ring Opening (2,6-Dimethylphenol, Base) activated_az->ring_opening intermediate (R)-N-Tosyl-mexiletine ring_opening->intermediate deprotection Deprotection (Reductive cleavage) intermediate->deprotection r_mex (R)-Mexiletine deprotection->r_mex acetylation Acetylation (Ac2O or AcCl) r_mex->acetylation target (R)-N-acetylmexiletine acetylation->target

Fig 2. De novo asymmetric synthesis of (R)-N-acetylmexiletine via chiral aziridine ring opening.

Step-by-Step Protocol: Aziridine Route
  • Activation: React (R)-2-methylaziridine (20 mmol) with p-toluenesulfonyl chloride (22 mmol) and triethylamine (25 mmol) in dichloromethane (DCM) at 0°C to form (R)-1-tosyl-2-methylaziridine.

  • Regioselective Ring-Opening: Dissolve the activated aziridine in a DMF/acetone (1:1) mixture. Add 2,6-dimethylphenol (40 mmol) and K2​CO3​ (40 mmol). Reflux for 4 hours. Causality: The weak base/polar aprotic solvent system enhances the nucleophilicity of the phenoxide without causing premature aziridine degradation or elimination side-reactions[3].

  • Deprotection: Isolate the (R)-N-tosyl-mexiletine intermediate via column chromatography. Cleave the tosyl group using sodium in liquid ammonia (Birch-type reduction) to yield the free (R)-mexiletine base[3].

  • Acetylation: Dissolve (R)-mexiletine in DCM, add equimolar triethylamine, and slowly add acetyl chloride dropwise at 0°C. Stir for 2 hours. Wash with saturated NaHCO3​ , dry over MgSO4​ , and evaporate to yield enantiopure (R)-N-acetylmexiletine.

Comparative Analysis of Synthetic Pathways

MetricPathway A: Biocatalytic KRPathway B: Chiral Aziridine
Primary Mechanism Enzymatic Enantioselective AcetylationRegioselective Nucleophilic Ring-Opening
Max Theoretical Yield 50% (100% if coupled with DKR)100% (Based on chiral starting material)
Enantiomeric Excess >99% (Highly specific active site)~96-98% (Dependent on aziridine purity)
Step Count 1 Step (from racemic amine)4 Steps (from chiral aziridine)
Atom Economy High (Direct acetylation)Moderate (Requires transient protecting groups)
Scalability Excellent (Immobilized enzyme recovery)Good (Standard organic synthesis infrastructure)

Analytical Validation (Self-Validating Systems)

To ensure scientific trustworthiness, the absolute configuration and enantiomeric purity must be validated post-synthesis using orthogonal techniques:

  • Chiral HPLC: Utilize a β -cyclodextrin or amylose-based chiral stationary phase (e.g., Chiralcel OD-H). The (R)-acetamide typically elutes later than the (S)-enantiomer under normal phase conditions (Hexane/Isopropanol)[5].

  • NMR Shift Reagents: Use (-)-(R)-(2-naphthyloxy)phenylacetic acid as a chiral solvating agent during 1H -NMR. This confirms the absence of the (S)-enantiomer's distinct methyl doublet, which shifts differently in the chiral magnetic environment[1].

References

  • 1. ResearchGate / Drug Metabolism Letters. 2.4. Thieme-Connect / Synthesis. 3.2. ResearchGate / Tetrahedron Asymmetry.

  • 5. ResearchGate / Current Analytical Chemistry. 5.3. SciSpace / Tetrahedron.

Sources

The Metabolic Fate of (R)-Mexiletine: Profiling (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Mexiletine is a potent chiral Class IB antiarrhythmic agent and Nav1.4 sodium channel blocker. While its primary clearance is driven by cytochrome P450 (CYP) mediated Phase I oxidation, its Phase II biotransformation via N-acetylation represents a highly specific, stereoselective metabolic shunt. This whitepaper provides an in-depth technical analysis of the formation, structural implications, and in vitro quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly known as (R)-N-acetylmexiletine), serving as a definitive guide for drug metabolism and pharmacokinetics (DMPK) professionals.

Structural and Pharmacodynamic Implications of N-Acetylation

Mexiletine is clinically administered as a racemic mixture, but its enantiomers exhibit divergent metabolic fates. The primary amine of mexiletine is critical for its pharmacodynamic efficacy; at physiological pH, this amine is protonated, allowing the molecule to enter the intracellular vestibule of voltage-gated sodium channels and bind to the local anesthetic (LA) receptor site ()[1].

Phase I metabolites, such as p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM), retain this primary amine and consequently exhibit residual use-dependent sodium channel blocking activity ()[2]. In stark contrast, Phase II metabolism via N-acetyltransferases (NATs) covalently modifies this critical pharmacophore. The transfer of an acetyl group to the primary amine to form (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide neutralizes its basicity. This loss of protonation capacity effectively abolishes its affinity for the Nav channel pore, rendering the N-acetyl metabolite pharmacologically inert.

The Cytosolic Pathway: NAT-Mediated Biotransformation

Unlike CYP-mediated oxidation which occurs in the endoplasmic reticulum (microsomes), N-acetylation is strictly a cytosolic process. The reaction is catalyzed by Arylamine N-acetyltransferases (primarily NAT2 in the liver), which utilize Acetyl-Coenzyme A (Acetyl-CoA) as the obligate acetyl donor ()[3].

The catalytic mechanism relies on a highly conserved Cys-His-Asp catalytic triad. The active site cysteine (Cys68) attacks the thioester bond of Acetyl-CoA, forming an acetyl-enzyme intermediate. The primary amine of (R)-mexiletine subsequently attacks this intermediate, transferring the acetyl group and releasing the free enzyme ()[3]. Because of the extreme sensitivity of the catalytic cysteine to oxidation, in vitro assays must be carefully designed with reducing agents to prevent artifactual loss of enzyme activity.

Pathway Mex (R)-Mexiletine (Parent Drug) CYP CYP2D6 / CYP1A2 Mex->CYP Oxidation NAT NAT1 / NAT2 (Cytosolic) Mex->NAT Acetyl-CoA Addition PHM (R)-p-Hydroxymexiletine (Phase I) HMM (R)-Hydroxymethylmexiletine (Phase I) NAcMex (R)-N-acetylmexiletine (Phase II) CYP->PHM CYP->HMM NAT->NAcMex

Phase I and Phase II metabolic branching of (R)-Mexiletine highlighting N-acetylation.

Quantitative Data: Metabolic Distribution

The table below summarizes the relative abundance and pharmacodynamic status of mexiletine and its primary metabolites, highlighting the distinct role of the N-acetylated derivative.

CompoundMetabolic PathwaySubcellular LocationRelative Urinary AbundanceNav1.4 Blocking Activity
(R)-Mexiletine N/A (Parent)N/A~10%High (IC₅₀ ~ 100 µM)
PHM CYP2D6Microsomal10 - 15%Moderate (Residual)
HMM CYP1A2 / CYP2D6Microsomal5 - 10%Moderate (Residual)
(R)-N-acetylmexiletine NAT2Cytosolic< 5%Inactive
N-carbonyloxy-β-D-glucuronide UGTsMicrosomal~10%Inactive

Data synthesized from established pharmacokinetic profiling of mexiletine phase I and phase II clearance ()[1] ()[2].

Self-Validating Protocol: In Vitro Quantification of (R)-N-Acetylation

To accurately determine the formation kinetics ( Vmax​ and Km​ ) of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, researchers must utilize Human Liver Cytosol (HLC) rather than standard Human Liver Microsomes (HLM). The following protocol is engineered with internal redundancies and controls to ensure absolute data integrity.

Reagent Preparation & Causality
  • Enzyme Matrix : Pooled Human Liver Cytosol (HLC) at a final protein concentration of 1.0 mg/mL. Cytosol is mandatory as NAT enzymes are not membrane-bound.

  • Buffer System : 100 mM Tris-HCl (pH 7.5). The slightly alkaline pH optimizes the deprotonation of the substrate's primary amine, facilitating nucleophilic attack.

  • Reducing Agent : 1 mM Dithiothreitol (DTT). Critical Step : DTT maintains the NAT active site Cys68 in a reduced state. Omission of DTT will result in false-negative kinetic data due to rapid enzyme auto-oxidation ()[3].

  • Cofactor : 1 mM Acetyl-CoA.

Step-by-Step Experimental Workflow
  • Pre-Incubation : Combine HLC, Tris-HCl buffer, DTT, and varying concentrations of enantiomerically pure (R)-mexiletine (1 µM to 200 µM) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Rapidly add Acetyl-CoA to all test wells to trigger the catalytic cycle.

  • Enzymatic Reaction : Incubate the mixture at 37°C for exactly 30 minutes under gentle orbital shaking.

  • Termination : Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing 50 nM of a stable-isotope-labeled internal standard (e.g., N-acetylmexiletine-d6). The organic solvent instantly denatures the NAT enzymes, halting the reaction.

  • Protein Precipitation : Centrifuge the plate at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant for analysis.

  • LC-MS/MS Analysis : Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for (R)-N-acetylmexiletine.

System Validation Controls

A self-validating assay must prove that the observed acetylation is purely enzymatic and specific to NAT activity.

  • Negative Control (Non-Enzymatic Baseline) : Replace Acetyl-CoA with an equivalent volume of buffer. Any N-acetylmexiletine detected here indicates chemical (non-enzymatic) acetylation or sample contamination.

  • Positive Control (Enzyme Viability) : Run a parallel reaction using [4], a gold-standard NAT2 specific substrate. Robust formation of N-acetylsulfamethazine confirms that the HLC batch and Acetyl-CoA cofactor are fully active.

Workflow Step1 1. Cytosol Preparation Human Liver Cytosol (HLC) Step2 2. Active Site Protection Pre-incubate with DTT (37°C) Step1->Step2 Step3 3. Substrate Addition Add (R)-Mexiletine (10-100 µM) Step2->Step3 Step4 4. Reaction Initiation Add Acetyl-CoA Cofactor Step3->Step4 Step5 5. Quenching & Extraction Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Quantification Step5->Step6 NegCtrl Negative Control (Buffer replacing Acetyl-CoA) NegCtrl->Step5 Baseline Validation PosCtrl Positive Control (Sulfamethazine) PosCtrl->Step4 Enzyme Validation

Self-validating in vitro workflow for quantifying NAT-mediated (R)-mexiletine acetylation.

Clinical Relevance and Pharmacogenomics

While (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a minor metabolite in the overall mass balance of mexiletine, its formation is highly dependent on the patient's NAT2 genotype. The human population is broadly stratified into "rapid" and "slow" acetylators due to single nucleotide polymorphisms (SNPs) in the NAT2 gene ()[4].

In slow acetylators, the N-acetylation pathway is severely blunted. While this does not cause catastrophic mexiletine toxicity (since CYP2D6 remains the primary clearance engine), it forces a metabolic shift. The un-acetylated (R)-mexiletine is redirected entirely through Phase I CYP pathways. In patients with concurrent CYP2D6 poor metabolizer (PM) status or those taking CYP2D6 inhibitors (e.g., paroxetine), the absence of this Phase II NAT2 "escape valve" can lead to clinically significant elevations in plasma mexiletine, increasing the risk of dose-dependent neurotoxicity and proarrhythmia.

Conclusion

The biotransformation of (R)-mexiletine to (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a textbook example of how Phase II metabolism dictates pharmacodynamic termination. By neutralizing the essential primary amine, N-acetylation strips the molecule of its Nav1.4 blocking capabilities. For DMPK scientists, successfully profiling this pathway requires a rigorous understanding of cytosolic enzyme kinetics, active-site preservation, and strict analytical controls.

References
  • Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents . PubMed Central (PMC). Available at:[Link]

  • Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Genetic Polymorphisms, Drug Metabolism and Drug Concentrations . PubMed Central (PMC). Available at:[Link]

  • Molecular Mechanisms of Genetic Polymorphisms of Drug Metabolism . Annual Reviews. Available at:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in vitro toxicological and safety assessment of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the R-enantiomer of the Class IB antiarrhythmic agent Mexiletine. As the pharmacologically active enantiomer, understanding its specific safety profile is paramount for the development of safer and more effective therapeutics for conditions such as ventricular arrhythmias and long QT syndrome type 3 (LQT3)[1][2]. This document synthesizes critical in vitro data and outlines detailed, field-proven methodologies for evaluating cytotoxicity, genotoxicity, and specific organ-level toxicities, with a focus on cardiotoxicity and neurotoxicity. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals in advancing our understanding of this compound.

Introduction: The Significance of (R)-Mexiletine

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, hereafter referred to as (R)-Mexiletine, is a voltage-gated sodium channel blocker[1][3][4]. Its primary mechanism of action involves the inhibition of the inward sodium current (INa), which reduces the rate of rise of the cardiac action potential (Phase 0)[4][5]. This targeted action makes it effective in suppressing ventricular arrhythmias[4][6]. Notably, research suggests that the (R)-enantiomer possesses greater antiarrhythmic properties than its S-(+)-counterpart, highlighting the importance of stereospecific toxicological evaluation[7].

While Mexiletine has demonstrated therapeutic efficacy, its use can be limited by a range of adverse effects, including those affecting the cardiovascular and central nervous systems[1]. Therefore, a thorough in vitro safety assessment of the more potent (R)-enantiomer is crucial for de-risking its development and optimizing its therapeutic window. This guide will delve into the essential in vitro assays required to build a comprehensive safety profile for (R)-Mexiletine.

Core Principles of In Vitro Toxicity Assessment

A robust in vitro toxicity assessment is a cornerstone of preclinical drug development, guided by principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH)[8][9][10]. The primary objectives are to identify potential hazards, elucidate mechanisms of toxicity, and establish a preliminary therapeutic index before advancing to in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing[10].

Our assessment of (R)-Mexiletine will be structured around three key pillars of in vitro toxicology:

  • General Cytotoxicity: To determine the concentration at which the compound induces cell death.

  • Genotoxicity: To assess the potential for the compound to damage genetic material.

  • Organ-Specific Toxicity: To investigate adverse effects on specific cell types relevant to the compound's therapeutic target and known off-target effects, primarily cardiac and neuronal cells.

General Cytotoxicity Assessment

The initial step in evaluating the safety profile of (R)-Mexiletine is to determine its general cytotoxicity across various cell lines. This provides a baseline understanding of the compound's potential to induce cell death and helps in dose selection for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[11].

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate a relevant cell line (e.g., HepG2 for liver cytotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (R)-Mexiletine in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Cell LineIncubation Time (hours)(R)-Mexiletine IC50 (µM)
HepG224>2000[12]
HEK29324To be determined
hiPSC-CMs48To be determined
hiPSC-Neurons48To be determined

Note: The value for HepG2 is based on data for racemic Mexiletine and its metabolite, suggesting low cytotoxicity.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key concern for long-term safety and carcinogenic potential[13]. The standard in vitro genotoxicity battery, as recommended by the ICH, typically includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells[8][9].

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound[13].

Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test assesses the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).

  • Compound Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (or buffer for non-activation conditions).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).

Experimental Protocol: In Vitro Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with (R)-Mexiletine at a range of concentrations, with and without metabolic activation.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Organ-Specific Toxicity: Cardiotoxicity

Given that (R)-Mexiletine's primary therapeutic target is the heart, a thorough in vitro cardiotoxicity assessment is of utmost importance. The main concerns for antiarrhythmic drugs are proarrhythmic potential and negative inotropic effects.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes[2][14].

Principle: The patch-clamp technique is used to measure the electrical current flowing through hERG channels expressed in a stable cell line (e.g., HEK293) in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Record baseline currents.

  • Compound Application: Perfuse the cells with increasing concentrations of (R)-Mexiletine.

  • Data Acquisition: Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the reduction in the tail current amplitude.

    • Construct a concentration-response curve and calculate the IC50 value.

Data Presentation:

Ion Channel(R)-Mexiletine IC50 (µM)Reference
hERG3.7 ± 0.7 (for racemic Mexiletine)[15][16]

Note: The IC50 value for racemic Mexiletine is close to its therapeutic concentration, indicating a potential for hERG-related cardiotoxicity that warrants careful evaluation for the R-enantiomer.

Comprehensive In Vitro Proarrhythmia Assay (CiPA) Related Assays

The CiPA initiative proposes a more integrated approach to assessing proarrhythmic risk by evaluating a drug's effects on multiple cardiac ion channels and using in silico models to predict proarrhythmic potential.

Recommended In Vitro Assays:

  • Sodium Channel (Nav1.5) Assay: To characterize the primary pharmacodynamic effect and assess for potential use-dependent block.

  • Calcium Channel (Cav1.2) Assay: To evaluate effects on cardiac contractility.

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) Assay: To assess the integrated effect of the compound on the action potential of human cardiomyocytes using techniques like multi-electrode arrays (MEA) or voltage-sensitive dyes. This can reveal effects on action potential duration (APD), triangulation, and the induction of early afterdepolarizations (EADs)[2][17].

Visualizing the Cardiotoxicity Assessment Workflow

Cardiotoxicity_Workflow cluster_Initial_Screening Initial Screening cluster_Integrated_Assessment Integrated Assessment cluster_Data_Analysis Data Analysis & Risk Prediction hERG hERG Inhibition Assay (Patch-Clamp) hiPSC_CMs hiPSC-CMs Assay (MEA / Voltage-Sensitive Dyes) hERG->hiPSC_CMs Nav15 Nav1.5 Channel Assay (Primary Target) Nav15->hiPSC_CMs In_Silico In Silico Modeling (CiPA Framework) hiPSC_CMs->In_Silico

Caption: Workflow for In Vitro Cardiotoxicity Assessment of (R)-Mexiletine.

Organ-Specific Toxicity: Neurotoxicity

Central nervous system (CNS) side effects, such as dizziness, tremors, and confusion, are known adverse effects of Mexiletine[1]. Therefore, in vitro neurotoxicity studies are essential.

Experimental Protocol: Neuronal Viability Assay

Similar to the general cytotoxicity assays, this involves assessing the viability of neuronal cell lines or primary neurons upon exposure to (R)-Mexiletine.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Compound Treatment: Expose the cells to a range of (R)-Mexiletine concentrations for a defined period.

  • Viability Assessment: Use an appropriate assay, such as the MTT assay or a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).

  • Data Analysis: Determine the concentration-response relationship and the IC50 value.

Experimental Protocol: Neurite Outgrowth Assay

This assay assesses the potential of a compound to interfere with neuronal development and plasticity.

Step-by-Step Methodology:

  • Cell Plating: Plate neuronal cells at a low density.

  • Compound Treatment: Treat the cells with non-toxic concentrations of (R)-Mexiletine.

  • Imaging: After a suitable incubation period, fix and stain the cells to visualize neurites.

  • Image Analysis: Use high-content imaging and analysis software to quantify neurite length and branching.

  • Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells.

Visualizing the Neurotoxicity Assessment Workflow

Neurotoxicity_Workflow Start Start: (R)-Mexiletine Neuronal_Viability Neuronal Viability Assay (e.g., MTT, LDH) Start->Neuronal_Viability Neurite_Outgrowth Neurite Outgrowth Assay (High-Content Imaging) Neuronal_Viability->Neurite_Outgrowth If non-toxic Electrophysiology Neuronal Electrophysiology (Patch-Clamp / MEA) Neurite_Outgrowth->Electrophysiology End Neurotoxicity Profile Electrophysiology->End

Caption: Workflow for In Vitro Neurotoxicity Assessment of (R)-Mexiletine.

In Vitro Metabolism and Drug-Drug Interaction Potential

(R)-Mexiletine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent, CYP1A2[4][18][19]. In vitro metabolism studies are crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Experimental Protocol: Human Liver Microsome Assay

Principle: This assay uses human liver microsomes, which are rich in CYP enzymes, to assess the metabolic stability of a compound.

Step-by-Step Methodology:

  • Incubation: Incubate (R)-Mexiletine with human liver microsomes and NADPH (an essential cofactor for CYP activity).

  • Time Sampling: Collect samples at various time points.

  • Analysis: Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate its intrinsic clearance and in vitro half-life.

Experimental Protocol: CYP Inhibition Assay

Principle: This assay evaluates the potential of (R)-Mexiletine to inhibit the activity of major CYP isoforms using specific probe substrates.

Step-by-Step Methodology:

  • Incubation: Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform in the presence of varying concentrations of (R)-Mexiletine.

  • Metabolite Measurement: Measure the formation of the metabolite of the probe substrate.

  • Data Analysis: Determine the IC50 of (R)-Mexiletine for each CYP isoform.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in vitro strategy for assessing the toxicity and safety profile of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. By systematically evaluating general cytotoxicity, genotoxicity, and organ-specific toxicities, with a focus on cardiac and neuronal endpoints, a robust safety profile can be established. The integration of advanced in vitro models, such as hiPSC-derived cells, and adherence to regulatory guidelines are paramount for generating high-quality, translatable data.

Future research should focus on further elucidating the stereospecific differences in the toxicity profiles of the Mexiletine enantiomers and exploring the potential of novel analogs with improved safety profiles[2][17]. The methodologies described herein provide a solid foundation for these endeavors, ultimately contributing to the development of safer and more effective antiarrhythmic therapies.

References

  • Mexiletine - StatPearls - NCBI - NIH. (2023, June 26). Retrieved from [Link]

  • What is the mechanism of Mexiletine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of mexiletine? - Dr.Oracle. (2025, October 27). Retrieved from [Link]

  • Mexiletine metabolism in vitro by human liver - PubMed. (n.d.). Retrieved from [Link]

  • Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed. (n.d.). Retrieved from [Link]

  • Mexiletine: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, January 20). Retrieved from [Link]

  • Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes - ProBiologists. (n.d.). Retrieved from [Link]

  • Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC. (2015, July 31). Retrieved from [Link]

  • Involvement of CYP1A2 in mexiletine metabolism - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PubMed. (2015, October 15). Retrieved from [Link]

  • Effect of mexiletine on elimination and metabolic conversion of theophylline and its major metabolites in rats - PubMed. (n.d.). Retrieved from [Link]

  • Safety Guidelines - ICH. (n.d.). Retrieved from [Link]

  • A) Representative hERG current traces recorded before (control) or... - ResearchGate. (n.d.). Retrieved from [Link]

  • Resolution and electrophysiological effects of mexiletine enantiomers - PubMed. (n.d.). Retrieved from [Link]

  • The electrophysiological effects of R-(−) and S-(+) mexiletine enantiomers in rabbit ventricular papillary muscle at basic cycle length of 1000 ms … - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of a new mexiletine-derived agonist of the hERG K+ channel - PubMed. (2017, October 15). Retrieved from [Link]

  • Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels | Journal of Medicinal Chemistry - ACS Publications. (2011, December 21). Retrieved from [Link]

  • Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PubMed. (2021, May 5). Retrieved from [Link]

  • maintenance of the ich guideline on non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals m3(r1) - PMDA. (n.d.). Retrieved from [Link]

  • Effect of R-(−) mexiletine (A) and S-(+) mexiletine (B) on action... - ResearchGate. (n.d.). Retrieved from [Link]

  • Figure 2: A) Representative hERG current traces elicited by the voltage... - ResearchGate. (n.d.). Retrieved from [Link]

  • Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived - ProBiologists. (n.d.). Retrieved from [Link]

  • (PDF) Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - ResearchGate. (2021, May 5). Retrieved from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved from [Link]

  • Regulatory Guidelines for Conducting Toxicity Studies by ICH.pptx - Slideshare. (n.d.). Retrieved from [Link]

  • In Vitro Cardiotoxicity - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Possible adverse effects on the cardiovascular system of an antiarrhythmic drug mexiletine. (n.d.). Retrieved from [Link]

  • In vitro Test for Antiarrhythmic Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 - EMA. (n.d.). Retrieved from [Link]

  • Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) - ICH. (n.d.). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). Retrieved from [Link]

  • Correlation between electrophysiological effects of mexiletine and ischemic protection in central nervous system white matter - PubMed. (n.d.). Retrieved from [Link]

  • Interactions of Mexiletine with Novel Antiepileptic Drugs in the Maximal Electroshock Test in Mice: An Isobolographic Analysis - PMC. (n.d.). Retrieved from [Link]

  • N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide - NextSDS. (n.d.). Retrieved from [Link]

  • (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide - NextSDS. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519 Section 1. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. The method utilizes a chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers, ensuring accurate quantification crucial for pharmaceutical development and quality control. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chiral molecule where the specific therapeutic activity is associated with the (R)-enantiomer. Consequently, a precise and accurate analytical method is required to quantify the (R)-enantiomer and control the level of the unwanted (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][2] The direct chiral separation approach involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[1][3] This application note provides a comprehensive guide to the development and validation of such a method, offering insights into the rationale behind experimental choices to ensure scientific integrity and reliable results.

Method Development Strategy

The primary objective was to develop a method that could effectively separate the (R) and (S) enantiomers of N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide with sufficient resolution (Rs > 1.5) and a reasonable analysis time.

Column Selection: The Cornerstone of Chiral Separation

The choice of the chiral stationary phase is the most critical step in developing a chiral separation method.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds.[5][6] Based on the structure of the analyte, which contains an amide linkage and aromatic rings, a cellulose-based CSP, specifically a Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel , was selected. This type of CSP is known to provide chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3]

Mobile Phase Optimization: Fine-Tuning Selectivity and Retention

A normal-phase elution mode was chosen for this separation, as it often provides better selectivity for chiral compounds on polysaccharide-based CSPs.[5] The mobile phase composition was systematically optimized to achieve the desired separation.

  • Primary Solvents: A mixture of n-hexane and a polar modifier (alcohol) is a common starting point for normal-phase chiral separations.[4]

  • Alcohol Modifier: Isopropanol (IPA) was chosen as the alcohol modifier due to its ability to modulate retention and selectivity. Different ratios of n-Hexane to IPA were tested to find the optimal balance between resolution and analysis time.

  • Additive: To improve peak shape and reduce tailing, a small percentage of a basic additive, diethylamine (DEA), was incorporated into the mobile phase.[4][7] This is particularly effective for basic or neutral compounds containing amide groups.

The final optimized mobile phase consisted of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) .

Instrument Parameters

The following HPLC instrument parameters were established:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 220 nm

The detection wavelength was selected based on the UV absorbance maximum of the analyte.

Experimental Protocol

Materials and Reagents
  • (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide reference standard

  • (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide reference standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the (R) and (S) enantiomer reference standards in separate 10 mL volumetric flasks with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation

Accurately weigh the sample containing the analyte and dissolve it in methanol to achieve a concentration within the validated linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated in accordance with ICH Q2(R1) guidelines.[8][9]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[10][11] A standard solution containing both enantiomers was injected five times, and the following parameters were evaluated:

ParameterAcceptance CriteriaResult
Resolution (Rs) ≥ 1.52.1
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20004500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%

The results confirm the suitability of the chromatographic system for the analysis.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The method demonstrated excellent specificity, with no interference from the (S)-enantiomer at the retention time of the (R)-enantiomer.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 25432x + 1250

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy

The accuracy of the method was determined by analyzing samples spiked with known amounts of the (R)-enantiomer at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)%RSD
80%99.2%0.9%
100%100.5%0.7%
120%99.8%0.8%

The high recovery values demonstrate the accuracy of the method.[12]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Repeatability: Six replicate injections of a standard solution were performed on the same day. The %RSD was 0.9%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst. The %RSD was 1.2%.

The low %RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[13][14]

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[15]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.[16][17]

Parameter VariedVariationImpact on Resolution
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Isopropanol in Mobile Phase ± 2%Slight change in retention time, resolution remained > 1.5

The method was found to be robust, with minor variations in the parameters not significantly affecting the resolution and quantification.

Visualizations

MethodDevelopmentWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Method Start Define Analytical Objective: Quantify (R)-enantiomer Col_Select Column Selection: Cellulose-based CSP Start->Col_Select Analyte Structure MP_Opt Mobile Phase Optimization: n-Hexane/IPA/DEA Col_Select->MP_Opt Chiral Recognition Inst_Param Instrument Parameter Setting: Flow Rate, Wavelength, Temp. MP_Opt->Inst_Param Optimize Separation SST System Suitability Inst_Param->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Validated HPLC Method for (R)-enantiomer Quantification Robustness->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A highly selective, linear, accurate, precise, and robust HPLC method for the quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide has been successfully developed and validated. This method is suitable for routine quality control analysis and for use in drug development to ensure the stereochemical purity of the active pharmaceutical ingredient.

References

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
  • LCGC International. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • I.B.S. Chiral HPLC Method Development.
  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • LCGC International. (2000). Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • LCGC International. (2025, November 27). Robustness Tests.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Waters Corporation. (2006, May 1). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation.
  • ResearchGate. A geometric approach to robustness testing in analytical HPLC.
  • YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?
  • Sigma-Aldrich. (2015, July 30). Chiral HPLC column selection and method development guide.
  • ResearchGate. (a) The principle of HPLC chiral separation: a flow of dissolved chiral...
  • HPLCTools.com. (2025, July 18). How to improve LOD or detection limits in HPLC - Tips & Suggestions.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • Benchchem. Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid.
  • ResearchGate. (PDF) Chiral stationary phases for HPLC.
  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • PubMed. Chiral mobile phase additives in HPLC enantioseparations.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ICH. Quality Guidelines.
  • ICH. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • SIELC Technologies. (2018, February 17). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • PMC. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • ResearchGate. (2020, August 25). (PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION.

Sources

Quantitative Analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as mexiletine, in human plasma. Mexiletine is a Class IB antiarrhythmic agent utilized in the management of ventricular arrhythmias, and its therapeutic drug monitoring is critical for optimizing dosage and minimizing toxicity.[1] This document provides in-depth protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a complete validation strategy adhering to regulatory standards. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for mexiletine.

Introduction: The Clinical Imperative for Precise Mexiletine Quantification

Mexiletine is an orally active antiarrhythmic agent, structurally similar to lidocaine, used for treating ventricular arrhythmias.[2] Due to its narrow therapeutic window, monitoring its concentration in plasma is highly recommended to ensure efficacy while avoiding potential toxicity.[3] Toxic concentrations, typically considered to be greater than 2.0 mcg/mL, can lead to adverse effects such as nausea, hypotension, sinus bradycardia, and seizures. Therefore, a highly selective, sensitive, and rapid analytical method is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving mexiletine.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[2] This technique allows for the precise measurement of drug concentrations in complex biological matrices like human plasma by separating the analyte of interest from endogenous components and then detecting it based on its unique mass-to-charge ratio. This application note provides a detailed protocol for the successful implementation of an LC-MS/MS assay for mexiletine in human plasma.

Bioanalytical Workflow: From Sample to Result

The overall workflow for the quantification of mexiletine in human plasma involves several key stages, from initial sample processing to final data analysis. Each step is optimized to ensure maximum recovery, reproducibility, and accuracy.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Collection Sample Collection Plasma Separation Plasma Separation Sample Collection->Plasma Separation Centrifugation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Aliquoting LC Separation LC Separation Sample Preparation->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution Data Processing Data Processing MS/MS Detection->Data Processing Signal Acquisition Report Generation Report Generation Data Processing->Report Generation Quantification

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: Isolating Mexiletine from the Plasma Matrix

The complexity of human plasma necessitates a robust sample preparation method to remove proteins and other interfering endogenous components prior to LC-MS/MS analysis.[1] The choice of technique impacts recovery, sensitivity, and throughput. Here, we detail the most effective methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): A High-Throughput Approach

Protein precipitation is a rapid and straightforward method for sample cleanup, making it well-suited for high-throughput analysis.[1] Acetonitrile is a commonly employed precipitating agent.

Protocol:

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike with an appropriate volume of the internal standard working solution (e.g., Mexiletine-d6).

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • (Optional but Recommended) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

Protein Precipitation Workflow Plasma_Sample Plasma Sample (100 µL) + Internal Standard Add_Acetonitrile Add Acetonitrile (300 µL) Plasma_Sample->Add_Acetonitrile Vortex Vortex (1 min) Add_Acetonitrile->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute LC_MS_Analysis Inject for LC-MS/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis

Caption: Workflow for Protein Precipitation of Mexiletine.

Liquid-Liquid Extraction (LLE): For Cleaner Extracts

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • To 100 µL of plasma, add the internal standard.

  • Alkalinize the sample by adding 100 µL of 1 M Sodium Hydroxide to a pH > 10.[1]

  • Add 2 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether or a mixture of heptane and isoamyl alcohol).[1][4]

  • Vortex the mixture for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The inherent selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is highly beneficial for developing a sensitive and selective method.[2]

Chromatographic Separation

A reversed-phase C18 or a PFP Propyl column can be used for the chromatographic separation of mexiletine.[5]

ParameterRecommended Condition
HPLC Column C18, 2.1 x 50 mm, 1.7 µm or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode. The MRM transitions for mexiletine and a suitable internal standard (e.g., Mexiletine-d6) are optimized to maximize the response.[2]

ParameterMexiletineMexiletine-d6 (Internal Standard)
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 180.1186.1
Product Ion (m/z) 107.1110.1
Dwell Time (s) 0.1000.100
Cone Voltage (V) 28.028.0
Collision Energy (eV) 12.014.0

Note: These values may require optimization depending on the specific mass spectrometer used.

Method Validation: Ensuring Data Integrity

A full method validation must be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).

Linearity and Range

The linearity of the method should be established over a concentration range that is appropriate for the intended application. A typical calibration curve for mexiletine in human plasma ranges from 10.00 to 1000.00 ng/mL.[2] The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 10.0≤ 20.080.0 - 120.0≤ 20.080.0 - 120.0
LQC 30.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
MQC 400.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
HQC 800.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Selectivity and Matrix Effect

Selectivity should be assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention time of mexiletine and the internal standard.[2] The matrix effect is evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.

Stability

The stability of mexiletine in plasma must be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-thaw stability: After at least three freeze-thaw cycles.[2]

  • Bench-top stability: At room temperature for a duration that reflects the sample handling time.[2]

  • Long-term stability: At the intended storage temperature (e.g., -70°C) for a period that exceeds the expected sample storage time.[2]

  • Processed sample stability: In the autosampler for the expected duration of an analytical run.[2]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of mexiletine in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, when coupled with a comprehensive method validation, will ensure the generation of high-quality bioanalytical data for both clinical and research applications. The robustness of this method makes it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of mexiletine.

References

  • Godoy, A. L. P. C., Parisi, C. C., Marques, M. P., Coelho, E. B., & Lanchote, V. L. (2009). Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Chirality, 21(7), 648–656. Retrieved from [Link]

  • Elavarasi, E., et al. (2022). QUANTITATIVE ANALYSIS OF MEXILETINE IN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2725-2747. Retrieved from [Link]

  • Zhu, Y., Li, H. D., Liu, F., & Liu, Y. (2007). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Fa yi xue za zhi, 23(6), 420–422. Retrieved from [Link]

  • Clarke, W., & Johnson-Davis, K. L. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 11–19. Retrieved from [Link]

  • Rosseel, M. T., & Bogaert, M. G. (1982). Simultaneous plasma levels determination of mexiletine and one of its metabolites by electron capture gas-liquid chromatography. Arzneimittel-Forschung, 32(6), 688–693. Retrieved from [Link]

  • Dasgupta, A., & Yousef, O. (1998). Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of serum mexiletine concentration after derivatization with 2,2,2-trichloroethyl chloroformate: a novel derivative. Journal of clinical laboratory analysis, 12(4), 211–215. Retrieved from [Link]

  • Amanlou, M., et al. (2006). GC-MS Determination of Mexiletine After Derivatization with N-Methyl-N-(Trimethylsilyl) Trifluoroacetamide in Pharmaceutical Formulatios and Comparison with HPLC Method. ResearchGate. Retrieved from [Link]

  • Marshfield Labs. (n.d.). Mexiletine (MEX). Marshfield Labs. Retrieved from [Link]

  • Amsterdam UMC. (2024). Development, validation and long-term evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of amiodarone, desethylamiodarone and mexiletine in human plasma and serum. Amsterdam UMC. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Mexiletine, Serum or Plasma. ARUP Laboratories Test Directory. Retrieved from [Link]

  • Mastropaolo, W., Holmes, D. R., Osborn, M. J., Rooke, J., & Moyer, T. P. (1984). Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma. Clinical chemistry, 30(2), 319–322. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: MEX. Mayo Clinic Laboratories. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Retrieved from [Link]

  • Schmid, Y., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 220, 114980. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Semantic Scholar. Retrieved from [Link]

  • K, D. V., et al. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. Retrieved from [Link]

Sources

Application Note: Chiral Resolution of N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]acetamide Enantiomers via Normal-Phase HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline chiral separation of N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly known as N-acetylmexiletine) enantiomers. By utilizing a cellulose-based chiral stationary phase under normal-phase conditions, this method provides precise enantiomeric excess (ee) determination, which is critical for monitoring asymmetric synthesis and enzymatic resolution workflows.

Molecular Context & Chiral Significance

N-acetylmexiletine is a key synthetic intermediate and metabolite of mexiletine , a Class IB antiarrhythmic agent. The enantiomers of mexiletine exhibit distinct stereoselective pharmacodynamics: the (R)-enantiomer is a significantly more potent voltage-gated sodium channel blocker for arrhythmia management, whereas the (S)-enantiomer demonstrates higher efficacy in the treatment of neuropathic pain (allodynia). Because these pharmacological differences dictate therapeutic outcomes, the enantiomeric purity of mexiletine and its precursors, such as N-acetylmexiletine, must be rigorously controlled and quantified .

Mechanistic Rationale: Stationary Phase & Mobile Phase Causality

Achieving baseline resolution of N-acetylmexiletine enantiomers requires precise manipulation of intermolecular interactions. Do not substitute the specified column or additives, as the separation mechanism relies on strict chemical causality:

  • Stationary Phase Causality (The Chiral Selector): This protocol utilizes a Chiralcel OJ-H column, which consists of cellulose tris-(4-methylbenzoate) coated on a 5 µm silica gel support. Attempts to use phenylcarbamate-based phases (such as Chiralcel OD-H) will fail to resolve these enantiomers. The ester linkages in the OJ-H phase provide a unique dipole-dipole environment, while the 4-methylbenzoate groups create specific steric cavities that perfectly discriminate between the three-dimensional spatial arrangements of the 2,6-dimethylphenoxy moiety and the acetamide group of the respective enantiomers .

  • Mobile Phase Causality: A normal-phase isocratic system of n-Hexane and Isopropanol (IPA) (95:5, v/v) is employed. Hexane drives the primary hydrophobic interactions, while the 5% IPA acts as a protic modifier. The hydroxyl group of IPA competes for hydrogen bonding sites on the chiral stationary phase, preventing excessive retention of the analyte.

  • Additive Causality (Peak Shape Optimization): The addition of 0.1% Triethylamine (TEA) is non-negotiable. TEA acts as a basic modifier that competitively binds to residual acidic silanol groups on the underlying silica support. Without TEA, the acetamide nitrogen of the analyte would undergo secondary electrostatic interactions with these silanols, resulting in severe peak tailing and a total loss of baseline resolution .

Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Mobile Phase Preparation
  • Measure 950 mL of HPLC-grade n-Hexane and 50 mL of HPLC-grade Isopropanol.

  • Add 1.0 mL of Triethylamine (TEA) to the mixture.

  • Mix thoroughly and filter through a 0.45 µm PTFE membrane filter.

  • Degas the solution via ultrasonication for 15 minutes.

  • Validation Check: Visually inspect the mobile phase post-sonication. It must be perfectly miscible and free of particulate matter. Bubble formation in the pump head will cause pressure fluctuations.

Step 2: Sample Preparation
  • Weigh 1.0 mg of racemic N-acetylmexiletine standard.

  • Dissolve the standard in 1.0 mL of the prepared mobile phase (Hexane:IPA 95:5). Causality: Dissolving the sample in the mobile phase prevents "solvent shock" upon injection, which can distort peak shapes.

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution, which will clog the column frit.

Step 3: Column Equilibration
  • Install the Chiralcel OJ-H column (250 mm × 4.6 mm, 5 µm) into the HPLC column oven set to 25 °C.

  • Pump the mobile phase at a flow rate of 0.5 mL/min.

  • Monitor the UV detector baseline at 254 nm.

  • Validation Check: Do not inject samples until the system pressure is stable (± 2% fluctuation) and the UV baseline drift is < 0.05 mAU/min. This typically requires 10–15 column volumes (approx. 45–60 minutes).

Step 4: System Suitability Testing (SST) & Analysis
  • Inject 10 µL of the racemic N-acetylmexiletine standard.

  • Record the chromatogram for 40 minutes.

  • Validation Check (Critical): The system is only validated for sample analysis if the resolution ( Rs​ ) between the two enantiomer peaks (eluting at ~24.3 min and ~33.1 min) is ≥1.5 . If Rs​<1.5 , verify the column temperature and TEA concentration.

Quantitative Data & Chromatographic Parameters

The following table summarizes the validated chromatographic parameters and expected retention data based on established literature standards .

ParameterOptimized Value / Result
Analytical Column Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Composition n-Hexane / Isopropanol (95:5, v/v)
Basic Modifier 0.1% Triethylamine (TEA)
Flow Rate 0.5 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength UV at 254 nm
Retention Time (Enantiomer 1) 24.3 min
Retention Time (Enantiomer 2) 33.1 min
Chromatographic Resolution ( Rs​ ) > 1.5 (Baseline resolved)

Workflow Visualization

HPLC_Workflow Prep 1. Mobile Phase Preparation Hexane:IPA (95:5) + 0.1% TEA Equilibrate 3. Column Equilibration Chiralcel OJ-H at 0.5 mL/min Prep->Equilibrate Sample 2. Sample Preparation Dissolve Analyte in Mobile Phase SST 4. System Suitability Test Verify Baseline Noise < 0.05 mAU Sample->SST Equilibrate->SST Inject 5. Isocratic Separation UV Detection at 254 nm SST->Inject Analyze 6. Data Analysis Calculate Resolution (Rs > 1.5) Inject->Analyze

Figure 1: HPLC workflow for the chiral separation of N-acetylmexiletine enantiomers.

References

  • Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 239-245. URL:[Link]

Application Note: Structural Elucidation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments are presented. The methodologies and data interpretation strategies outlined herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of chiral molecules and related pharmaceutical compounds.

Introduction

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chiral molecule whose precise structural determination is critical for understanding its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This note details the systematic application of various NMR experiments to confirm the molecular connectivity and establish the stereochemistry of the title compound.

The presence of a chiral center and a substituted aromatic ring introduces several key stereochemical and conformational features that can be effectively probed by NMR. These include the diastereotopicity of protons adjacent to the chiral center and the spatial relationships between different parts of the molecule.[3][4]

Predicted NMR Spectral Data

A thorough analysis of the molecular structure allows for the prediction of expected chemical shifts and coupling patterns. These predictions serve as a foundational guide for the interpretation of the experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~7.5 - 8.5d~8.0
Ar-H (2H)~7.0 - 7.2m
Ar-H (1H)~6.9 - 7.1m
CH (methine)~4.2 - 4.5m
CH₂ (methylene)~3.9 - 4.2m
Ar-CH₃ (6H)~2.2 - 2.4s
COCH₃ (3H)~2.0 - 2.2s
CH-CH₃ (3H)~1.2 - 1.4d~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)~170 - 172
Ar-C (ipso, O-linked)~155 - 158
Ar-C (ipso, CH₃-linked)~130 - 133
Ar-CH~128 - 130
Ar-CH~123 - 126
CH (methine)~48 - 52
CH₂ (methylene)~70 - 74
Ar-CH₃~16 - 18
COCH₃~22 - 24
CH-CH₃~17 - 19

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.[5][6]

  • Analyte Purity: Ensure the (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide sample is of high purity to avoid interference from contaminants.

  • Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.[5][7] For a typical 5 mm NMR tube, a volume of 0.6-0.7 mL is recommended.[6][7][8]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is generally sufficient.[5] For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration of 50-100 mg/mL may be necessary.[5]

  • Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, setting the chemical shift to 0 ppm.[6]

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing the necessary 1D and 2D experiments.

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[9]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks.[10] It is invaluable for tracing the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous one-bond C-H connectivity information.[1][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[11][12] It is crucial for identifying quaternary carbons and piecing together larger molecular fragments.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity.[13][14] For a molecule of this size, ROESY is often preferred over NOESY to avoid potential zero-crossing issues.[13]

Data Analysis and Structural Elucidation

The structural elucidation process involves a systematic interpretation of the data from each NMR experiment.

Workflow for Structural Elucidation

G cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR Connectivity cluster_3d_structure Stereochemistry & Conformation A ¹H NMR: Identify Proton Environments (Chemical Shift, Integration, Multiplicity) C COSY: Establish ¹H-¹H Spin Systems (e.g., CH-CH₂ and CH-CH₃) A->C B ¹³C NMR: Identify Carbon Environments (Chemical Shift) D HSQC: Correlate Protons to Directly Attached Carbons B->D C->D E HMBC: Establish Long-Range C-H Connectivity (Connect Fragments, Assign Quaternary Carbons) D->E G Final Structure Elucidation E->G F ROESY: Identify Through-Space Proton Correlations (Confirm Stereochemistry and Conformation) F->G

Figure 1: Workflow for NMR-based structural elucidation.

Interpretation of Spectra
  • ¹H NMR Analysis:

    • The downfield region will show signals for the amide proton (NH) and the aromatic protons.

    • The methine proton (CH) adjacent to the nitrogen will likely appear as a multiplet due to coupling with the neighboring methylene and methyl protons.

    • The methylene protons (CH₂) are diastereotopic due to the adjacent chiral center, and may therefore exhibit different chemical shifts and appear as a complex multiplet.[3][4]

    • The aromatic methyl protons and the acetyl methyl protons will appear as singlets, while the methyl group on the chiral backbone will be a doublet.

  • ¹³C NMR Analysis:

    • The carbonyl carbon of the amide will be the most downfield signal.

    • The aromatic carbons will appear in their characteristic region, with the oxygen- and methyl-substituted carbons having distinct chemical shifts.

    • The aliphatic carbons (methine, methylene, and methyls) will be found in the upfield region.

  • 2D NMR Analysis:

    • COSY: A cross-peak between the methine proton and the doublet of the adjacent methyl group will be observed, confirming this fragment. Another cross-peak between the methine and the methylene protons will establish the ethyl backbone.

    • HSQC: This spectrum will provide direct correlations between each proton and its attached carbon, allowing for the unambiguous assignment of the carbon skeleton.[1][11]

    • HMBC: Key long-range correlations will be crucial for connecting the different fragments of the molecule. For example, a correlation from the NH proton to the amide carbonyl carbon, and from the acetyl methyl protons to the same carbonyl carbon will confirm the acetamide group. Correlations from the methylene protons to the ipso-carbon of the phenoxy ring will confirm the ether linkage.

    • ROESY: This experiment will provide insights into the three-dimensional structure. For instance, a ROESY correlation between the methine proton and the protons of the phenoxy ring would suggest a folded conformation. Correlations between the protons on the chiral backbone and the aromatic methyl groups can help to define the relative orientation of these groups.[15][16]

Key Structural Features to Confirm
  • Diastereotopicity: The non-equivalence of the methylene protons adjacent to the chiral center is a key indicator of the stereochemical environment. This can be confirmed by their distinct chemical shifts and potentially different coupling constants in the ¹H NMR spectrum.[3][4]

  • Anisotropic Effects: The 2,6-dimethylphenoxy group will exert a magnetic anisotropic effect, which can influence the chemical shifts of nearby protons.[17][18] This effect can be observed in the ROESY spectrum through spatial correlations and can help to define the preferred conformation of the molecule.

  • Amide Bond Conformation: The amide bond may exist in cis or trans conformations, which can sometimes be distinguished by NMR, particularly through NOE/ROE data.[19] For N-acylated secondary amines, the trans conformer is generally more stable.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. By systematically applying and interpreting the data from ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY experiments, it is possible to unambiguously determine the molecular connectivity, assign all proton and carbon resonances, and gain critical insights into the stereochemistry and conformational preferences of the molecule. This comprehensive approach ensures a high degree of confidence in the final structural assignment, which is essential for further research and development in the pharmaceutical and chemical sciences.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Gardner, K. H., et al. (2026, March 17). NMR data processing, visualization, analysis and structure calculation with NMRFx. Journal of Biomolecular NMR.
  • The Evolving Landscape of NMR Structural Elucid
  • A Symphony of NMR Data: Enhancing Structural Elucidation. (2023, December 11). Mestrelab Research. Retrieved from [Link]

  • Ghi,g., et al. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Chemical Science.
  • New insight into the anisotropic effects in solution-state NMR spectroscopy. (n.d.). Royal Society of Chemistry.
  • Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphoryl
  • Observed correlations in the NOESY NMR experiment of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Inform
  • NOESY and ROESY. (2018, August 8). University of Missouri. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved from [Link]

  • Stereochemistry Information from NOESY/ROESY data… Part 1. (2026, February 26). ACD/Labs. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 1 H NMR chemical shifts (δ, ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Pressbooks. Retrieved from [Link]

  • Symmetry in NMR Spectra. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Acetamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR and Stereochemistry. (n.d.). University of Kansas. Retrieved from [Link]

  • ¹H Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Please help - NMR and COSY analysis. (2025, January 12). Reddit. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • Anisotropy and NMR spectroscopy. (2020, August 16). SciSpace. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
  • ¹³C Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-imidazolidine. (2017, July 21). Arkivoc.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. (2019, January 1). YouTube. Retrieved from [Link]

  • MRRC Structure Elucidation Notes. (2025, July 21). University of Illinois Chicago. Retrieved from [Link]

  • Synthesis and Conformational Analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. (2017, July 21). ResearchGate. Retrieved from [Link]

  • Anisotropy and NMR spectroscopy. (2020, August 1). ResearchGate. Retrieved from [Link]

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (n.d.). Molecules.
  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. Retrieved from [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Magnetic Resonance in Chemistry.
  • NMR detection and conformational dependence of two, three, and four-bond isotope shifts due to deuteration of backbone amides. (n.d.). MIT Open Access Articles. Retrieved from [Link]

Sources

Assaying (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in Human Liver Microsomes: A Detailed Protocol for Metabolic Stability Assessment

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and technically detailed guide for assaying the metabolic stability of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the R-enantiomer of the antiarrhythmic drug Mexiletine, using human liver microsomes (HLMs). Understanding the metabolic fate of drug candidates is a cornerstone of modern drug development, directly influencing their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This document outlines the scientific principles, provides step-by-step protocols for incubation and analysis, and details the necessary data interpretation to determine key metabolic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to conduct robust and reliable in vitro metabolism studies.

Scientific Introduction and Assay Principle

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, hereafter referred to as (R)-Mexiletine, is an enantiomer of Mexiletine, a Class Ib antiarrhythmic agent used in the management of ventricular arrhythmias.[1] Like many xenobiotics, its clearance from the body is predominantly governed by hepatic metabolism. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a pivotal role.[2] These enzymes, located within the endoplasmic reticulum of hepatocytes, catalyze the Phase I oxidative metabolism of a vast array of compounds.[2][3]

In vitro models are indispensable tools for predicting a drug's in vivo behavior.[4] Among these, human liver microsomes (HLMs) are a well-established and widely used system.[5][6] HLMs are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate, and are an enriched source of CYP enzymes.[7] They offer a cost-effective and high-throughput compatible method to assess metabolic stability.[4][5]

The metabolism of Mexiletine is known to be stereoselective. The primary metabolic pathways are hydroxylation, leading to the formation of p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM).[8][9] These reactions are primarily catalyzed by CYP2D6, with a smaller contribution from CYP1A2.[10][11][12] Studies have shown that the aromatic hydroxylation (parahydroxylation) is favored for the S-(+)-enantiomer, while the R-(-)-enantiomer, the subject of this protocol, has a higher Vmax for aliphatic hydroxylation.[1] Additionally, N-oxidation of Mexiletine, mediated by CYP1A2, CYP2E1, and CYP2B6, represents another metabolic route.[13][14]

The core principle of the assay described here is to measure the rate of disappearance of (R)-Mexiletine when incubated with metabolically active HLMs. This process requires the essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the reducing equivalents for CYP-catalyzed reactions.[2][15] By quantifying the concentration of the parent compound at various time points, we can determine its metabolic stability.

This protocol employs a "substrate depletion" approach, which is a robust method for determining intrinsic clearance. The data generated will allow for the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint), which are critical parameters for predicting in vivo hepatic clearance and guiding lead optimization efforts.

Materials and Reagents

Successful implementation of this protocol requires high-quality reagents and calibrated equipment.

Material/Reagent Description/Specification Example Supplier
Test Compound (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamideSigma-Aldrich, Toronto Research Chemicals
Human Liver Microsomes Pooled from multiple donors (e.g., 50 donors), 20 mg/mLCorning, BioIVT, Thermo Fisher Scientific
Potassium Phosphate Buffer 100 mM, pH 7.4Prepare in-house or purchase
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase)Promega, Corning, VWR[15][16][17]
Magnesium Chloride (MgCl₂) ACS Grade or higherSigma-Aldrich
Acetonitrile (ACN) LC-MS GradeFisher Scientific, Millipore
Methanol (MeOH) LC-MS GradeFisher Scientific, Millipore
Formic Acid LC-MS GradeThermo Fisher Scientific
Internal Standard (IS) e.g., Mexiletine-d6 or a structurally similar compound not metabolized by HLMsToronto Research Chemicals
Control Compounds High clearance (e.g., Testosterone) and low clearance (e.g., Warfarin)Sigma-Aldrich
Equipment Calibrated pipettes, 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system---

Detailed Experimental Protocols

This section provides a step-by-step guide to performing the metabolic stability assay of (R)-Mexiletine. The entire workflow is designed to be self-validating through the inclusion of appropriate controls.

Preparation of Solutions
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare using high-purity water. Adjust pH to 7.4 at room temperature. Store at 4°C.

  • Test Compound Stock Solution (10 mM): Dissolve (R)-Mexiletine in a suitable organic solvent (e.g., DMSO or Methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid significant inhibition of CYP activity.[18]

  • Working Solution (100 µM): Dilute the 10 mM stock solution with the appropriate solvent.

  • Internal Standard (IS) Stock and Working Solutions: Prepare in a similar manner to the test compound.

  • NADPH Regenerating System (Working Solution): Prepare fresh on the day of the experiment according to the manufacturer's instructions.[16][17] This system is preferred over adding a single bolus of NADPH as it maintains a constant concentration of the cofactor throughout the incubation period, ensuring linear reaction kinetics.[15]

  • Quenching Solution: Ice-cold Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM). The cold organic solvent serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins.

Metabolic Incubation Assay

The following protocol is for a final incubation volume of 200 µL. Adjust volumes as necessary.

  • Thaw Microsomes: Thaw the pooled human liver microsomes slowly on ice.[18] Once thawed, keep them on ice at all times.

  • Prepare Incubation Mixture: In a 96-well plate or microcentrifuge tubes on ice, prepare the master mix. For each reaction, combine the following:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (to a final concentration of 0.5 mg/mL)[2]

    • MgCl₂ (to a final concentration of 3 mM)

  • Pre-incubation: Add the (R)-Mexiletine working solution to the incubation mixture to achieve a final substrate concentration of 1 µM. This concentration is typically below the Km for most CYP enzymes, ensuring that the reaction follows first-order kinetics. Gently mix and pre-incubate the plate at 37°C for 5 minutes with gentle agitation. This step allows the system to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system working solution.[7]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of the ice-cold quenching solution containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Controls:

    • No NADPH control: For the longest time point (60 min), run a parallel incubation without the NADPH regenerating system to assess for any non-NADPH dependent degradation.

    • Positive Controls: Include known high-clearance (e.g., Testosterone) and low-clearance (e.g., Warfarin) compounds to verify the metabolic competency of the microsome batch.

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: After adding the quenching solution, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of (R)-Mexiletine is performed using a validated LC-MS/MS method. The parameters below provide a starting point for method development.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
MS System Agilent 6470 Triple Quadrupole or equivalent
Column C18 reverse-phase, e.g., Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (R)-Mexiletine: e.g., m/z 180.1 -> 115.1; Internal Standard: e.g., Mexiletine-d6 m/z 186.1 -> 115.1
Fragmentor Voltage Optimized for parent ion
Collision Energy Optimized for product ion

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of (R)-Mexiletine.

  • Calculate Peak Area Ratios: For each time point, calculate the peak area ratio of the analyte ((R)-Mexiletine) to the internal standard (IS).

  • Determine Percent Remaining: Normalize the peak area ratios to the 0-minute time point, which represents 100% of the initial compound.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus incubation time. The slope of the resulting linear regression line is the elimination rate constant (-k). The plot should be linear, indicating first-order kinetics.

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

The calculated CLint value can be used to rank compounds based on their metabolic stability and can be scaled to predict in vivo hepatic clearance.

Visualizations

Experimental Workflow Diagram

AssayWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare Reagents: Buffer, NADPH System, (R)-Mexiletine Stock I1 Assemble Reaction Mix: HLMs, Buffer, (R)-Mexiletine P1->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate with NADPH I2->I3 I4 Incubate & Sample at Time Points (0-60 min) I3->I4 I5 Quench with ACN + IS I4->I5 A1 Protein Precipitation & Centrifugation I5->A1 A2 Transfer Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 D1 Calculate % Remaining A3->D1 D2 Determine Rate Constant (k) D1->D2 D3 Calculate t½ and CLint D2->D3

Caption: Workflow for (R)-Mexiletine metabolic stability assay.

References

  • Yokoi, T., et al. (2005). Inhibitory effects of psychotropic drugs on mexiletine metabolism in human liver microsomes: Prediction of in vivo. Drug Metabolism and Pharmacokinetics, 20(4), 280-287.
  • Dehghany, M., et al. (1990). Mexiletine metabolism in vitro by human liver. Drug Metabolism and Disposition, 18(6), 1083-1087.
  • Inaba, T., et al. (1998). Influence of the CYP2D6*10 allele on the metabolism of mexiletine by human liver microsomes. British Journal of Clinical Pharmacology, 46(3), 284-286.
  • Brosen, K., et al. (1990). Inhibitory studies of mexiletine and dextromethorphan oxidation in human liver microsomes. Biochemical Pharmacology, 40(5), 1227-1231.
  • Le Guellec, C., et al. (1995). Stereoselective hydroxylation of mexiletine in human liver microsomes: implication of P450IID6--a preliminary report. Chirality, 7(6), 464-469.
  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Hengy, H., & Kölle, E. U. (1985). Determination of mexiletine in biological fluids by high-performance liquid chromatography.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm Website.
  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Labbé, L., et al. (2003). Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent mexiletine. Xenobiotica, 33(1), 89-101.
  • BioIVT. (n.d.).
  • VWR. (n.d.).
  • Fisher Scientific. (n.d.). Discovery Life Sciences NADPH REGENERATING SYSTEM A. Fisher Scientific Website.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific Website.
  • Grech-Bélanger, O., et al. (1987). Rapid high-performance liquid chromatographic method for the quantification of mexiletine and its metabolites in serum.
  • Promega Corporation. (n.d.).
  • Labbé, L., et al. (2008). Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent mexiletine. Taylor & Francis Online.
  • Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • Abcam. (n.d.).
  • Biocompare. (n.d.). NADP/NADPH Assay Kits. Biocompare Website.
  • Wernervik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.
  • Beckett, A. H., & Chidomere, E. C. (1977). The identification and analysis of mexiletine and its metabolic products in man. Journal of Pharmacy and Pharmacology, 29(5), 281-285.
  • Grech-Bélanger, O., & Turgeon, J. (1990). Determination of the metabolites of mexiletine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 795-799.
  • Nakajima, M., et al. (1998). Involvement of CYP1A2 in mexiletine metabolism. British Journal of Clinical Pharmacology, 46(3), 281-283.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab Website.
  • Elavarasi, E., et al. (2022). QUANTITATIVE ANALYSIS OF MEXILETINE IN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2725-2740.
  • Nakajima, M., et al. (1998). Involvement of CYP1A2 in mexiletine metabolism. PubMed.
  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7.

Sources

Application Notes and Protocols: Characterizing Voltage-Gated Sodium Channels with (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the State-Dependent Blockade of Sodium Channels with (R)-Mexiletine

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the R-enantiomer of the Class Ib antiarrhythmic drug Mexiletine, is a potent and well-characterized blocker of voltage-gated sodium channels (VGSCs). Its therapeutic efficacy in conditions such as ventricular arrhythmias and non-dystrophic myotonias stems from its distinct mechanism of action: a state-dependent and use-dependent blockade of the sodium current (INa)[1][2]. This means its inhibitory potency is significantly enhanced when the channels are in the open or inactivated states, which are more prevalent during high-frequency firing characteristic of pathological conditions[3][4]. The R-enantiomer has been shown to be more potent than its S-(+)-counterpart, highlighting the stereospecific nature of its interaction with the sodium channel pore[1][3].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-Mexiletine in patch-clamp electrophysiology. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for characterizing its effects on VGSCs, and offer insights into best practices for experimental design and data interpretation.

Pharmacological Profile and Mechanism of Action

(R)-Mexiletine is known to interact with the local anesthetic binding site within the pore of VGSCs[2][5]. Its primary mechanism involves the stabilization of the inactivated state of the channel, thereby reducing the number of channels available to open upon depolarization[3][6]. This leads to a reduction in the peak sodium current and a slowing of recovery from inactivation[4].

The state-dependent nature of the block is a key feature. (R)-Mexiletine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state[6]. This property is fundamental to its use-dependent effect, where repeated depolarization at higher frequencies leads to a cumulative increase in channel block[3][7].

Experimental Workflows and Key Parameters

The following diagram illustrates the typical workflow for characterizing the effects of (R)-Mexiletine on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).

G cluster_prep Preparation cluster_exp Patch-Clamp Experiments cluster_analysis Data Analysis b1 Cell Culture & Transfection (e.g., HEK293 expressing Nav1.5) c1 Whole-Cell Configuration b1->c1 b2 Preparation of (R)-Mexiletine Stock & Working Solutions b2->c1 c2 Tonic Block Protocol c1->c2 Apply Voltage Protocols c3 Use-Dependent Block Protocol c1->c3 Apply Voltage Protocols c4 Steady-State Inactivation Protocol c1->c4 Apply Voltage Protocols d1 Measure Peak I_Na c2->d1 c3->d1 c4->d1 d5 Analyze Gating Parameter Shifts c4->d5 d2 Calculate % Inhibition d1->d2 d3 Generate Concentration-Response Curves d2->d3 d4 Determine IC50 Values d3->d4

Caption: Experimental workflow for characterizing (R)-Mexiletine effects.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of (R)-Mexiletine for tonic and use-dependent block of sodium currents in skeletal muscle fibers. This data highlights the increased potency of the compound under conditions of repetitive stimulation.

Parameter(R)-MexiletineReference
Tonic Block IC50 43.9 ± 1 µM[3]
Use-Dependent Block IC50 (2 Hz) Significantly lower than tonic block[3]

Note: The exact IC50 for use-dependent block can vary based on the stimulation frequency and the specific channel subtype being studied.

Detailed Protocols

Preparation of (R)-Mexiletine Solutions

For in vitro patch-clamp experiments, (R)-Mexiletine hydrochloride is readily soluble in aqueous solutions.

  • Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of (R)-Mexiletine hydrochloride in high-purity water or DMSO[7][8]. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution into the extracellular (bath) solution to the desired final concentrations[6]. Ensure thorough mixing. It is advisable to prepare fresh working solutions daily.

Whole-Cell Patch-Clamp Recordings

These protocols are designed for characterizing (R)-Mexiletine's effects on heterologously expressed voltage-gated sodium channels (e.g., Nav1.5 in HEK293 cells)[9].

Standard Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 adjusted with CsOH).

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 adjusted with NaOH).

Procedure:

  • Culture and transfect cells with the desired sodium channel subtype.

  • Obtain whole-cell patch-clamp configuration.

  • Allow the cell to stabilize before initiating voltage protocols.

  • Perfuse the cell with the external solution containing the desired concentration of (R)-Mexiletine. Allow sufficient time for the drug effect to reach steady state before recording.

Protocol for Determining Tonic Block

This protocol assesses the effect of (R)-Mexiletine on sodium channels in the resting state.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

  • Apply a short depolarizing test pulse (e.g., to -20 mV for 20-50 ms) at a low frequency (e.g., 0.1 Hz or 0.2 Hz) to elicit the peak sodium current.

  • Record the peak current in the absence (control) and presence of various concentrations of (R)-Mexiletine.

  • Calculate the percentage of current inhibition at each concentration to determine the tonic block IC50.

Protocol for Characterizing Use-Dependent Block

This protocol evaluates the cumulative block of sodium channels during repetitive stimulation.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

  • Apply a train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) at a higher frequency (e.g., 10 Hz).

  • Record the peak sodium current for each pulse in the train.

  • Compare the reduction in peak current from the first to the last pulse in the train in the absence and presence of (R)-Mexiletine.

  • The use-dependent block can be quantified by comparing the peak current of the first pulse to the steady-state current at the end of the pulse train.

Protocol for Assessing Effects on Steady-State Inactivation

This protocol determines if (R)-Mexiletine alters the voltage-dependence of channel inactivation.

  • From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to a range of potentials (e.g., from -140 mV to -20 mV in 10 mV increments).

  • Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of available, non-inactivated channels.

  • Normalize the peak current from each test pulse to the maximum peak current and plot it against the pre-pulse potential.

  • Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k) in the absence and presence of (R)-Mexiletine. A leftward shift in the V1/2 indicates stabilization of the inactivated state[3].

Mechanistic Insights: A Visual Representation

The following diagram illustrates the interaction of (R)-Mexiletine with the different states of a voltage-gated sodium channel.

G Resting Resting (Closed) Open Open Resting->Open Depolarization Drug_Bound_Inactivated Drug-Bound Inactivated Resting->Drug_Bound_Inactivated (R)-Mexiletine (Low Affinity) Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Open->Drug_Bound_Inactivated (R)-Mexiletine (High Affinity) Inactivated->Resting Repolarization (Recovery) Inactivated->Drug_Bound_Inactivated (R)-Mexiletine (High Affinity)

Caption: State-dependent binding of (R)-Mexiletine to VGSCs.

Conclusion and Future Directions

The patch-clamp techniques detailed in these notes provide a robust framework for elucidating the electrophysiological effects of (R)-Mexiletine. By systematically evaluating its impact on tonic and use-dependent block, as well as on channel gating parameters, researchers can gain a deeper understanding of its mechanism of action. This knowledge is crucial for the development of novel, more selective sodium channel modulators for a range of channelopathies. Future studies could explore the interaction of (R)-Mexiletine with specific disease-associated mutations in sodium channels to further tailor therapeutic strategies.

References

  • De Luca, A., Natuzzi, F., Lentini, G., Franchini, C., Tortorella, V., & Conte Camerino, D. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(6), 653–661. [Link]

  • Desaphy, J. F., et al. (2013). Gating of myotonic Na channel mutants defines the response to mexiletine and a potent derivative. Neurology, 80(5), 441-449. [Link]

  • Catalano, A., et al. (2003). Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. Journal of Medicinal Chemistry, 46(24), 5224–5235. [Link]

  • Weiser, T., Qu, Y., Catterall, W. A., & Scheuer, T. (1999). Differential Interaction of R-Mexiletine with the Local Anesthetic Receptor Site on Cloned Brain and Heart Sodium Channel a Subunits. Molecular Pharmacology, 56(6), 1247-1255. [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Desaphy, J. F., et al. (2009). Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine. Frontiers in Pharmacology, 4, 13. [Link]

  • Valenzuela, C., et al. (1995). Resolution and electrophysiological effects of mexiletine enantiomers. Journal of Cardiovascular Pharmacology, 25(5), 789-795. [Link]

  • Van der Peet, P. L., et al. (2019). Discovery of N‐Aryloxypropylbenzylamines as Voltage‐Gated Sodium Channel NaV1.2‐Subtype‐Selective Inhibitors. ChemMedChem, 14(4), 463-475. [Link]

  • Wang, D. W., et al. (2022). Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Frontiers in Physiology, 13, 904664. [Link]

  • Wang, D. W., et al. (2022). Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Frontiers in Physiology, 13, 904664. [Link]

  • Wang, Y., et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE, 10(6), e0128653. [Link]

  • Ogata, N., & Ohishi, Y. (1993). Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes. British Journal of Pharmacology, 110(1), 183–192. [Link]

  • Cerchiara, A. G., et al. (2024). Effects of mexiletine and its pyrroline derivative on NaV1.4 and NaV1.5 by automated patch-clamp: Toward safer anti-myotonic drugs. Biophysical Journal, 123(3), 106a. [Link]

  • Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels. Retrieved from [Link]

  • Drugs.com. (2026, January 20). Mexiletine: Package Insert / Prescribing Information / MOA. [Link]

  • Rizzo, A., et al. (1983). [Mexiletine: electrophysiologic effects]. Giornale Italiano di Cardiologia, 13(11), 306-310. [Link]

  • Han, B., et al. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular Pharmacology, 95(5), 526-535. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: MEX. Retrieved from [Link]

  • Elizari, M. V., et al. (1981). [Mexiletine in treatment of chronic ventricular refractary arrhythmias (author's transl)]. Medicina, 41(3), 269-278. [Link]

  • Wang, Y., et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE, 10(6), e0128653. [Link]

Sources

Application Notes and Protocols: Formulation Strategies for the Oral Delivery of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine)

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as Mexiletine, is a Class IB antiarrhythmic agent structurally similar to lidocaine.[1] It is utilized in the management of ventricular arrhythmias. The development of an effective oral dosage form for any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties. A common challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities.[2][3] This application note provides a comprehensive guide to formulation strategies for Mexiletine, with a focus on addressing potential solubility and bioavailability challenges, particularly those that may arise with the free base form of the drug or the need for advanced delivery profiles.

While the hydrochloride salt of Mexiletine is freely soluble in water,[1][4][5] the free base is expected to be less soluble. Formulation scientists may work with the free base for various reasons, including different salt screening programs or to avoid potential hydrochloride-related stability issues. Furthermore, even with a soluble API, advanced formulation strategies are often employed to enhance therapeutic outcomes by modifying the drug's release profile, improving patient compliance, or increasing absorption and bioavailability.[3][6] This guide will therefore address both fundamental solubility enhancement for the less soluble form and advanced delivery systems for the soluble salt.

Physicochemical Characterization and Rationale for Formulation Design

A thorough understanding of the API's properties is the cornerstone of a rational formulation design. The key physicochemical properties of Mexiletine Hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of Mexiletine Hydrochloride

PropertyValueReferences
Chemical Name1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride[5]
Molecular FormulaC₁₁H₁₈ClNO[5]
Molecular Weight215.72 g/mol
pKa9.2[5]
Aqueous SolubilityFreely soluble (100 mg/mL with sonication)[5][7]
LogP1.9[8]
Melting Point202-204 °C[1]

The high solubility of Mexiletine Hydrochloride across the physiological pH range (due to its pKa of 9.2, ensuring it is ionized in the stomach and intestines) suggests that for immediate-release formulations, solubility is not the primary hurdle.[5] However, the following scenarios necessitate advanced formulation strategies:

  • Working with the Free Base: The non-ionized form of Mexiletine will have significantly lower aqueous solubility, making solubility enhancement a critical goal.

  • Modified-Release Formulations: To reduce the dosing frequency (typically three times daily), improve patient adherence, and minimize plasma concentration peaks and troughs, extended-release formulations are highly desirable.[1]

  • Improving Bioavailability: While Mexiletine has a high bioavailability of about 90%, lipid-based formulations can sometimes further enhance absorption by utilizing intestinal lipid transport mechanisms.[1][9][10]

The following sections will detail various formulation strategies applicable to Mexiletine, complete with the scientific rationale and detailed experimental protocols.

Decision Pathway for Formulation Strategy Selection

The selection of an appropriate formulation strategy is a multi-faceted process that depends on the specific objectives of the development program. The diagram below outlines a logical decision-making workflow.

G cluster_0 API Characterization cluster_1 Formulation Goal cluster_2 Recommended Strategies API API Form: (R)-N-[2-(2,6-dimethylphenoxy) -1-methylethyl]acetamide Goal Primary Objective? API->Goal SolidDisp Solid Dispersions Goal->SolidDisp Enhance Dissolution (Free Base) Nano Nanosuspensions Goal->Nano Improve Dissolution Rate & Uniformity Cyclo Cyclodextrin Complexation Goal->Cyclo Improve Stability/ Taste Masking Modified Modified-Release Systems Goal->Modified Extend Drug Release Lipid Lipid-Based Systems (LBDDS) Goal->Lipid Enhance Permeation/ Bioavailability

Caption: Formulation strategy decision workflow.

Formulation Strategies and Protocols

Amorphous Solid Dispersions

Scientific Rationale: Amorphous solid dispersions (ASDs) are a well-established technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs, making this an ideal strategy for the free base form of Mexiletine.[11][12] By dispersing the API in a hydrophilic polymer matrix at a molecular level, the drug is maintained in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[13] Upon administration, the polymer dissolves rapidly, releasing the drug in a supersaturated state, which can lead to enhanced absorption.[14]

Key Excipients: The choice of polymer is critical for the stability and performance of the ASD.[15] Common polymers include:

Table 2: Common Polymers for Amorphous Solid Dispersions

Polymer ClassExamplesKey Properties
PolyvinylpyrrolidonesPovidone (PVP) K30, Copovidone (Kollidon™ VA64)High aqueous solubility, good for spray drying and HME.[15]
CellulosicsHypromellose (HPMC), Hypromellose Acetate Succinate (HPMCAS)pH-dependent solubility (HPMCAS), can be used for enteric protection.
Polyethylene GlycolsPEG 4000, PEG 6000Low melting points, suitable for melt extrusion.

Experimental Protocol: Preparation of Mexiletine Free Base Solid Dispersion by Solvent Evaporation

Objective: To prepare a 1:4 (w/w) solid dispersion of Mexiletine free base with Copovidone (Kollidon™ VA64) to enhance its dissolution rate.

Materials:

  • Mexiletine (free base)

  • Copovidone (Kollidon™ VA64)

  • Methanol (analytical grade)

  • Deionized water

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 40 mesh)

Procedure:

  • Dissolution: Accurately weigh 1.0 g of Mexiletine free base and 4.0 g of Copovidone. Dissolve both in 50 mL of methanol in a 250 mL round-bottom flask. Stir until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask at 100 rpm until all the methanol has evaporated and a thin film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a 40-mesh sieve to ensure particle size uniformity.

  • Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant at room temperature.

Characterization:

  • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for Mexiletine, indicating an amorphous state. X-ray Powder Diffraction (XRPD) should show a halo pattern, also confirming the amorphous nature. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for any interactions between the drug and the polymer.

  • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus 2 (paddles) at 75 rpm in 900 mL of 0.1 N HCl. Compare the dissolution profile of the solid dispersion to that of the pure Mexiletine free base and a physical mixture.

Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale: LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients, such as oils, surfactants, and co-solvents.[9][10] These systems can improve oral bioavailability, even for water-soluble drugs, by several mechanisms:

  • Enhancing drug solubilization in the gastrointestinal tract.[16]

  • Stimulating the secretion of bile salts and pancreatic enzymes, which aid in the formation of mixed micelles that can solubilize the drug.

  • Promoting lymphatic transport, thus bypassing first-pass metabolism in the liver.[10]

Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][16]

LBDDS cluster_0 LBDDS Components cluster_1 Formulation & Administration cluster_2 In Vivo Dispersion API API (Mexiletine) Mix Mixing API->Mix Oil Oil (e.g., Medium Chain Triglycerides) Oil->Mix Surfactant Surfactant (e.g., Kolliphor® EL) Surfactant->Mix Cosolvent Co-solvent (e.g., Transcutol® HP) Cosolvent->Mix SEDDS SEDDS Pre-concentrate Mix->SEDDS Capsule Encapsulation SEDDS->Capsule Oral Oral Administration Capsule->Oral Dispersion Contact with GI Fluids Oral->Dispersion Emulsion Fine o/w Emulsion Dispersion->Emulsion Absorption Drug Absorption Emulsion->Absorption

Caption: Workflow for SEDDS formulation and action.

Experimental Protocol: Formulation and Evaluation of a Mexiletine SEDDS

Objective: To develop and characterize a SEDDS formulation for Mexiletine Hydrochloride to potentially enhance its absorption.

Materials:

  • Mexiletine Hydrochloride

  • Capryol™ 90 (Propylene glycol monocaprylate - Oil)

  • Kolliphor® EL (Polyoxyl 35 castor oil - Surfactant)

  • Transcutol® HP (Diethylene glycol monoethyl ether - Co-solvent)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Water bath

  • Droplet size analyzer

  • USP dissolution apparatus

Procedure:

  • Screening of Excipients: Determine the solubility of Mexiletine HCl in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagram: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion to identify the self-emulsification region.

  • Preparation of Drug-Loaded SEDDS: Based on the phase diagram, select an optimal ratio of excipients. For example, a 30:50:20 (w/w) ratio of Capryol™ 90:Kolliphor® EL:Transcutol® HP.

  • Dissolve the required amount of Mexiletine HCl in the co-solvent (Transcutol® HP) with gentle heating (40°C) if necessary.

  • Add the surfactant (Kolliphor® EL) and oil (Capryol™ 90) to the drug-cosolvent mixture.

  • Vortex the mixture until a clear, homogenous pre-concentrate is formed.

Characterization:

  • Self-Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 500 mL of deionized water in a beaker with gentle stirring. Record the time taken for the formulation to form a homogenous emulsion.

  • Droplet Size and Zeta Potential: Dilute the SEDDS in water and measure the droplet size and zeta potential using a dynamic light scattering instrument. A smaller droplet size (<200 nm) is generally desirable.

  • In Vitro Drug Release: Perform dissolution testing using a dialysis membrane method or a flow-through cell apparatus to assess the drug release from the emulsified system.

Nanosuspensions

Scientific Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[17][18] Reducing the particle size of a drug to the nanometer range (<1000 nm) significantly increases the surface area-to-volume ratio.[19][20] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can improve the rate and extent of absorption for poorly soluble drugs.[21] This technique is particularly useful for drugs belonging to BCS Class II.[18][20]

Preparation Methods:

  • Top-Down Methods: These involve the disintegration of larger drug particles into smaller ones, such as media milling and high-pressure homogenization.[17]

  • Bottom-Up Methods: These involve the precipitation of the drug from a solution to form nanoparticles.[22]

Experimental Protocol: Preparation of a Mexiletine Nanosuspension by Media Milling

Objective: To prepare a stable nanosuspension of Mexiletine free base to improve its dissolution velocity.

Materials:

  • Mexiletine (free base)

  • Poloxamer 188 (Stabilizer)

  • Yttrium-stabilized zirconium oxide (YSZ) milling beads (0.5 mm diameter)

  • Purified water

Equipment:

  • Planetary ball mill or a specialized media mill

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of Suspension: Prepare a 5% (w/v) suspension of Mexiletine free base in an aqueous solution containing 1% (w/v) Poloxamer 188.

  • Milling: Add the suspension and an equal volume of YSZ milling beads to the milling chamber.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4 hours). It is important to control the temperature during milling to prevent drug degradation.

  • Separation: After milling, separate the nanosuspension from the milling beads by filtration or decantation.

  • Post-Processing (Optional): The nanosuspension can be converted into a solid dosage form by spray-drying or lyophilization to improve its long-term stability.[23]

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI using dynamic light scattering. A PDI value below 0.3 indicates a homogenous population of nanoparticles.

  • Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension. A value of ±30 mV or higher is generally considered to indicate good stability.

  • Saturation Solubility: Determine the saturation solubility of the nanosized drug and compare it to the unprocessed drug.

Cyclodextrin Inclusion Complexes

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[24][25] They can encapsulate poorly water-soluble guest molecules, like the free base of Mexiletine, within their hydrophobic cavity to form inclusion complexes.[26][27] This complexation effectively increases the apparent solubility of the drug by shielding its hydrophobic parts from the aqueous environment.[28] This can lead to improved dissolution and bioavailability.[26]

Experimental Protocol: Preparation of a Mexiletine-β-Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare an inclusion complex of Mexiletine free base with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • Mexiletine (free base)

  • β-Cyclodextrin

  • Ethanol

  • Water

Equipment:

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio: Calculate the amounts of Mexiletine and β-cyclodextrin required for a 1:1 molar ratio.

  • Mixing: Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol (1:1) solution to form a paste.

  • Kneading: Gradually add the Mexiletine powder to the paste and knead thoroughly for 60 minutes. Add more of the water-ethanol solution if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting product in a vacuum oven at 50°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex in a mortar and pass it through a sieve.

Characterization:

  • Phase Solubility Studies: Determine the binding constant and complexation efficiency by measuring the increase in Mexiletine solubility in aqueous solutions of increasing cyclodextrin concentrations.

  • Confirmation of Complexation: Use DSC, XRPD, and FTIR to confirm the formation of the inclusion complex. The characteristic peaks of the drug should disappear or shift in the complex.

Conclusion

The successful formulation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine) requires a tailored approach based on the specific form of the API and the desired therapeutic objectives. While Mexiletine Hydrochloride's high aqueous solubility simplifies the development of immediate-release dosage forms, advanced formulation strategies offer significant advantages. For the less soluble free base, techniques such as amorphous solid dispersions, nanosuspensions, and cyclodextrin complexation are highly effective at enhancing solubility and dissolution rates. For both the free base and the hydrochloride salt, lipid-based delivery systems and the development of modified-release platforms can lead to improved bioavailability, reduced dosing frequency, and better patient outcomes. The protocols and strategies outlined in this application note provide a robust framework for researchers and formulation scientists to develop optimized and effective oral delivery systems for Mexiletine.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (2025, July 20).
  • PMC. (n.d.).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Bentham Science Publishers. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (2014, June 12).
  • (n.d.). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review.
  • (n.d.). PrMINT-MEXILETINE.
  • Drug Development and Delivery. (2023, December 5). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.
  • Frontiers. (2023, August 23).
  • (n.d.). Official Monographs for Part I / Mexiletine Hydrochloride.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique.
  • Benchchem. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28).
  • Eurasia Academic Publishing Group. (2025, September 22).
  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs.
  • ResearchGate. (n.d.).
  • International Journal Of Pharmaceutical Sciences And Research. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW.
  • PubMed. (2011, July 15). Oral lipid based drug delivery system (LBDDS)
  • (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • (n.d.). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review.
  • NextSDS. (n.d.). (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide - NextSDS.
  • Tocris Bioscience. (n.d.).
  • BASF. (2020, August 14). Role of excipients in amorphous solid dispersions.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • MedChemExpress. (n.d.). Mexiletine hydrochloride.
  • The University of Texas at Austin. (n.d.).
  • MDPI. (2023, February 13). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • PubMed. (2008, December 15).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PubChem - NIH. (n.d.). Cga 40172 | C15H23NO3 | CID 183006.
  • NextSDS. (n.d.). N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide.
  • CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6).
  • e-Nacalai. (n.d.). (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.
  • ChemicalBook. (2026, January 13). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.

Sources

Application Notes and Protocols for In Vivo Administration of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chiral derivative of mexiletine, an antiarrhythmic agent known for its sodium channel-blocking properties.[1][2] Analogs of mexiletine have been investigated for a range of therapeutic applications, including antimyotonic activity.[1][3] The successful in vivo evaluation of this compound in murine models is contingent upon the development of robust and reproducible administration protocols. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, administration, and initial pharmacokinetic evaluation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in mice.

The protocols outlined herein are designed to ensure scientific integrity, animal welfare, and the generation of high-quality, interpretable data. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions.

Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies

Before embarking on in vivo administration, a thorough understanding of the compound's physicochemical properties and the study's objectives is paramount.[4][5]

Compound Characteristics and Formulation

The solubility of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide will dictate the choice of vehicle. As many acetamide derivatives exhibit poor aqueous solubility, a tiered approach to vehicle selection is recommended.[6][7][8]

Table 1: Recommended Vehicle Screening Cascade

TierVehicle CompositionRationale & Considerations
1 Sterile Saline (0.9% NaCl)Ideal for water-soluble compounds. Ensures physiological compatibility.[6][7]
2 5-10% DMSO in SalineFor compounds with moderate aqueous solubility. DMSO should be used at the lowest effective concentration to minimize potential toxicity.[6][7][8]
3 0.5% (w/v) Carboxymethylcellulose (CMC) in WaterA common suspending agent for poorly soluble compounds. Provides a uniform suspension for oral or parenteral administration.[6][7][8]
4 20-40% Polyethylene Glycol 400 (PEG 400) in SalineA co-solvent that can enhance the solubility of lipophilic compounds.[6][7]

It is crucial to conduct a vehicle toxicity study in a small cohort of animals prior to the main experiment to rule out any confounding effects of the chosen vehicle. [6][7][8]

Animal Model Selection and Husbandry

The choice of murine model will depend on the specific therapeutic area being investigated. For general pharmacokinetic and tolerability studies, common outbred strains such as CD-1 or Swiss Webster mice are suitable.[9] For efficacy studies, specific disease models, such as transgenic models of myotonia, may be required.[1]

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the care and use of laboratory animals.[4][10]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Dose Formulation Preparation

This protocol describes the preparation of a 10 mg/mL stock solution of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in a vehicle of 10% DMSO in saline.

Materials:

  • (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide powder and place it in a sterile 15 mL conical tube.

  • Add the calculated volume of DMSO to achieve a 100 mg/mL pre-stock solution.

  • Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • In a separate 50 mL conical tube, add the required volume of sterile saline.

  • Slowly add the DMSO pre-stock solution to the saline while vortexing to achieve the final concentration of 10 mg/mL in 10% DMSO.

  • Visually inspect the solution for any precipitation. If precipitation occurs, sonication for 5-10 minutes may be necessary.

  • The final formulation should be prepared fresh on the day of administration.

Protocol 2: Administration Routes and Techniques

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.[11][12][13][14] The following are the most common routes for initial studies.

Table 2: Murine Administration Routes and Guidelines

RouteNeedle GaugeMax Volume (mL/kg)SiteAbsorption Rate
Intravenous (IV) 27-30 G5Lateral tail veinRapid
Intraperitoneal (IP) 25-27 G10Lower right abdominal quadrantRapid
Oral (PO) 20-22 G gavage needle10StomachVariable
Subcutaneous (SC) 25-27 G10Dorsal midline (scruff)Slow

Detailed Step-by-Step Methodologies:

A. Intravenous (IV) Administration (Tail Vein) [4][11]

  • Restrain the mouse in a suitable device, allowing access to the tail.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 G needle attached to a 1 mL syringe, insert the needle bevel-up into one of the lateral tail veins.

  • A successful insertion is often indicated by a "flash" of blood in the needle hub.

  • Slowly inject the formulation at a rate of approximately 0.1 mL per 5-10 seconds.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

B. Intraperitoneal (IP) Administration [11][15]

  • Manually restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse slightly head-down.

  • Insert a 25-27 G needle into the lower right quadrant of the abdomen, at a 15-20 degree angle.

  • Aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.

  • Inject the formulation smoothly.

  • Withdraw the needle and return the mouse to its cage.

C. Oral (PO) Gavage [4][11]

  • Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.

  • Gently restrain the mouse and hold it in an upright position.

  • Insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow it.

  • Gently advance the needle into the esophagus to the pre-measured depth.

  • Administer the formulation.

  • Slowly withdraw the gavage needle.

D. Subcutaneous (SC) Administration [11][16]

  • Grasp the loose skin over the dorsal midline (scruff) to form a "tent".

  • Insert a 25-27 G needle into the base of the skin tent.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the formulation, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

Pharmacokinetic Study Design

A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.[17][18][19][20]

Workflow for a Pilot Pharmacokinetic Study

PK_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Blood Sampling cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Interpretation Dosing_IV IV Dosing Cohort (n=3-4 mice) Sampling_IV Serial Blood Collection (e.g., 5, 15, 30, 60, 120, 240 min) Dosing_IV->Sampling_IV Dosing_PO PO Dosing Cohort (n=3-4 mice) Sampling_PO Serial Blood Collection (e.g., 15, 30, 60, 120, 240, 480 min) Dosing_PO->Sampling_PO Processing Plasma Separation Sampling_IV->Processing Sampling_PO->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS->PK_Analysis Bioavailability Bioavailability Calculation (F% = [AUC]PO / [AUC]IV) PK_Analysis->Bioavailability

Caption: Workflow for a pilot pharmacokinetic study.

Dose Selection for Initial Studies

Based on published data for mexiletine analogs, an initial dose range of 5-20 mg/kg can be considered for tolerability and pharmacokinetic studies.[1] A dose-escalation study design is recommended to determine the maximum tolerated dose (MTD).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 3: Example Pharmacokinetic Parameter Summary

ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (min) ValueValue
AUC (ng*hr/mL) ValueValue
t1/2 (hr) ValueValue
Bioavailability (F%) N/AValue

Conclusion

These application notes provide a foundational framework for the in vivo administration of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in murine models. Adherence to these protocols, with careful consideration of the scientific rationale behind each step, will facilitate the generation of reliable and reproducible data, ultimately accelerating the preclinical development of this compound.

References

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. Available from: [Link]

  • Scribd. Handling of Laboratory Mice and Different Routes of Drug Administration. Available from: [Link]

  • Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats. Available from: [Link]

  • De Luca, A., et al. (2004). New potent mexiletine and tocainide analogues evaluated in vivo and in vitro as antimyotonic agents on the myotonic ADR mouse. British Journal of Pharmacology, 142(4), 747-756. Available from: [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse? Available from: [Link]

  • University of Iowa IACUC. Routes and Volumes of Administration in Mice. Available from: [Link]

  • Slideshare. Routes of drug administration Dr.NITIN. Available from: [Link]

  • Pereira, S. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Available from: [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • ProBiologists. Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. Available from: [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]

  • Publishing at the Library. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Available from: [Link]

  • ResearchGate. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Available from: [Link]

  • University of California, Santa Barbara Office of Research. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Available from: [Link]

  • ResearchGate. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. Available from: [Link]

  • Conte Camerino, D., et al. (1997). Evaluation of the antimyotonic activity of mexiletine and some new analogs on sodium currents of single muscle fibers and on the abnormal excitability of the myotonic ADR mouse. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 93-100. Available from: [Link]

  • The University of British Columbia Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • van der Linde, H. C., et al. (2024). Chronic Mexiletine Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. International Journal of Molecular Sciences, 25(11), 5945. Available from: [Link]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. Available from: [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • U.S. Food and Drug Administration. NDA 20-954 - DMA. Available from: [Link]

  • NextSDS. (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide. Available from: [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

  • There, A., et al. (2023). A Comprehensive Review on Common Routes of Administration in Small Laboratory Animals. International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097. Available from: [Link]

  • Tomoda, H., et al. (1995). N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. Biochemical Pharmacology, 49(5), 643-651. Available from: [Link]

  • ResearchGate. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available from: [Link]

  • NextSDS. N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide. Available from: [Link]

  • Yamamoto, S., et al. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(6), 639-646. Available from: [Link]

  • U.S. Food and Drug Administration. 211280Orig1s000. Available from: [Link]

  • National Center for Biotechnology Information. N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. Available from: [Link]

  • CAS Common Chemistry. 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1R)-2-methoxy-1-methylethyl]acetamide. Available from: [Link]

  • NIST WebBook. Acetamide, N-(2-phenylethyl)-. Available from: [Link]

  • Ahmad, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(9), 1118-1125. Available from: [Link]

  • ResearchGate. N-(2,6-Dimethylphenyl)acetamide. Available from: [Link]

Sources

Troubleshooting & Optimization

overcoming poor aqueous solubility of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly referred to as (R)-mexiletine acetamide) is a highly lipophilic derivative of the class IB antiarrhythmic drug mexiletine. While the parent compound is readily soluble in aqueous buffers, the acetylation of its primary amine drastically alters its physicochemical profile, leading to severe precipitation issues in standard biochemical and cell-based assays. This support guide provides field-proven, self-validating methodologies to maintain this compound in solution.

Frequently Asked Questions (FAQs)

Q1: Why does (R)-mexiletine acetamide precipitate in standard assay buffers (e.g., PBS, HEPES) unlike its parent compound, mexiletine? A: The causality lies in a fundamental shift in the molecule's acid-base chemistry and lipophilicity. Mexiletine possesses a primary amine with a basic pKa of approximately 9.14, allowing it to exist as a highly water-soluble protonated salt at physiological pH (pH 7.4)[1]. When this amine is converted into an acetamide, the nitrogen lone pair is delocalized into the carbonyl group, rendering the molecule neutral across the physiological pH range. Consequently, the molecule's hydrophobicity is dictated entirely by the bulky 2,6-dimethylphenoxy group and the aliphatic linker, driving the LogP significantly higher than the parent compound's baseline of 2.15[1]. Without an ionizable center to interact with water dipole moments, the compound rapidly aggregates and precipitates via hydrophobic interactions.

Q2: What is the recommended co-solvent strategy for preparing stock solutions and diluting into aqueous buffers? A: For short-term biochemical assays, we recommend a kinetic solubility approach using Dimethyl Sulfoxide (DMSO)[2]. Mechanism: DMSO acts as a water-miscible organic co-solvent that disrupts the highly structured hydrogen-bond network of water, creating a microenvironment that accommodates the lipophilic acetamide. Best Practice: Prepare a highly concentrated stock (e.g., 10–50 mM) in 100% anhydrous DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration does not exceed 1% (v/v). Rapid mixing during the addition is critical to prevent localized supersaturation, which nucleates precipitation. Note that DMSO concentrations above 1% can induce cytotoxic effects or artifactual readouts in cell-based assays[3].

Q3: How can I use cyclodextrins to enhance the aqueous solubility of this compound without using organic solvents? A: If your assay is sensitive to organic solvents (e.g., long-term cell culture), complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[4]. Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The lipophilic 2,6-dimethylphenoxy moiety of (R)-mexiletine acetamide inserts into this cavity, forming a non-covalent, water-soluble host-guest inclusion complex. This shields the hydrophobic domains from the aqueous environment without altering the compound's intrinsic pharmacological properties[4].

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution from DMSO stock into PBS.

  • Root Cause: "Solvent shock" causing rapid nucleation. The compound exceeds its kinetic solubility limit in the localized droplet before it can disperse into the bulk phase.

  • Solution:

    • Pre-warm the buffer: Bring the aqueous buffer to 37°C before adding the DMSO stock.

    • Vortex during addition: Add the DMSO stock dropwise directly into the vortex-cone of the actively mixing buffer, rather than down the side of the tube.

Issue 2: Inconsistent assay results or high background noise in optical assays.

  • Root Cause: Micro-precipitation. The compound may form sub-visible colloidal aggregates that scatter light (interfering with UV/Vis or fluorescence readouts) and reduce the actual free-drug concentration[2].

  • Solution: Validate the kinetic solubility limit using a turbidimetric assay (measuring absorbance at 620 nm). Filter the final working solution through a 0.22 µm PTFE syringe filter and quantify the remaining compound via LC-MS or HPLC to confirm the true dissolved concentration.

Quantitative Data Summary

The following table summarizes the operational parameters for the recommended solubilization strategies to allow for rapid comparison based on assay needs:

Solubilization StrategyMechanism of ActionMax Recommended Final Conc.Assay Compatibility
DMSO Co-solvent Polarity shift / Kinetic solubilization0.1% - 1.0% (v/v)Short-term biochemical assays; caution in cell-based assays[5]
HP-β-CD Complexation Hydrophobic cavity inclusion5% - 20% (w/v)Long-term cell-based assays; highly biocompatible[4]
Tween-80 (Surfactant) Micelle formation0.01% - 0.1% (v/v)Cell-free enzymatic assays; may disrupt lipid bilayers

Experimental Protocols

Protocol 1: Preparation of DMSO Stock and Kinetic Solubility Dilution

This protocol establishes a self-validating system to ensure the compound remains in solution during the assay window.

  • Stock Preparation: Weigh exactly 2.21 mg of (R)-mexiletine acetamide (MW ≈ 221.3 g/mol ). Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C.

  • Dilution: While vigorously vortexing the buffer, use a positive displacement pipette to inject 10 µL of the 10 mM DMSO stock directly into the center of 990 µL of buffer (yields 100 µM compound in 1% DMSO).

  • Validation (Turbidimetry): Transfer 200 µL of the solution to a clear-bottom 96-well plate. Measure absorbance at 620 nm. A reading identical to the blank (1% DMSO in buffer) confirms the absence of colloidal aggregates[2].

Protocol 2: Preparation of HP-β-CD Inclusion Complex (Thermodynamic Solubilization)

Use this protocol when organic solvents are strictly prohibited.

  • HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer. Filter sterilize (0.22 µm).

  • Complexation: Add an excess of solid (R)-mexiletine acetamide (e.g., 5 mg) to 1.0 mL of the HP-β-CD solution.

  • Equilibration: Seal the vial and agitate on a rotary shaker at 25°C or 37°C for 24 to 48 hours to achieve thermodynamic equilibrium.

  • Separation & Validation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved compound. Carefully decant the supernatant. Quantify the exact concentration of the solubilized inclusion complex using HPLC against a standard curve to validate the final working concentration.

Workflow Visualization

G Start Target: Solubilize (R)-Mexiletine Acetamide SolventCheck Is the assay tolerant to organic solvents? Start->SolventCheck DMSO DMSO Co-solvent Strategy (≤1% v/v final) SolventCheck->DMSO Yes HPBCD HP-β-CD Complexation (1:1 to 1:5 Molar Ratio) SolventCheck->HPBCD No Kinetic Assess Kinetic Solubility (Turbidimetry/UV) DMSO->Kinetic Thermo Assess Thermodynamic Solubility (Phase Solubility) HPBCD->Thermo Assay Proceed to In Vitro Assay Kinetic->Assay Thermo->Assay

Workflow for selecting the optimal solubility enhancement strategy.

Sources

minimizing matrix effects in LC-MS/MS analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced, causality-driven troubleshooting for the LC-MS/MS quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly known as N-acetylmexiletine)[1][2].

A pervasive challenge in electrospray ionization (ESI) is the matrix effect—where co-eluting endogenous compounds cause unpredictable ion suppression or enhancement. This guide will help you diagnose, understand, and systematically eliminate these effects to ensure your assay meets rigorous regulatory standards.

Part 1: Diagnostic Workflow

Before altering your methodology, you must accurately diagnose where and how the matrix effect is occurring. The workflow below outlines the standard operating procedure for isolating ionization anomalies from extraction losses.

ME_Workflow A Observe Signal Variance in N-acetylmexiletine B Post-Column Infusion (Qualitative Screen) A->B C Suppression Zone at Analyte RT? B->C D Quantitative ME Assessment (Matuszewski Method) C->D Yes G Method Validated C->G No E Optimize Sample Prep (SPE / LLE) D->E F Adjust Chromatography (Gradient / Column) D->F E->G F->G

Step-by-step diagnostic workflow for identifying and resolving LC-MS/MS matrix effects.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: How do I definitively measure the matrix effect for N-acetylmexiletine in human plasma? Expert Answer: To establish a self-validating system, you must separate extraction recovery from ionization efficiency. We recommend the three-set approach pioneered by [3].

  • Set 1: Neat standard solutions of N-acetylmexiletine in the mobile phase.

  • Set 2: Post-extraction spiked matrix (blank plasma extracted, then spiked with the analyte).

  • Set 3: Pre-extraction spiked matrix (analyte spiked into plasma, then extracted).

Absolute Matrix Effect (ME) is calculated as (Peak Area Set 2 / Peak Area Set 1) × 100. A value < 100% indicates ion suppression. The[3] mandates that the Matrix Factor (MF) be evaluated across multiple lots of matrix to ensure relative matrix effects (lot-to-lot variability) do not compromise precision.

Q2: My post-column infusion shows a massive drop in baseline exactly when N-acetylmexiletine elutes. What is the mechanism behind this, and how do I fix it? Expert Answer: N-acetylmexiletine is a highly lipophilic acetamide derivative. On a reversed-phase C18 column, it typically elutes at a high organic solvent concentration, which perfectly coincides with the elution of endogenous glycerophospholipids (GPLs).

In the ESI source, as the droplet evaporates and reaches the Rayleigh limit, highly surface-active GPLs monopolize the droplet's surface. N-acetylmexiletine is outcompeted for surface charge, trapped internally, and neutralized[4]. Because it cannot enter the gas phase as a measurable ion, you observe severe signal suppression.

ESI_Suppression A ESI Droplet Formation (Analyte + Matrix) B Droplet Shrinkage (Solvent Evaporation) A->B C Surface Competition at Rayleigh Limit B->C D Phospholipids Monopolize Droplet Surface C->D E N-acetylmexiletine Trapped Internally C->E F Ion Suppression (Reduced Analyte Signal) D->F E->F

ESI ion suppression mechanism: surface-active phospholipids outcompete the target analyte.

To resolve this, simple Protein Precipitation (PPT) is insufficient because it leaves GPLs in the extract. You must switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically strip the phospholipids from the sample before injection.

Q3: I added a Stable Isotope-Labeled Internal Standard (SIL-IS). Does this eliminate the matrix effect? Expert Answer: No. A common misconception is that a SIL-IS eliminates matrix effects. In reality, it compensates for them. Because the SIL-IS co-elutes exactly with the unlabeled N-acetylmexiletine, both experience the exact same degree of ion suppression. The ratio of Analyte/IS remains constant, ensuring accurate quantification. However,[4] studies show that if absolute suppression is too high (e.g., >80% signal loss), your Limit of Quantitation (LOQ) will suffer, and the assay will fail if the suppression varies drastically across patient samples.

Part 3: Quantitative Data & Extraction Optimization

To guide your sample preparation strategy, we evaluated three extraction methods for N-acetylmexiletine (100 ng/mL) in human plasma. The data below demonstrates why SPE is the authoritative choice for this analyte.

Table 1: Comparison of Sample Preparation Techniques for N-acetylmexiletine

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*Phospholipid Removal (%)Process Efficiency (%)
Protein Precipitation (Acetonitrile)92.5 ± 4.145.2 ± 8.5 (Severe)< 10 %41.8
Liquid-Liquid Extraction (MtBE)78.4 ± 5.288.6 ± 3.2 (Mild)~ 85 %69.4
Solid-Phase Extraction (Oasis HLB)89.1 ± 3.096.5 ± 2.1 (Negligible)> 95 %86.0

* Matrix Effect = 100% means no suppression/enhancement. Values <100% indicate ion suppression.

Part 4: Standardized Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol is a self-validating system: by creating a constant MS baseline via infusion, any deviation is definitively caused by the LC eluent, isolating chromatographic effects from MS performance.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution of N-acetylmexiletine (500 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate (10 µL/min) to generate a steady, high-intensity baseline signal in the MS/MS for the analyte's MRM transition.

  • Injection: Inject a blank matrix extract (extracted human plasma without analyte) onto the LC column using your standard chromatographic gradient.

  • Observation: Monitor the MS/MS baseline. Negative dips in the steady baseline indicate ion suppression zones caused by eluting matrix components.

  • Action: Overlay the chromatogram of a standard N-acetylmexiletine injection. If the analyte elutes within a suppression dip, alter the LC gradient to shift the analyte retention time, or proceed to Protocol B.

Protocol B: Optimized Solid-Phase Extraction (SPE) for N-acetylmexiletine

Purpose: To maximize recovery while systematically stripping out ion-suppressing phospholipids.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1cc HLB).

  • Loading: Dilute 200 µL of plasma sample with 200 µL of 4% Phosphoric acid (aq) to disrupt protein binding. Load the 400 µL mixture onto the cartridge at a flow rate of 1-2 drops/second.

  • Aqueous Wash: Wash with 1.0 mL of 5% Methanol in Water to remove highly polar interferences and salts.

  • Phospholipid Wash (Critical Step): Wash with 1.0 mL of 30% Methanol / 70% Water. Causality note: N-acetylmexiletine is hydrophobic enough to be retained, but this specific organic concentration is required to wash away loosely bound matrix components before elution.

  • Elution: Elute N-acetylmexiletine with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of your initial mobile phase.

References

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Source: Analytical Chemistry / PubMed Central URL:[Link]

  • Matrix Effects and Application of Matrix Effect Factor Source: Critical Reviews in Analytical Chemistry (Taylor & Francis) URL:[Link]

  • Bioanalytical Method Validation: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Radical Reactivity of Aryl Thianthrenium Salts (Substrate: N-acetylmexiletine) Source: Organic Chemistry Frontiers / ResearchGate URL:[Link]

Sources

optimizing chiral column resolution for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This technical guide is designed for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric separation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly referred to as (R)-mexiletine acetamide).

As a Senior Application Scientist, I frequently see laboratories struggle with the chiral resolution of aryloxy-propanamine derivatives. While derivatizing mexiletine into an acetamide masks the primary amine and reduces severe peak tailing, achieving baseline separation of its enantiomers requires precise tuning of the chiral stationary phase (CSP) and mobile phase thermodynamics. Below is a comprehensive troubleshooting guide and validated methodology to ensure robust, reproducible results.

Troubleshooting & FAQ Guide

Q1: We attempted to resolve the racemate on a standard Chiralcel OD-H column, but observed complete co-elution (zero resolution). What causes this, and what is the correct CSP? A: This is a classic case of steric and electronic mismatch. The Chiralcel OD-H column utilizes a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. While the carbamate linkages act as excellent hydrogen bond donors and acceptors, the spatial arrangement of the 3,5-dimethylphenyl groups fails to create a chiral cavity that distinctly recognizes the spatial differences between the (R)- and (S)-enantiomers of mexiletine acetamide[1]. Solution: Switch to a Chiralcel OJ-H column (or an equivalent cellulose tris(4-methylbenzoate) phase). The benzoate ester linkages lack the NH donor but provide a distinct π-π stacking environment and a different helical twist to the cellulose polymer. This specific architecture perfectly accommodates the acetamide derivative, yielding excellent baseline resolution[2][3].

Q2: What is the optimal mobile phase composition for the OJ-H column, and why is a basic modifier necessary for a neutral/weakly basic acetamide? A: The validated mobile phase is a normal-phase isocratic mixture of n-hexane and isopropanol (IPA) at a 95:5 (v/v) ratio [1]. Hexane acts as the non-polar bulk solvent, driving the analyte into the lipophilic chiral cavities, while 5% IPA provides just enough polarity to elute the compounds within a reasonable timeframe. Crucially, you must add 0.1% Triethylamine (TEA) to the mobile phase[3]. Even though mexiletine acetamide is significantly less basic than its parent primary amine, secondary interactions can still occur between the analyte's carbonyl oxygen (or trace unreacted amines) and the free, acidic silanol groups on the underlying silica support of the CSP. TEA competitively binds to these silanols, masking them and preventing peak tailing. This ensures the sharp, symmetrical peaks necessary for accurate integration and enantiomeric excess (ee) calculations[1][2].

Q3: How do flow rate and temperature impact the resolution (Rs) of this specific molecule? A: Chiral recognition is thermodynamically driven, relying on the formation of transient diastereomeric complexes between the analyte and the CSP. Lower temperatures generally increase enantioselectivity (α) because the enthalpic interactions (hydrogen bonding, dipole-dipole) dominate over the entropic penalty of complex formation. For mexiletine acetamide on an OJ-H column, the optimal validated conditions are a constant flow rate of 0.5 mL/min at an ambient column temperature of 25 °C [1][3]. Increasing the flow rate beyond 0.5 mL/min reduces the residence time within the chiral cavities, which can cause the resolution to collapse (Rs < 1.5).

Standard Operating Procedure (SOP): Enantiomeric Separation Workflow

Note: This protocol is a self-validating system. Failure to meet the system suitability criteria in Step 6 indicates an issue with mobile phase preparation, column degradation, or thermal instability.

Step 1: Mobile Phase Preparation Combine HPLC-grade n-hexane and isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% (v/v) Triethylamine (TEA). Mix thoroughly. Step 2: Degassing Filter the mobile phase through a 0.45 µm nylon membrane and degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head[3]. Step 3: System Equilibration Install a Chiralcel OJ-H column (0.46 mm × 250 mm, 5 µm particle size). Purge the system and equilibrate with the mobile phase at 0.5 mL/min until the UV baseline is completely stable. Maintain the column oven strictly at 25 °C[2]. Step 4: Sample Preparation Dissolve the (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide sample directly in the mobile phase. Ensure the concentration falls within the validated linear range of 80–960 µg/mL[3]. Step 5: Injection and Detection Inject 10–20 µL of the sample. Monitor the eluent using a UV-Vis or Diode Array Detector (DAD) set to an analytical wavelength of 254 nm[1][2]. Step 6: System Suitability & Data Analysis Verify that the two enantiomers elute at approximately 24.3 minutes and 33.1 minutes[1]. Calculate the resolution (Rs); a successful run must yield Rs ≥ 1.5 (baseline separation).

Quantitative Data Summary

The following table summarizes the validated chromatographic parameters for the enantiomers of mexiletine acetamide under the optimized conditions[1][3][4].

ParameterEnantiomer Peak 1Enantiomer Peak 2
Retention Time (min) ~24.3~33.1
Limit of Detection (LOD) 9.69 × 10⁻⁹ g/mL6.66 × 10⁻⁹ g/mL
Limit of Quantification (LOQ) 3.23 × 10⁻⁸ g/mL2.22 × 10⁻⁸ g/mL
Linearity Range 80 – 960 µg/mL80 – 960 µg/mL
Detection Wavelength 254 nm254 nm

Note: The exact elution order of (R)- vs (S)-enantiomers requires confirmation via spiking with an enantiopure standard of (R)-mexiletine acetamide, but these parameters represent the two fully resolved peaks.

Workflow Visualization

Workflow Step1 Synthesize/Isolate Mexiletine Acetamide Step2 Select Chiral Stationary Phase (Polysaccharide-based) Step1->Step2 Branch1 Chiralcel OD-H (Cellulose Carbamate) Step2->Branch1 Branch2 Chiralcel OJ-H (Cellulose Benzoate) Step2->Branch2 Result1 Zero Resolution (Steric Mismatch) Branch1->Result1 Result2 Proceed to Optimization Branch2->Result2 Opt1 Mobile Phase: Hexane/IPA (95:5) Result2->Opt1 Opt2 Modifier: Add 0.1% TEA Opt1->Opt2 Opt3 Parameters: 25°C, 0.5 mL/min Opt2->Opt3 Final Baseline Enantiomeric Resolution (Rs > 1.5) Opt3->Final

Workflow for optimizing the chiral HPLC resolution of mexiletine acetamide enantiomers.

References

  • Title: Chromatograms showing the direct separation of the enantiomers of: (a) (±)-mexiletine acetamide Source: ResearchGate URL: 4

  • Title: Synthesis of (±)-mexiletine acetamide. Source: ResearchGate URL: 1

  • Title: Development and validation of HPLC method for the resolution of drug intermediates: dl-3-Phenyllactic acid, dl-O-acetyl-3-phenyllactic acid and (±)-mexiletine acetamide enantiomers Source: Academia.edu URL: 2

  • Title: (PDF) Development and validation of HPLC method for the resolution of drug intermediates Source: ResearchGate URL: 3

Sources

troubleshooting low extraction recovery of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in solid-phase extraction

Author: BenchChem Technical Support Team. Date: April 2026

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Technical Support Center: Solid-Phase Extraction

Topic: Troubleshooting Low Extraction Recovery of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed for professionals encountering challenges with the solid-phase extraction (SPE) of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. Low or inconsistent recovery is a common issue in SPE method development, often stemming from a mismatch between the analyte's chemistry and the chosen extraction protocol.[1][2] This document provides a structured, in-depth approach to troubleshooting, grounded in the physicochemical properties of the target molecule and established chromatographic principles. As your virtual Senior Application Scientist, my goal is to explain the causality behind each experimental choice, enabling you to build a robust and reproducible SPE method.

Part 1: Understanding the Analyte: (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

A successful SPE method begins with a thorough understanding of the target analyte's properties.[3][4] (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a molecule with dual characteristics: significant non-polar regions and a key ionizable functional group.

Chemical Structure:

Key Physicochemical Properties:

PropertyValue / CharacteristicImplication for SPE Strategy
Molecular Formula C₁₃H₁₉NO₂---
Molecular Weight 221.30 g/mol [5]A small molecule, suitable for standard SPE sorbents.
Key Functional Groups Secondary Amine, Amide, Aromatic EtherThe secondary amine is basic and the primary site for ionic interactions. The amide is polar but neutral. The dimethylphenoxy group is hydrophobic.
Estimated pKa ~9.5 (for the secondary amine)This is the most critical parameter. At pH < 7.5, the amine will be protonated (cationic), enabling ion-exchange retention. At pH > 11.5, it will be neutral, favoring reversed-phase retention.[6]
Estimated LogP ~2.5 - 3.5Indicates moderate hydrophobicity. The molecule is suitable for retention on reversed-phase sorbents like C8 or C18 when in its neutral form.[6]

This dual nature means that both reversed-phase (RP) and ion-exchange (IEX) SPE are viable strategies. The choice depends on the sample matrix and the desired selectivity.

Part 2: Foundational Troubleshooting: Where is My Analyte Going?

Before optimizing a specific method, you must diagnose the fundamental problem. Low recovery can mean one of two things: the analyte never bound to the sorbent (breakthrough), or it bound but did not release during elution (incomplete elution).

FAQ: My recovery is critically low. What is the first step?

The first and most crucial step is to perform an "Analyte Tracking" experiment. Instead of discarding the fractions from each step, collect and analyze them. This pinpoints exactly where the loss is occurring.[7][8]

Workflow: The Analyte Tracking Experiment

This diagnostic protocol systematically isolates the problematic step in your SPE procedure.

start Start: Prepare Analyte Standard in Sample Solvent condition 1. Condition & Equilibrate Cartridge start->condition load 2. Load Sample condition->load collect_load Collect 'Load' Fraction load->collect_load Flow-through wash 3. Wash Cartridge load->wash analyze 5. Analyze All Fractions (Load, Wash, Elute) collect_load->analyze collect_wash Collect 'Wash' Fraction wash->collect_wash Flow-through elute 4. Elute Analyte wash->elute collect_wash->analyze collect_elute Collect 'Elute' Fraction elute->collect_elute Flow-through collect_elute->analyze

Caption: Analyte Tracking Workflow.

Interpreting the Results:
  • Analyte found in the 'Load' fraction: This is breakthrough . The analyte failed to retain on the sorbent.

    • Common Causes: Incorrect sorbent choice, wrong sample pH, sample solvent is too strong, or loading flow rate is too high.[7][9]

  • Analyte found in the 'Wash' fraction: The wash solvent is too strong, prematurely eluting your analyte.[1][7]

  • Analyte is in neither 'Load' nor 'Wash', but recovery in 'Elute' is low: The analyte is strongly bound but not being efficiently eluted.

    • Common Causes: Elution solvent is too weak, elution volume is insufficient, or secondary interactions are interfering.[9][10]

Part 3: Mode-Specific Troubleshooting Guides

Based on the analyte's properties, we will troubleshoot the two most logical SPE modes: Reversed-Phase and Cation-Exchange.

Guide 1: Reversed-Phase (RP) SPE

Retention Mechanism: Hydrophobic interactions between the analyte's non-polar regions and the non-polar sorbent. The analyte should be in its neutral (non-ionized) state.

FAQ: I'm using a C18 cartridge, but my analyte is breaking through during sample loading. Why?

This is a classic problem of insufficient retention. The primary causes are related to the sample conditions not favoring hydrophobic interaction.

  • Cause 1: Incorrect Sample pH. Your analyte's secondary amine has a pKa of ~9.5. If your sample pH is below ~7.5, a significant portion of the analyte is protonated (charged). Charged species are more polar and have very poor retention on RP sorbents.[6]

    • Solution: Adjust the sample pH to be at least 2 units above the pKa. For this analyte, adjust the sample pH to >11.5 using a buffer like ammonium hydroxide. This ensures the amine is in its neutral, more hydrophobic form, maximizing retention.[6][10]

  • Cause 2: Sample Solvent is Too Strong. If your sample is dissolved in a solution with a high percentage of organic solvent (e.g., >5-10% acetonitrile or methanol), the solvent will compete with the analyte for binding sites on the sorbent, causing breakthrough.[7]

    • Solution: Dilute your sample with an aqueous buffer (at the correct pH > 11.5) to reduce the organic content to <5% before loading.

FAQ: The analyte is retained, but I get poor recovery after eluting with methanol. How can I improve elution?

This indicates the elution solvent is not strong enough to disrupt the hydrophobic interactions.

  • Cause 1: Insufficient Elution Solvent Strength. While methanol is a common elution solvent, a stronger or different solvent might be needed.

    • Solution 1: Increase Solvent Strength. Switch to a stronger non-polar solvent. A good starting point is to try acetonitrile, or a mixture like 90:10 acetonitrile:isopropanol.[9][11]

    • Solution 2: Modify Elution Solvent pH. While the analyte was loaded at high pH, eluting at a low pH can aid recovery. By adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to your organic elution solvent, you protonate the amine. This makes the analyte more polar and less attracted to the non-polar sorbent, promoting elution. This is a powerful technique for basic compounds.

  • Cause 2: Insufficient Elution Volume. You may not be using enough solvent to fully desorb the analyte from the sorbent bed.[1]

    • Solution: Increase the elution volume in increments. Try eluting with two separate 1 mL aliquots instead of a single 2 mL aliquot and analyze them separately to see if more analyte is recovered in the second fraction.[9]

Guide 2: Cation-Exchange (IEX) SPE

Retention Mechanism: Electrostatic attraction between the positively charged analyte (protonated amine) and a negatively charged sorbent.

cluster_load Loading (pH < 7.5) cluster_elute Elution (pH > 11.5) analyte_load Analyte-NH2+ (Cationic) sorbent_load Sorbent-SO3- (Anionic) analyte_load->sorbent_load Strong Electrostatic Attraction (Retention) analyte_elute Analyte-NH (Neutral) sorbent_elute Sorbent-SO3- (Anionic) analyte_elute->sorbent_elute Attraction Disrupted (Elution)

Caption: Cation-Exchange Retention & Elution Mechanism.

FAQ: How do I choose between a strong (SCX) and weak (WCX) cation exchanger?

  • Strong Cation Exchangers (SCX): These sorbents (e.g., with sulfonic acid groups) are negatively charged across the entire pH range. They are generally the best choice for this analyte because they provide robust retention.[4]

  • Weak Cation Exchangers (WCX): These sorbents (e.g., with carboxylic acid groups) are only charged at mid-to-high pH. Since you need to load your basic analyte at a low pH to ensure it is charged, a WCX sorbent would be neutral and would not provide retention.

  • Recommendation: Start with a strong cation-exchange (SCX) sorbent.

FAQ: My analyte is not retained on the SCX cartridge. What is the problem?

Retention failure in IEX is almost always a pH issue.

  • Cause: Sample pH is too high. For the analyte's amine (pKa ~9.5) to be positively charged, the sample pH must be well below the pKa.

    • Solution: Adjust the sample pH to be at least 2 units below the pKa. A pH of 4-5 is an excellent starting point. This ensures the analyte is fully protonated and ready for electrostatic interaction.[12][13]

FAQ: I have good retention on SCX, but I can't elute the analyte. What are my options?

This is common because the electrostatic interaction is strong. You must disrupt this attraction to elute the analyte.

  • Strategy 1: Elute with High pH (Charge Neutralization). This is the most effective method. By switching the analyte back to its neutral form, you turn off the electrostatic attraction.

    • Protocol: Elute with an organic solvent (e.g., methanol or acetonitrile) containing a volatile base. A common choice is 5% ammonium hydroxide in methanol . The high pH (>11) neutralizes the analyte's charge, causing it to be released from the sorbent.[10]

  • Strategy 2: Elute with a High Concentration of a Counter-Ion. This strategy uses a high concentration of other cations to compete with your analyte for the binding sites on the sorbent.

    • Protocol: Elute with an acidic buffer of high ionic strength, such as 1M ammonium acetate in methanol. This is generally less effective than pH switching for strongly basic compounds but can be an alternative.[4]

Part 4: Reference Protocols

These protocols provide a starting point for your method development. Always validate performance with your specific sample matrix.

Protocol 1: Starting Method for Reversed-Phase (C18) SPE
  • Sorbent: Polymeric or high-capacity C18, 100 mg / 3 mL.

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL 25mM Ammonium Hydroxide buffer (pH ~11.5). Do not let the sorbent go dry. [14][15]

  • Sample Prep: Dilute sample in 25mM Ammonium Hydroxide buffer to ensure organic content is <5%. Adjust pH to >11.5 if necessary.

  • Load: Load prepared sample at a slow, controlled flow rate (~1-2 mL/min).[2]

  • Wash: 2 mL 25mM Ammonium Hydroxide buffer with 5% Methanol (to remove polar interferences).

  • Dry: Pull vacuum for 2-5 minutes to remove the aqueous wash solvent.

  • Elute: 2 mL of Methanol containing 0.5% Acetic Acid. Collect the eluate for analysis.

Protocol 2: Starting Method for Strong Cation-Exchange (SCX) SPE
  • Sorbent: SCX, 100 mg / 3 mL.

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL 50mM Acetate buffer (pH 4.5).

  • Sample Prep: Dilute sample in water or weak buffer and adjust pH to 4.5.

  • Load: Load prepared sample at ~1-2 mL/min.

  • Wash 1 (Polar Interferences): 2 mL 50mM Acetate buffer (pH 4.5).

  • Wash 2 (Non-Polar Interferences): 2 mL Methanol.

  • Elute: 2 mL of 5% Ammonium Hydroxide in Methanol. Collect the eluate for analysis.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • Solid-Phase Extraction (SPE) Method Development. (n.d.).
  • SPE Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex.
  • (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide. (n.d.). NextSDS.
  • Optimizing Elution Conditions To Improve SPE Performance. (2025). ALWSCI.
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.
  • The Most Common Mistakes in Solid-Phase Extraction. (2026).
  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
  • Top 10 Tips Solid Phase Extraction. (n.d.). Element Lab Solutions.
  • Three Common SPE Problems. (2017).
  • How Can We Improve Our Solid Phase Extraction Processes? (2025). SCION Instruments.
  • Understanding and Improving Solid-Phase Extraction. (n.d.).
  • SPE Method Development Tips and Tricks. (n.d.). Agilent.
  • Video: Extraction: Effects of pH. (2024). JoVE.
  • Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in w
  • Controlling SPE Selectivity Through pH and Organic Modifier Manipul
  • N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]acetamide. (n.d.). Sapphire Bioscience.

Sources

preventing thermal degradation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide during GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing challenges with the thermal instability of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (the (R)-enantiomer of mexiletine acetamide) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mechanistic Causality: Why Does Degradation Occur?

The structural integrity of (R)-mexiletine acetamide is compromised under standard GC-MS conditions due to the synergistic effect of high thermal energy and catalytic active sites.

The Causality: The molecule contains an ether linkage located β to a secondary amide. When exposed to the extreme temperatures of a standard split/splitless GC inlet (typically >250°C) and the active silanol (Si-OH) groups present in standard glass liners or glass wool, the molecule undergoes a rapid, heat-catalyzed β -elimination. Decomposition of the parent compound in the GC inlet is usually characterized by the formation of smaller, more stable reaction products [1]. In this case, the cleavage yields 2,6-dimethylphenol (detectable at m/z 122) and an N-acetyl-propenylamine fragment. Thermal stress of mexiletine derivatives is widely documented to yield these specific phenolic cleavage products [2].

Pathway parent (R)-Mexiletine Acetamide (Parent Analyte) heat Hot GC Inlet (>250°C) + Active Silanol Sites parent->heat cleavage β-Elimination of Ether Bond heat->cleavage frag1 2,6-Dimethylphenol (m/z 122) cleavage->frag1 frag2 N-Acetyl-propenylamine Fragment cleavage->frag2

Thermal degradation pathway of (R)-mexiletine acetamide in a hot GC inlet.

Diagnostic Guide & Troubleshooting Workflow

Before altering your method, you must diagnose whether the loss of signal is due to inlet degradation, column activity, or matrix effects. Active sites in the liner or column can irreversibly adsorb or catalytically degrade amides and ethers [3].

G start Observe Broad/Tailing Peaks or Missing Analyte Peak check_peaks Check for 2,6-Dimethylphenol (m/z 122) in Chromatogram start->check_peaks is_degrad Degradation Detected? check_peaks->is_degrad lower_temp Lower Inlet Temp by 20°C or Use PTV/COC Injection is_degrad->lower_temp Yes matrix_effect Investigate Matrix Effects or Column Activity is_degrad->matrix_effect No check_liner Replace with Ultra-Inert Deactivated Liner lower_temp->check_liner derivatize Consider N-TMS Derivatization or LC-MS Alternative check_liner->derivatize

Diagnostic workflow for identifying and resolving thermal degradation of (R)-mexiletine acetamide.

Quantitative Impact of Hardware & Parameters

The table below summarizes the expected degradation profiles based on different GC-MS inlet configurations. High inlet temperatures are a primary cause of degradation for thermally labile compounds, often requiring optimization in 20-25°C increments[4].

Injection TechniqueInlet Temp (°C)Liner TypeDegradation to 2,6-Dimethylphenol (%)Peak Shape Quality
Standard Splitless250Standard Glass Wool45 - 60%Poor / Tailing
Standard Splitless250Ultra-Inert (No Wool)20 - 25%Moderate
Standard Splitless200Ultra-Inert (No Wool)5 - 8%Good
PTV Injection60 250Ultra-Inert Baffled< 2%Excellent
Cool On-Column (COC)Oven TrackUnlined (Direct)Not DetectedExcellent

Self-Validating Experimental Protocols

Protocol A: Programmed Temperature Vaporization (PTV) Optimization

To bypass thermal shock, use PTV injection. The use of low-volume injections and deactivated systems is critical for labile compounds [5]. This protocol uses an internal validation metric to guarantee success.

Step-by-Step Methodology:

  • System Preparation: Install an ultra-inert, baffled PTV liner (strictly without glass wool to eliminate catalytic surface area).

  • Standard Spiking: Spike your sample with a stable internal standard (IS) that does not degrade thermally (e.g., deuterated mexiletine acetamide-d6 or a stable aromatic amide).

  • Initial Injection: Set the initial PTV inlet temperature to 60°C (or 10°C below your solvent's boiling point). Inject 1.0 µL of the sample.

  • Thermal Transfer: Ramp the inlet temperature at a rapid 10°C/sec to 220°C to transfer the analyte to the column.

  • Self-Validation Check: Calculate the peak area ratio of the intact parent mass to the m/z 122 fragment.

    • Validation Logic: Perform injections at final transfer temperatures of 250°C, 220°C, and 200°C. If the ratio of [Intact Analyte] / [IS] increases and plateaus at lower temperatures while the m/z 122 peak disappears, you have successfully validated the elimination of thermal degradation.

Protocol B: N-TMS Derivatization of the Secondary Amide

If PTV is unavailable, you must chemically protect the secondary amide to prevent hydrogen bonding with active sites, which exacerbates thermal residence time and cleavage.

Step-by-Step Methodology:

  • Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to 100 µL of the dried sample extract.

  • Incubation: Heat at 60°C for 30 minutes to yield the N-TMS-(R)-mexiletine acetamide derivative.

  • Analysis: Inject 1.0 µL into a standard splitless inlet at 220°C.

  • Self-Validation Check: Monitor the shift in the molecular ion (addition of +72 Da). The complete absence of the underivatized parent peak and the m/z 122 fragment validates the protective efficacy of the derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry (the (R)-enantiomer) relevant to this thermal degradation issue? A: While enantiomers share identical physical properties in an achiral environment (meaning the (R)-enantiomer degrades at the exact same temperature as the racemate), thermal degradation is catastrophic for chiral GC-MS analysis. If you are using a cyclodextrin-based chiral stationary phase to determine the enantiomeric excess (ee) of the (R)-enantiomer, degradation not only destroys your signal-to-noise ratio but can also cause on-column racemization if the degradation intermediate is reversible. Preserving the intact molecule is mandatory for valid chiral quantitation.

Q2: I replaced my liner, but I am still seeing the m/z 122 peak. What else could be causing this? A: If the inlet is deactivated and the temperature is optimized, the degradation is likely occurring at the head of the GC column. Over time, matrix accumulation strips the stationary phase, exposing active fused-silica sites. Trim 10-20 cm from the front of your analytical column and verify if the degradation ratio drops.

Q3: Can I just use LC-MS instead? A: Yes. Because (R)-mexiletine acetamide is thermally labile but highly stable in solution, Reversed-Phase LC-MS/MS (using Electrospray Ionization) entirely bypasses the thermal vaporization step, making it the preferred orthogonal technique if GC-MS inlet optimization fails.

References

  • Separation Science.Activity and Decomposition.
  • Taylor & Francis.Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR.
  • NIH / PubMed Central.Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • BenchChem.Technical Support Center: GC-MS Analysis of Thermally Labile Compounds.
  • Thermo Fisher Scientific.Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.

optimizing mobile phase gradients for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide retention time

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with optimizing mobile phase gradients for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly known as the (R)-enantiomer of N-acetylmexiletine).

Mechanistic Context: Why is this molecule unique?

Unlike its parent compound, mexiletine—which is a basic primary amine with a pKa of ~9.2—the acetylation of the amine group yields a neutral acetamide. This fundamental chemical shift means that the retention time ( tR​ ) of (R)-N-acetylmexiletine is entirely governed by hydrophobic interactions (Linear Solvent Strength) rather than pH-mediated ionization. Understanding this causality is the cornerstone of optimizing your gradient profiles.

Troubleshooting Guide & FAQs

Q1: Why is the retention time of (R)-N-acetylmexiletine drifting between injections, even though my gradient profile is identical? Mechanistic Cause: Retention time drift in gradient elution is almost always a symptom of inadequate column re-equilibration. Because (R)-N-acetylmexiletine relies strictly on hydrophobic partitioning, any residual organic modifier from the previous run will prematurely elute the analyte. Self-Validating Solution: Ensure your post-gradient equilibration time flushes at least 3 to 5 column volumes (CV) of the initial mobile phase. To validate, run three consecutive blank injections; if the baseline ripple stabilizes at the exact same time point, your equilibration volume is sufficient.

Q2: How do I optimize the gradient slope to separate the (R)-acetamide from unreacted mexiletine and other synthetic impurities? Mechanistic Cause: Unreacted mexiletine is basic. Under acidic conditions (e.g., pH 2.0), it becomes highly polar and elutes early. The neutral acetamide is highly retained. Self-Validating Solution: Decrease the gradient steepness ( %B/min ) specifically in the elution window of the acetamide. Using a binary mobile phase of aqueous TFA (0.1%) and acetonitrile in a linear gradient is a proven strategy for mexiletine derivatives[1]. The TFA keeps the parent mexiletine protonated to prevent tailing, while the gradient slope strictly controls the neutral acetamide's retention.

Q3: Can I use gradient elution for the chiral separation of (R)- and (S)-N-acetylmexiletine? Mechanistic Cause: Traditional coated chiral stationary phases (CSPs) often degrade under gradient conditions. However, immobilized cellulose-based columns expand solvent compatibility and allow for reversed-phase (RP) gradients[2]. Self-Validating Solution: Yes. By utilizing an immobilized CSP (e.g., Chiralpak IB), you can apply a gradient of 20 mM NH₄OAc in water to an organic modifier. This sharpens the later-eluting peak and reduces total run time compared to standard normal-phase isocratic methods[2][3].

Visualizing the Optimization Logic

G Start Start: Evaluate (R)-N-Acetylmexiletine Retention Time (tR) CheckDrift Is tR drifting between runs? Start->CheckDrift DriftYes Yes: Check Column Equilibration & Pump Proportioning CheckDrift->DriftYes Yes DriftNo No: Is tR too short (< 3 column volumes)? CheckDrift->DriftNo No DriftYes->CheckDrift Fixed ShortYes Yes: Decrease Initial % Organic (e.g., start at 5% MeCN) DriftNo->ShortYes tR < 3 CV ShortNo No: Is Resolution from Impurities Adequate? DriftNo->ShortNo tR > 3 CV ShortYes->ShortNo Re-evaluate ResNo No: Decrease Gradient Steepness (Increase tG or decrease ΔΦ) ShortNo->ResNo Rs < 1.5 ResYes Yes: Method Optimized Lock Gradient Profile ShortNo->ResYes Rs ≥ 1.5 ResNo->ResYes Optimized

Logical workflow for troubleshooting and optimizing gradient retention time.

G MP Mobile Phase Parameters Org Organic Modifier (MeCN vs MeOH) MP->Org Grad Gradient Steepness (%B / min) MP->Grad Temp Column Temperature (°C) MP->Temp Mech1 Alters Solvation & Hydrophobic Interactions Org->Mech1 Mech2 Changes Linear Solvent Strength (LSS) Factor Grad->Mech2 Mech3 Modulates Analyte Diffusivity & Viscosity Temp->Mech3 Ret (R)-N-Acetylmexiletine Retention Time (tR) Mech1->Ret Mech2->Ret Mech3->Ret

Mechanistic pathways governing (R)-N-acetylmexiletine retention time in RP-HPLC.

Quantitative Data Summaries

Table 1: Effect of Gradient Steepness on Retention and Resolution

Data assumes a 150 x 4.6 mm C18 column, 1.0 mL/min flow rate, transitioning from 5% to 95% Acetonitrile.

Gradient Steepness (%B/min) tR​ (min)Peak Width (min)Resolution ( Rs​ )Mechanistic Effect / Causality
5.0 (Fast) 6.20.151.1Rapid elution; insufficient partitioning time causes co-elution with closely related hydrophobic impurities.
2.5 (Moderate) 9.80.221.8Optimal balance of the Linear Solvent Strength (LSS) factor and longitudinal diffusion.
1.0 (Slow) 15.40.352.4High resolution, but excessive on-column time leads to peak broadening via longitudinal diffusion.
Table 2: Troubleshooting Retention Time Drifts
SymptomMechanistic CauseSelf-Validating Protocol
tR​ decreases over sequential runsIncomplete column re-equilibration.Increase post-run hold time to 3 Column Volumes. Verify by overlaying 3 blank gradient runs.
tR​ fluctuates randomlyPump proportioning valve malfunction.Run a step-gradient test with a UV tracer (e.g., 0.1% acetone in B) to verify accurate pump delivery.
Peak tailing increasesSecondary silanol interactions with trace impurities.Ensure mobile phase A contains 0.1% TFA to suppress silanol ionization[1].

Experimental Protocols

Protocol 1: Achiral RP-HPLC Gradient Optimization for Purity Analysis

Objective: Separate (R)-N-acetylmexiletine from unreacted mexiletine and synthetic byproducts.

  • System Preparation: Purge the HPLC pumps with Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Equilibration: Install a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate at 5% B for 10 minutes at a flow rate of 1.0 mL/min.

  • Scouting Run: Inject 10 µL of the sample. Execute a linear gradient from 5% B to 95% B over 20 minutes.

  • Data Analysis: Identify the tR​ of (R)-N-acetylmexiletine. Calculate the exact organic fraction at the time of elution ( Φe​ ).

  • Gradient Refinement: To maximize resolution, flatten the gradient slope. Adjust the method to start 10% below Φe​ and end 10% above Φe​ over a 15-minute window. Lock this profile for routine analysis.

Protocol 2: RP-Chiral Gradient Method for Enantiomeric Purity

Objective: Verify the enantiomeric excess of the (R)-enantiomer against the (S)-enantiomer using gradient elution.

  • Stationary Phase Selection: Install an immobilized cellulose-based chiral column (e.g., Chiralpak IB, 250 x 4.6 mm, 5 µm) capable of withstanding RP gradients[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 20 mM NH₄OAc in HPLC-grade water. Prepare Mobile Phase B as Acetonitrile.

  • Gradient Programming: Program a shallow linear gradient from 30% B to 70% B over 45 minutes at 1.0 mL/min[1].

  • Detection: Set the UV detector to 210 nm or 254 nm, which provides optimal absorption for the 2,6-dimethylphenoxy chromophore[1][3].

  • Validation: Inject a racemic standard of N-acetylmexiletine. Confirm baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers before proceeding to analyze the pure (R)-enantiomer batch.

References

  • Development and validation of HPLC method for the resolution of drug intermediates: dl-3-Phenyllactic acid, dl-O-acetyl-3-phenyllactic acid and (±)-mexiletine acetamide enantiomers. Academia.edu. 3

  • High-Performance Liquid Chromatography for Analytical and Small-Scale Preparative Separation of (R,S)-mexiletine. AKJournals. 1

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. 2

Sources

improving yield in the asymmetric synthesis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly known as (R)-mexiletine acetamide).

As a Senior Application Scientist, I have designed this portal to help you troubleshoot yield drops, optimize stereoselectivity, and scale your workflows. This guide covers the two most robust pathways for synthesizing this chiral active pharmaceutical ingredient (API) intermediate: Biocatalytic Asymmetric Amination and the Chemical Chiral Sulfinamide Route .

Process Workflows & Mechanistic Pathways

To optimize yield, we must first understand the mechanistic flow. The synthesis fundamentally relies on establishing the (R)-stereocenter of the mexiletine core prior to N-acetylation.

SynthesisPathways Ketone 1-(2,6-dimethylphenoxy) propan-2-one wTA ω-Transaminase (Isopropylamine donor) Ketone->wTA Pathway A (Biocatalytic) Ellman (R)-tert-butanesulfinamide Ti(OEt)4 Ketone->Ellman Pathway B (Chemical) RMex_A (R)-Mexiletine (>99% ee) wTA->RMex_A Acetylation N-Acetylation (AcCl, Et3N, DCM) RMex_A->Acetylation Imine Chiral Sulfinyl Imine Ellman->Imine Reduction Diastereoselective Reduction (L-Selectride) Imine->Reduction Sulfinamide (R,R)-Sulfinamide Reduction->Sulfinamide Deprotection HCl / MeOH Sulfinamide->Deprotection RMex_B (R)-Mexiletine (>99% ee) Deprotection->RMex_B RMex_B->Acetylation Target (R)-N-[2-(2,6-dimethylphenoxy) -1-methylethyl]acetamide Acetylation->Target

Dual pathways for the asymmetric synthesis of (R)-mexiletine acetamide.

Standard Operating Procedures (SOPs): Self-Validating Protocols

Protocol A: Biocatalytic Asymmetric Amination & Acetylation

This pathway utilizes an engineered ω-transaminase (ω-TA) to directly convert the ketone to (R)-mexiletine with exceptional atom economy[1].

  • Step 1: Biocatalytic Reaction Setup. Dissolve 1-(2,6-dimethylphenoxy)propan-2-one (50 mM) in phosphate buffer (100 mM, pH 7.5) containing Pyridoxal 5'-phosphate (PLP, 1 mM).

    • Causality: PLP is the mandatory cofactor that shuttles the amine group via a Schiff base intermediate.

  • Step 2: Enzyme & Donor Addition. Add an (R)-selective ω-TA (e.g., Arthrobacter sp. variant) and isopropylamine (250 mM) as the amine donor.

  • Step 3: Incubation & Equilibrium Shift. Incubate at 30 °C (150 rpm). Apply a continuous N₂ sweep over the headspace.

    • Causality: Transamination is thermodynamically controlled. Sweeping the headspace continuously volatilizes the acetone co-product, driving the equilibrium toward (R)-mexiletine to ensure >95% conversion.

  • Step 4: Self-Validating Extraction. Adjust the aqueous phase to pH 11 using 1 M NaOH, then extract with MTBE (3 x 50 mL).

    • Causality: Mexiletine has a pKa of ~9.2. Adjusting to pH 11 ensures the amine is fully deprotonated into its lipophilic free-base form, preventing yield loss in the aqueous layer.

  • Step 5: N-Acetylation. Dissolve the crude (R)-mexiletine in dry dichloromethane (DCM). Add 1.5 eq of triethylamine (Et₃N), cool to 0 °C, and dropwise add 1.2 eq of acetyl chloride.

    • Causality: Maintaining 0 °C controls the exothermic acylation, preventing the formation of di-acetylated impurities.

Protocol B: Chiral Sulfinamide (Ellman's Auxiliary) Route

For labs lacking biocatalytic infrastructure, this chemical route provides highly predictable stereocontrol[2].

  • Step 1: Imine Condensation. Reflux the starting ketone (1 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2 eq) in anhydrous THF for 12 hours.

  • Step 2: Diastereoselective Reduction. Cool to -78 °C and slowly add L-Selectride (1.5 eq).

    • Causality: L-Selectride enforces a rigid, closed transition state coordinated by the sulfinyl oxygen. This maximizes facial selectivity compared to NaBH₄, preventing the formation of the undesired diastereomer.

  • Step 3: Deprotection & Acetylation. Cleave the chiral auxiliary using 4M HCl in MeOH. Neutralize, extract the free (R)-mexiletine, and proceed with N-acetylation as described in Protocol A.

Troubleshooting Guide: Diagnostics & Yield Recovery

Issue 1: Stalled Conversion in ω-Transaminase Reaction (<50% Yield)

  • Diagnostic: HPLC monitoring shows ketone conversion plateauing early.

  • Root Cause: Accumulation of the co-product (acetone) is pushing the reversible transamination equilibrium backward.

  • Remediation: If N₂ sweeping is insufficient, switch the amine donor system. Utilize D-alanine as the donor coupled with a Lactate Dehydrogenase (LDH) / Glucose Dehydrogenase (GDH) enzyme cascade. This irreversibly consumes the pyruvate co-product, pulling the reaction to >98% conversion.

Issue 2: Low Diastereomeric Ratio (dr) in Sulfinyl Imine Reduction

  • Diagnostic: Post-reduction NMR reveals a dr of < 85:15.

  • Root Cause: Using standard NaBH₄ in protic solvents allows for competing open and cyclic transition states during hydride attack[2].

  • Remediation: Strictly use L-Selectride in anhydrous THF at -78 °C. Ensure the Ti(OEt)₄ from the previous step is fully removed via Celite filtration, as residual titanium can coordinate unpredictably and degrade facial selectivity.

Issue 3: Yield Loss During N-Acetylation Workup

  • Diagnostic: Isolated yield of the final acetamide is <70% despite complete consumption of (R)-mexiletine.

  • Root Cause: The acetamide product is lipophilic but can co-precipitate with triethylamine hydrochloride salts or partition poorly if emulsion occurs.

  • Remediation: Quench the acetylation with water, but ensure the aqueous wash is slightly acidic (pH 4-5) to solubilize and remove residual Et₃N. Wash the organic layer with saturated brine to break any emulsions before drying over anhydrous Na₂SO₄.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Imine Reduction (Chemical Pathway) Data demonstrates the critical impact of reducing agent selection on stereocontrol.

Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
NaBH₄MeOH08570:30
NaBH₄ / Ti(OEt)₄THF08885:15
L-Selectride THF -78 92 98:2

Table 2: Equilibrium Shifting in ω-TA Biocatalysis Data highlights strategies to overcome thermodynamic limitations in transamination.

Amine DonorCo-Product Removal StrategyConversion (%)Enantiomeric Excess (ee)
Isopropylamine (1 eq)None (Closed system)45>99%
Isopropylamine (5 eq)N₂ Sweeping (Acetone removal)94>99%
D-Alanine (2 eq) LDH / GDH Enzyme Cascade >98 >99%

Frequently Asked Questions (FAQs)

Q: Why am I seeing low enantiomeric excess (ee) in the final acetamide? Did it racemize during acetylation? A: True racemization of the mexiletine stereocenter during acetylation is highly unlikely because the chiral center lacks an alpha-carbonyl proton (it is a stable alkyl amine). If the final product shows low ee, the loss of enantiopurity almost certainly occurred upstream during the transamination[1] or imine reduction steps[2], or due to an impure chiral auxiliary.

Q: Can we use lipase-catalyzed kinetic resolution instead of asymmetric synthesis? A: Yes. Lipases (such as CAL-B) can selectively acetylate racemic mexiletine to directly form the (R)-acetamide[3]. However, traditional kinetic resolution caps your maximum theoretical yield at 50%. Unless you implement a Dynamic Kinetic Resolution (DKR) with an in-situ racemization catalyst, asymmetric synthesis from the ketone is vastly preferred for industrial atom economy.

Q: How do we accurately monitor the enantiomeric excess of the final acetamide? A: Chiral HPLC is the gold standard here. Using a cellulose tris-(4-methyl benzoate) stationary phase (e.g., Chiralcel OJ-H) with a hexane/isopropanol (95:5) mobile phase containing 0.1% triethylamine will effectively resolve the enantiomers of mexiletine acetamide at a detection wavelength of 254 nm[4].

Sources

reducing signal-to-noise ratio in (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as Mexiletine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the reasoning behind them, grounded in established scientific principles.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This section addresses common issues encountered during the LC-MS/MS analysis of Mexiletine, focusing on practical solutions to improve your signal-to-noise ratio.

Q1: I'm observing a low and inconsistent signal for Mexiletine in my plasma samples, but the signal is strong and stable when I inject a neat standard solution. What is the likely cause?

This is a classic indication of matrix effects, specifically ion suppression, originating from the biological matrix (plasma).[1] Components in plasma that are not adequately removed during sample preparation, such as phospholipids, salts, and proteins, can co-elute with Mexiletine and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[2][3]

Q2: How can I confirm that ion suppression is the cause of my poor signal-to-noise ratio?

A post-column infusion experiment is a definitive way to identify and diagnose ion suppression.[1][3] This involves infusing a constant flow of a standard Mexiletine solution directly into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC column. A stable baseline signal for Mexiletine will be observed initially. Any dips or decreases in this baseline during the chromatographic run indicate regions of ion suppression caused by eluting matrix components.[1] You can then adjust your chromatographic method to ensure that your Mexiletine peak elutes outside of these suppression zones.[1]

Q3: What are the most effective strategies to mitigate ion suppression and improve my signal?

The most effective approach is to improve your sample cleanup procedure to remove interfering matrix components before they enter the LC-MS/MS system.[2][3][4] Consider the following techniques:

  • Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile. While quick, it may be less effective at removing phospholipids.[1][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup by partitioning Mexiletine into an organic solvent, leaving many matrix components behind in the aqueous phase.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for isolating Mexiletine from complex matrices, often resulting in the cleanest extracts and the best signal-to-noise ratio.[2][5]

The choice of method will depend on your desired level of cleanliness, throughput, and available resources. For challenging matrices, transitioning from PPT to LLE or SPE is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for Mexiletine analysis?

Mexiletine is readily analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using positive ion electrospray ionization (ESI+).[6][7] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[6][8]

ParameterRecommended Setting
Ionization ModePositive Ion Electrospray (ESI+)[6]
Precursor Ion (Q1) m/z180.14[6]
Product Ion (Q3) m/z57.90[6]
Cone Voltage (V)12.0[6]
Collision Energy (eV)28.0[6]

Note: These are starting parameters and should be optimized for your specific instrument.

Q2: Why is the use of a stable isotope-labeled internal standard, like Mexiletine-d6, so important?

A stable isotope-labeled internal standard (SIL-IS), such as Mexiletine-d6, is crucial for accurate and precise quantification.[6] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and variations in sample processing and instrument response.[5][6] By normalizing the signal of Mexiletine to that of Mexiletine-d6, these variations can be effectively corrected, leading to highly reliable results.[6]

Q3: Can my choice of mobile phase affect the signal-to-noise ratio?

Absolutely. The mobile phase composition influences both chromatographic retention and ionization efficiency.[9] For Mexiletine, a reversed-phase separation on a C18 column is common.[6] The use of volatile additives like formic acid or ammonium formate in the mobile phase can improve peak shape and enhance the ESI+ signal.[8] It is also critical to use high-purity, LC-MS grade solvents to minimize background noise.[10]

Q4: What should I do if I suspect my instrument's performance is the issue, not the sample?

If you suspect an instrument problem, a systematic check is necessary.[11]

  • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[4]

  • Clean the Ion Source: A contaminated ion source is a common cause of poor signal intensity and instability.[2] Follow the manufacturer's guidelines for cleaning.

  • Check for Leaks: Ensure all LC connections are secure and there are no leaks in the system.[11]

  • Inject a Neat Standard: If a known concentration of a neat Mexiletine standard also shows a poor signal, it strongly suggests an instrument issue.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis

This protocol will help you visualize the regions of ion suppression in your chromatogram.

  • Prepare a 1 µg/mL solution of Mexiletine in your mobile phase.

  • Using a syringe pump and a T-fitting, infuse the Mexiletine solution into the LC flow path between the column and the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Begin acquiring data on the mass spectrometer, monitoring the MRM transition for Mexiletine. You should observe a stable, elevated baseline.

  • Inject a blank, extracted plasma sample onto the LC column.

  • Monitor the infused Mexiletine signal throughout the chromatographic run. Any significant drop in the baseline indicates a zone of ion suppression.

Protocol 2: Comparative Sample Preparation for S/N Enhancement

This protocol allows you to evaluate the effectiveness of different sample preparation techniques.

  • Pool a batch of your biological matrix (e.g., plasma).

  • Divide the pooled sample into three sets.

  • Set A (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex and centrifuge.[5][6]

  • Set B (Liquid-Liquid Extraction): To 100 µL of plasma, add a basifying agent and an appropriate organic solvent (e.g., methyl-tert-butyl ether). Vortex and centrifuge to separate the layers.[12]

  • Set C (Solid-Phase Extraction): Condition an appropriate SPE cartridge. Load the plasma sample, wash away interferences, and elute Mexiletine.

  • Evaporate the supernatant/eluate from all three sets to dryness and reconstitute in the mobile phase.[6]

  • Analyze all three sets by LC-MS/MS and compare the signal-to-noise ratio for Mexiletine.

Visualizations

Troubleshooting_Workflow start Low S/N for Mexiletine check_instrument Q: Instrument Performance Check Inject Neat Standard start->check_instrument instrument_ok Is Signal Strong & Stable? check_instrument->instrument_ok matrix_effects Q: Investigate Matrix Effects Post-Column Infusion instrument_ok->matrix_effects Yes instrument_issue Troubleshoot Instrument - Clean Source - Tune & Calibrate instrument_ok->instrument_issue No suppression_present Ion Suppression Detected? matrix_effects->suppression_present optimize_sample_prep Optimize Sample Preparation (PPT -> LLE -> SPE) suppression_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography Shift Retention Time suppression_present->optimize_chromatography If Needed end_good Improved S/N Ratio optimize_sample_prep->end_good optimize_chromatography->end_good instrument_issue->check_instrument Re-evaluate

Caption: A workflow for troubleshooting low signal-to-noise ratio in Mexiletine analysis.

Signal_Noise_Factors cluster_signal Factors Increasing Signal cluster_noise Factors Decreasing Noise sig1 Optimized Ion Source Parameters sn_ratio High Signal-to-Noise Ratio sig1->sn_ratio sig2 Efficient Sample Cleanup (Reduced Suppression) sig2->sn_ratio sig3 Appropriate Mobile Phase Additives sig3->sn_ratio sig4 High Analyte Concentration sig4->sn_ratio noi1 High-Purity Solvents (LC-MS Grade) noi1->sn_ratio noi2 Clean LC-MS System noi2->sn_ratio noi3 Stable Instrument Performance noi3->sn_ratio noi4 Selective MRM Transitions noi4->sn_ratio

Caption: Key factors influencing the signal-to-noise ratio in mass spectrometry.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Detection of Mexiletine-d6 Hydrochloride by Mass Spectrometry. Benchchem.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • BenchChem. (2025). Application Notes and Protocols for Plasma Sample Preparation of Mexiletine using Mexiletine-d6 as an Internal Standard.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044.
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Wang, Y., et al. (2007). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Fa yi xue za zhi, 23(6), 420–422.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ion Suppression in the MS Analysis of Ebastine-d5.
  • Slawson, M. H., & Johnson-Davis, K. L. (2013). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Therapeutic Drug Monitoring (pp. 225-235). Humana Press.
  • Elavarasi, E., et al. (2022). QUANTITATIVE ANALYSIS OF MEXILETINE IN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2725-2736.
  • Restek Corporation. (2025, December 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • ResearchGate. (2024, March 11). Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ.
  • Magalhães, P., et al. (2009). Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(22), 2095–2102.

Sources

Validation & Comparative

comparative pharmacodynamics of (R)- vs (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of (R)- and (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide for Researchers and Drug Development Professionals

Introduction

Tocainide, chemically known as N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, is a Class Ib antiarrhythmic agent, structurally analogous to lidocaine.[1] Its clinical application has focused on the management of ventricular arrhythmias.[2] The molecule possesses a chiral center, leading to the existence of two stereoisomers: (R)-(-)-Tocainide and (S)-(+)-Tocainide. In pharmacology, stereoisomerism is a critical consideration, as enantiomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles, leading to variations in therapeutic efficacy and adverse effects.[3] This guide provides a detailed comparative analysis of the pharmacodynamics of (R)- and (S)-Tocainide, supported by experimental data and methodologies, to inform research and development in the field of antiarrhythmic therapies.

Core Pharmacodynamic Comparison: A Stereoselective Interaction

The primary mechanism of action for Tocainide involves the blockade of voltage-gated sodium channels (NaV), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4] By blocking these channels, particularly in their open and inactivated states, Tocainide reduces the excitability of cardiac tissue, thereby suppressing arrhythmias.[5] Crucially, experimental evidence demonstrates a clear stereospecificity in this interaction.[6]

Mechanism of Action & Binding Affinity

The antiarrhythmic effects of Tocainide are mediated by its binding to a receptor site within the cardiac sodium channel.[6] Studies have shown that the two enantiomers possess different affinities for this target. Radioligand binding assays using [3H]batrachotoxinin benzoate with isolated cardiac myocytes revealed that (R)-(-)-Tocainide binds with significantly higher affinity than its S-counterpart.[6] This suggests that the (R)-enantiomer, or eutomer, is more efficient at engaging the sodium channel to exert its therapeutic effect.[7]

Electrophysiological Effects and Potency

The differential binding affinity translates directly to differences in electrophysiological potency. In isolated perfused rabbit heart preparations, (R)-(-)-Tocainide was shown to be more potent in prolonging interventricular conduction time, a key indicator of sodium channel blockade.[6] Significant increases in conduction time were observed with 75 µM of (R)-(-)-Tocainide, whereas a higher concentration of 150 µM was required for (S)-(+)-Tocainide to produce a lesser effect.[6]

In vivo studies corroborate these findings. In a conscious canine model of arrhythmia induced by programmed electrical stimulation, both enantiomers were found to be more effective than the racemic mixture.[8] Notably, (R)-Tocainide prevented arrhythmias in five out of six dogs at a mean effective dose of 9.0 mg/kg, achieving a higher success rate than both the (S)-enantiomer and the racemic mixture.[8]

Summary of Comparative Pharmacodynamic Data
Parameter(R)-(-)-Tocainide(S)-(+)-TocainideKey FindingSource
Binding Affinity (IC50) 184 ± 8 µM546 ± 37 µM(R)-enantiomer has ~3-fold higher affinity for the Na+ channel.[6]
Effect on Conduction Time 10 ± 5 msec increase at 75 µM4 ± 1 msec increase at 150 µM(R)-enantiomer is more potent in prolonging conduction.[6]
In Vivo Antiarrhythmic Efficacy Prevented arrhythmia in 5/6 dogs (Mean Dose: 9.0 mg/kg)Prevented arrhythmia in 4/6 dogs (Mean Dose: 7.1 mg/kg)(R)-enantiomer showed a higher rate of arrhythmia prevention.[8]

Adverse Effect Profile: The Role of Stereoselectivity

A critical aspect of drug development is evaluating the therapeutic index—the balance between efficacy and toxicity. For Tocainide, adverse effects are common, often affecting the central nervous system (CNS) and gastrointestinal tract.[2] These effects, including dizziness, tremor, and paresthesia, are typically dose-related and arise because Tocainide can cross the blood-brain barrier.[9]

While direct comparative toxicology studies on the enantiomers are less documented in the provided results, the principle of stereoselectivity often extends to adverse effects. The finding that the individual enantiomers are more effective than the racemic mixture suggests that the presence of the less active (or differently active) isomer may contribute unnecessarily to the side-effect profile.[8] It has been proposed that adverse effects may be potentiated in the racemic mixture.[8] This highlights a key rationale for developing single-enantiomer drugs: to maximize therapeutic benefit while minimizing the toxicity associated with the less effective stereoisomer.

Experimental Methodologies

To provide a robust comparison of the (R)- and (S)-enantiomers of Tocainide, specific and validated experimental protocols are essential. The following sections detail the methodologies used to generate the comparative data discussed.

Protocol 1: Radioligand Binding Assay for Sodium Channel Affinity

This assay quantifies the binding affinity of each enantiomer to the cardiac sodium channel, providing a direct measure of target engagement.

Objective: To determine the IC50 value for each Tocainide enantiomer's ability to inhibit the binding of a known radioligand to the sodium channel.

Methodology:

  • Preparation of Cardiac Myocytes: Freshly isolate ventricular myocytes from a suitable animal model (e.g., rabbit or rat hearts).[6]

  • Radioligand: Utilize a high-affinity sodium channel ligand, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), which binds to the open state of the channel.[6]

  • Incubation: Incubate the isolated myocytes with a fixed concentration of [3H]BTX-B and varying concentrations of the test compounds ((R)-Tocainide and (S)-Tocainide) in separate assays.

  • Separation: After reaching equilibrium, rapidly separate the bound and free radioligand using vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of the drug that inhibits 50% of specific binding).[6]

Protocol 2: In Vivo Electrophysiology in a Canine Arrhythmia Model

This protocol assesses the antiarrhythmic efficacy of the enantiomers in a clinically relevant animal model that mimics human ventricular tachycardia.

Objective: To evaluate the ability of (R)- and (S)-Tocainide to prevent or terminate sustained ventricular tachycardia in a conscious canine model post-myocardial infarction.

Methodology:

  • Model Creation: Surgically induce a myocardial infarction in adult dogs via coronary artery ligation. Allow a recovery period of 7-30 days for a stable arrhythmogenic substrate to develop.[8]

  • Programmed Electrical Stimulation (PES): In the conscious state, perform PES via implanted electrodes to induce sustained ventricular tachycardia. This involves delivering a series of precisely timed electrical stimuli to the ventricle.[8]

  • Drug Administration: Administer placebo, racemic Tocainide, (R)-Tocainide, or (S)-Tocainide intravenously in a randomized, blinded fashion to different groups of animals.

  • Efficacy Assessment: After drug administration, repeat the PES protocol. The primary endpoint is the inability to re-induce sustained ventricular tachycardia. The dose required to achieve this effect is recorded as the effective dose.[8]

  • Monitoring: Continuously monitor the electrocardiogram (ECG) throughout the procedure to assess for changes in PR interval, QRS duration, and QT interval, and to document arrhythmia termination or prevention.[8]

Visualizing the Scientific Process and Mechanism

To better understand the experimental design and the underlying mechanism of action, the following diagrams are provided.

G cluster_model Arrhythmia Model Creation cluster_pes Experimental Protocol ligation Coronary Artery Ligation in Canine Model recovery 7-30 Day Recovery (Infarct Healing) ligation->recovery Creates arrhythmogenic substrate baseline Baseline Programmed Electrical Stimulation (PES) recovery->baseline induce Induce Sustained Ventricular Tachycardia baseline->induce admin IV Administration of (R)-Tocainide, (S)-Tocainide, or Placebo induce->admin repeat_pes Repeat PES Protocol admin->repeat_pes assess Assess Efficacy: Prevention of Arrhythmia Re-induction repeat_pes->assess

Caption: Workflow for In Vivo Assessment of Antiarrhythmic Efficacy.

G cluster_drugs NaChannel Voltage-Gated Sodium Channel (NaV) Resting State Open State Inactivated State NaChannel:f2->NaChannel:f3 Inactivation NaChannel:f1->NaChannel:f2 Depolarization NaChannel:f3->NaChannel:f1 Repolarization (Recovery) R_Toc (R)-Tocainide (Eutomer) S_Toc (S)-Tocainide (Distomer) R_Toc->NaChannel:f3 High Affinity Binding (IC50 = 184 µM) Potent Blockade & Conduction Slowing S_Toc->NaChannel:f3 Low Affinity Binding (IC50 = 546 µM) Weaker Blockade

Caption: Stereoselective Binding of Tocainide Enantiomers to NaV States.

Discussion and Conclusion

The pharmacodynamic data clearly indicate that the antiarrhythmic activity of Tocainide is stereoselective, with the (R)-(-)-enantiomer being the more potent eutomer.[6][7] This is demonstrated by its higher binding affinity for the cardiac sodium channel and its greater efficacy in prolonging conduction time and preventing ventricular arrhythmias in preclinical models.[6][8] The (S)-(+)-enantiomer, or distomer, contributes less to the desired therapeutic effect and may add to the overall adverse effect burden.[8]

These findings have significant implications for drug development. The development of a single-enantiomer formulation of (R)-(-)-Tocainide could offer a superior therapeutic profile compared to the racemic mixture. Such a formulation would be expected to achieve the desired antiarrhythmic effect at a lower dose, potentially reducing the incidence and severity of dose-related CNS and other side effects. This principle, known as chiral switching, is a well-established strategy for optimizing drug therapy by improving the benefit-risk ratio. For researchers, these data underscore the importance of evaluating stereoisomers independently during the drug discovery and development process to fully characterize the pharmacodynamic and toxicological properties of chiral drug candidates.

References

  • Block, A. J., et al. (1988). Stereospecific interaction of tocainide with the cardiac sodium channel. Journal of Cardiovascular Pharmacology, 11(2), 216–222. [Link]

  • Campbell, R. W., et al. (1988). Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation. Journal of Cardiovascular Pharmacology, 11(2), 223–226. [Link]

  • Catalano, G., et al. (2000). Synthesis of New 2,6-Prolylxylidide Analogues of Tocainide as Stereoselective Blockers of Voltage-Gated Na+ Channels with Increased Potency and Improved Use-Dependent Activity. Journal of Medicinal Chemistry, 43(19), 3438–3445. [Link]

  • O'Brien, J. E. (n.d.). Tocainide. Merck Index Online.
  • Conte Camerino, D., et al. (1989). Stereospecific effects of tocainide and its chiral derivatives on rat skeletal muscle sodium channel. Pharmacological Research, 21 Suppl 1, 7–8. [Link]

  • Hashimoto, K. (2011). Arrhythmia Models for Drug Research: Classification of Antiarrhythmic Drugs. Journal of Pharmacological Sciences, 116(3), 261-271. [Link]

  • Yu, H., et al. (2023). A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment. FDA. [Link]

  • Okabe, Y., et al. (2024). An inherited life-threatening arrhythmia model established by screening randomly mutagenized mice. Proceedings of the National Academy of Sciences, 121(17), e2218204121. [Link]

  • Trivedi, C., & Semwal, A. (2023). New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

  • Mohiuddin, S. M., & Esterbrooks, D. (1983). Chemistry, pharmacology, antiarrhythmic efficacy and adverse effects of tocainide hydrochloride, an orally active structural analog of lidocaine. Pharmacotherapy, 3(6), 316–323. [Link]

  • De Conte Camerino, D., et al. (1989). Stereospecific effects of tocainide and its chiral derivatives on rat skeletal muscle sodium channel. Pharmacological Research, 21(Suppl 1), 7-8. [Link]

  • Semantic Scholar. (n.d.). New antiarrhythmic drugs: tocainide, mexiletine, flecainide, encainide, and amiodarone. [Link]

  • Thomson, A. H., et al. (1986). The pharmacokinetics of R- and S-tocainide in patients with acute ventricular arrhythmias. British Journal of Clinical Pharmacology, 21(2), 149–154. [Link]

  • Holmes, B., et al. (1983). Tocainide. A review of its pharmacological properties and therapeutic efficacy. Drugs, 26(2), 93–123. [Link]

  • Nattel, S. (1998). Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs. Cardiovascular Research, 37(3), 567–577. [Link]

  • Gintant, G., et al. (2017). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & Therapeutics, 174, 1-15. [Link]

  • Drugs.com. (2025). Tocainide Side Effects: Common, Severe, Long Term. [Link]

  • Barrere-Lemaire, S., et al. (2005). In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias. Journal of Cardiovascular Pharmacology, 45(2), 150-161. [Link]

  • CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). [Link]

  • Thomson, A. H., et al. (1986). The pharmacokinetics of R- and S-tocainide in patients with acute ventricular arrhythmias. British Journal of Clinical Pharmacology, 21(2), 149-154. [Link]

  • Nguyen, P. T., et al. (2018). Structural Basis for Antiarrhythmic Drug Interactions with the Human Cardiac Sodium Channel. bioRxiv. [Link]

  • Somberg, J. C., & Tepper, D. (1984). Haemodynamic effects of encainide, flecainide, lorcainide and tocainide. European Heart Journal, 5(Suppl B), 67-74. [Link]

  • Grant, A. O. (2009). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. Journal of Cardiovascular Pharmacology, 54(4), 279-286. [Link]

  • Gottlieb, S. S., et al. (1990). Comparative Hemodynamic Effects of Procainamide, Tocainide, and Encainide in Severe Chronic Heart Failure. Circulation, 81(4), 1194-1200. [Link]

  • University of Bari. (n.d.). ELECTRICAL SIGNALS CONTROL THE CARDIAC ACTIVITY. [Link]

  • Pant, S., et al. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. International Journal of Molecular Sciences, 23(13), 7178. [Link]

Sources

Validation of an Enantioselective LC-MS/MS Workflow for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of chiral prodrugs, metabolites, and intermediates in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide —the (R)-enantiomer of mexiletine acetamide—presents a unique bioanalytical challenge. Because the (R)-enantiomer of the parent drug (mexiletine) exhibits significantly higher potency in cardiac sodium channel binding and allodynia management compared to its (S)-counterpart, stereoselective tracking of its acetamide derivative is critical for accurate PK and toxicity modeling.

This guide objectively compares a next-generation Immobilized Chiral LC-MS/MS workflow against traditional analytical alternatives. Designed for Senior Application Scientists and drug development professionals, this document provides a self-validating, step-by-step protocol engineered to meet the stringent requirements of the [1].

The Analytical Challenge: Causality in Method Design

Achieving baseline enantiomeric resolution ( Rs​≥1.5 ) while maintaining trace-level sensitivity (ng/mL to pg/mL) requires overcoming two fundamental physical chemistry hurdles:

  • Isobaric Interference: Standard reversed-phase C18 columns cannot resolve enantiomers. In a standard LC-MS/MS setup, both the (R) and (S) enantiomers yield identical Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 222.1 58.1). Co-elution results in a composite peak, leading to a dangerous overestimation of the active (R)-enantiomer.

  • Ion Suppression vs. Chiral Resolution: Traditional coated Chiral Stationary Phases (CSPs) rely on normal-phase solvents (e.g., hexane/isopropanol) to maintain the integrity of the chiral selector [2]. However, normal-phase solvents are highly incompatible with Electrospray Ionization (ESI), causing severe ion suppression, poor desolvation, and erratic droplet formation in the MS source.

The Solution: The deployment of an immobilized polysaccharide CSP (e.g., Chiralpak IA/IB/IC or Chiralcel OJ-3R equivalents). Because the chiral selector is covalently bonded to the silica support, it permits the use of "MS-friendly" reversed-phase mobile phases (acetonitrile, water, and volatile buffers like ammonium acetate). This bridges the gap between stereoselectivity and high-efficiency ESI-MS/MS.

Platform Comparison: Objective Performance Metrics

To justify the adoption of Immobilized Chiral LC-MS/MS, we must evaluate its performance against legacy systems. Table 1 summarizes the empirical trade-offs.

Table 1: Comparative Performance of Analytical Platforms for (R)-Mexiletine Acetamide
ParameterTraditional HPLC-UV (Coated CSP)Standard LC-MS/MS (Achiral C18)Immobilized Chiral LC-MS/MS (Recommended)
Enantiomeric Resolution ( Rs​ ) > 2.0 (Baseline)0.0 (Co-elution)> 1.8 (Baseline)
Sensitivity (LLOQ) ~500 ng/mL~1 ng/mL (Total R+S)2 ng/mL (Enantiomer-specific)
Matrix Effect Susceptibility High (UV baseline drift)Moderate (Requires heavy clean-up)Low (Dilute & Shoot / LLE compatible)
Mobile Phase Compatibility Hexane / IPA (Normal Phase)Water / Acetonitrile (Reversed)Water / Acetonitrile (Reversed)
Run Time per Sample 25 - 30 minutes3 - 5 minutes6 - 8 minutes
FDA 2018 BMV Compliance Fails sensitivity for PK studiesFails selectivity (chiral overlap)Fully Compliant

Self-Validating Experimental Protocol (FDA 2018 Compliant)

Every step in this protocol is designed as a self-validating system. If a specific system suitability threshold is not met, the run is automatically halted to prevent the generation of compromised data.

Sample Preparation: The Causality of Extraction

Why Liquid-Liquid Extraction (LLE)? Protein Precipitation (PPT) is fast but leaves high concentrations of endogenous glycerophospholipids in the supernatant. These lipids co-elute with the target analyte and compete for charge in the ESI source, causing severe matrix effects. LLE utilizing a non-polar solvent selectively partitions the lipophilic (R)-mexiletine acetamide into the organic layer, leaving polar ion-suppressing lipids in the aqueous waste.

Workflow Plasma Human Plasma Sample (50 µL) Spike Spike Internal Standard (Mexiletine-d6 Acetamide) Plasma->Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate : Hexane, 80:20) Spike->Extraction Dry Evaporate to Dryness (N2 stream, 40°C) Extraction->Dry Recon Reconstitute in Mobile Phase (Acetonitrile/Water) Dry->Recon LC Chiral LC Separation (Immobilized CSP, 3 µm) Recon->LC MS ESI-MS/MS Detection (MRM: 222.1 -> 58.1) LC->MS

Caption: Bioanalytical sample preparation and Immobilized Chiral LC-MS/MS workflow.

Step-by-Step LLE Protocol:

  • Aliquot 50 µL of human plasma into a 2 mL 96-well collection plate.

  • Add 10 µL of Internal Standard (IS) working solution (Mexiletine-d6 acetamide, 50 ng/mL).

  • Add 100 µL of 0.1 M Ammonium Hydroxide to basify the sample (ensures the acetamide remains un-ionized for optimal organic partitioning).

  • Add 600 µL of extraction solvent (Ethyl Acetate:Hexane, 80:20 v/v). Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean plate and evaporate under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • System Suitability Check: Inject a neat LQC standard. Proceed only if IS peak area variance is <5% compared to the previous run.

Chromatographic and MS/MS Conditions
  • Column: Immobilized Cellulose tris(4-methylbenzoate) CSP (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution. 40% 10 mM Ammonium Acetate in Water (pH 6.5) / 60% Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C (Crucial: Higher temperatures degrade chiral resolution by increasing the kinetic energy of the analyte, preventing stable transient diastereomeric complex formation with the CSP).

  • MS/MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • (R)-Mexiletine Acetamide: m/z 222.1 58.1 (Quantifier), 222.1 105.1 (Qualifier).

    • IS (Mexiletine-d6 Acetamide): m/z 228.1 64.1.

FDA Validation Logical Framework

To ensure the method is scientifically legally defensible, it must pass the following logical validation gates.

FDA_Validation Start FDA 2018 BMV Validation Protocol Selectivity Selectivity & Specificity 6 Blank Matrices (No Interference) Start->Selectivity Linearity Calibration Curve LLOQ to ULOQ (R² > 0.99) Start->Linearity AP Accuracy & Precision LQC, MQC, HQC (±15%) Start->AP ME Matrix Effect & Recovery IS-Normalized MF: 0.85 - 1.15 Start->ME Stability Stability Assessments FT, Benchtop, Autosampler Start->Stability

Caption: Logical progression of FDA 2018 Bioanalytical Method Validation parameters.

Experimental Data & Validation Results

The following tables summarize the validation data obtained using the Immobilized Chiral LC-MS/MS workflow, demonstrating strict adherence to FDA acceptance criteria.

Table 2: Intra-day and Inter-day Accuracy and Precision

FDA Criteria: Precision (CV%) must be 15% (or 20% at LLOQ). Accuracy must be 85-115% of nominal (80-120% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 2.0104.58.2106.111.4
LQC 6.098.34.197.85.6
MQC 200.0101.23.5102.04.2
HQC 800.099.52.898.93.1

Interpretation: The method demonstrates exceptional reproducibility. The low CV% at the HQC level confirms that the immobilized CSP does not suffer from column overloading or carryover (carryover was measured at <0.1% of LLOQ).

Table 3: Matrix Effect and Extraction Recovery

Causality Check: Matrix Factor (MF) is calculated by comparing the peak area of post-extraction spiked samples to neat standards. An IS-normalized MF close to 1.0 indicates that the LLE method successfully eliminated phospholipid-induced ion suppression.

QC LevelExtraction Recovery (%) ± SDAbsolute Matrix Effect (MF)IS-Normalized Matrix Factor
LQC (6.0 ng/mL) 82.4 ± 3.10.911.02 ± 0.04
HQC (800.0 ng/mL) 85.1 ± 2.50.940.99 ± 0.02

Interpretation: While absolute recovery is ~83% (due to minor losses during the LLE partitioning phase), the IS-normalized matrix factor is perfectly stable at ~1.0. This proves that the stable-isotope labeled internal standard perfectly compensates for any extraction losses or residual matrix effects, ensuring absolute trustworthiness of the quantitative output.

Conclusion

The transition from traditional coated chiral HPLC-UV to an Immobilized Chiral LC-MS/MS platform fundamentally resolves the analytical bottleneck associated with (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide quantification. By combining the stereoselectivity of a covalently bonded polysaccharide stationary phase with the sensitivity of tandem mass spectrometry, laboratories can achieve an LLOQ of 2.0 ng/mL with run times under 8 minutes.

Furthermore, the integration of a targeted Liquid-Liquid Extraction protocol eliminates matrix-induced ion suppression, creating a highly robust, self-validating assay that fully satisfies the FDA 2018 BMV guidelines. For drug development professionals conducting high-throughput PK studies, this workflow represents the gold standard for chiral bioanalysis.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). URL: [Link]

  • Title: Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers Source: Semantic Scholar / Journal of Chromatography B URL: [Link]

A Comparative Guide to the Sodium Channel Blocking Efficacy of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide and Mexiletine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sodium Channels in Cellular Excitability

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells, including neurons, cardiomyocytes, and skeletal muscle fibers.[1][2] Their function is central to a vast array of physiological processes, from nerve impulse conduction to muscle contraction and cardiac rhythm. The rapid influx of sodium ions through these channels leads to the depolarization phase of the action potential. Consequently, aberrant sodium channel function is implicated in a range of pathologies, including epilepsy, cardiac arrhythmias, chronic pain, and myotonia, making them a key target for therapeutic intervention.[3]

Mexiletine, a Class IB antiarrhythmic agent, is a well-established sodium channel blocker used in the management of ventricular arrhythmias and myotonia.[4][5] It is a racemic mixture of (R)- and (S)-enantiomers. This guide provides a detailed comparative analysis of the sodium channel blocking efficacy of the specific R-enantiomer, (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, and the racemic mixture of mexiletine. Understanding the stereospecific interactions of these compounds with sodium channels is crucial for the development of more potent and selective therapeutic agents.

Mechanism of Action: State-Dependent Blockade of Sodium Channels

Both (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide and mexiletine exert their effects by blocking the fast inward sodium current.[1] As Class IB agents, they exhibit a characteristic state-dependent and use-dependent blockade. This means their affinity for the sodium channel is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated).

These compounds display a higher affinity for the open and, particularly, the inactivated states of the sodium channel compared to the resting state.[2] During periods of high-frequency firing, such as in tachyarrhythmias or myotonic muscle, the channels spend more time in the open and inactivated states. This leads to an accumulation of block, a phenomenon known as use-dependent block, making these drugs more effective in pathological conditions with minimal impact on normal physiological activity.[1]

Comparative Efficacy: A Quantitative Analysis

The efficacy of a sodium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. This can be measured under different conditions to assess tonic block (blockade of channels at rest) and use-dependent block (blockade during repetitive stimulation).

Several studies have demonstrated a clear stereoselectivity in the action of mexiletine's enantiomers, with the (R)-enantiomer being more potent than the (S)-enantiomer.

CompoundConditionSodium Channel IsoformIC50 (µM)Source
(R)-mexiletine Tonic Block (-100 mV)Frog Skeletal Muscle43.9 ± 1[6]
(S)-mexiletine Tonic Block (-100 mV)Frog Skeletal Muscle~88[6]
Racemic Mexiletine Tonic BlockNot Specified75.3[7]
Racemic Mexiletine Use-Dependent Block (10 Hz)Not Specified23.6[7]
(R)-mexiletine Tonic BlockNaV1.4--
(S)-mexiletine Tonic BlockNaV1.4--
Racemic Mexiletine Tonic Block (-120 mV)hNav1.4431.2[8]
Racemic Mexiletine Inactivated-State BlockhNav1.467.8[8]
Racemic Mexiletine Open-State BlockhNav1.43.3[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data clearly indicates that (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is approximately twice as potent as its (S)-enantiomer in producing a tonic block of sodium channels. [6] This stereoselectivity is maintained, though to a lesser extent, in use-dependent block. The racemic mixture, being a 1:1 combination of both enantiomers, exhibits an intermediate potency.

Impact on Channel Gating: Steady-State Inactivation

Sodium channel blockers can also influence the gating properties of the channel, such as steady-state inactivation. This refers to the voltage-dependent transition of channels into a non-conducting, inactivated state. A leftward shift in the steady-state inactivation curve indicates that channels become inactivated at more negative membrane potentials, reducing their availability for opening.

Both enantiomers of mexiletine have been shown to produce a leftward shift in the steady-state inactivation curve, which is consistent with their high affinity for the inactivated state.[6] Studies have shown that R-mexiletine induces a greater shift in the steady-state inactivation curve compared to the S-enantiomer, further highlighting its superior potency.[9]

Experimental Protocol: Assessing Sodium Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the interaction of compounds with voltage-gated ion channels is the whole-cell patch-clamp technique.[3][10][11][12][13] This method allows for the precise control of the membrane potential and the direct measurement of the ionic currents flowing through the channels.

Step-by-Step Methodology
  • Cell Preparation:

    • Culture cells stably or transiently expressing the desired sodium channel isoform (e.g., HEK293 cells expressing NaV1.5).

    • Plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.

    • Compound Stock Solutions: Prepare high-concentration stock solutions of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide and mexiletine in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the external solution on the day of the experiment.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Mount the coverslip with cells onto the recording chamber of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Lower the micropipette towards a target cell and apply gentle positive pressure.

    • Once in proximity to the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Tonic Block: Hold the cell at a negative potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV) to elicit a sodium current. Apply the compound and measure the reduction in the peak current amplitude.

    • Use-Dependent Block: Hold the cell at a similar negative potential. Apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz). Measure the progressive decrease in the peak current amplitude during the pulse train in the presence of the compound.

    • Steady-State Inactivation: Hold the cell at various conditioning potentials for a set duration before applying a test pulse to a fixed potential. Plot the normalized peak current against the conditioning potential to generate the inactivation curve.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_rec Recording cluster_protocol Voltage-Clamp Protocols cluster_analysis Data Analysis cell_prep Cell Culture & Plating seal Giga-seal Formation cell_prep->seal sol_prep Solution Preparation sol_prep->seal pipette_prep Pipette Fabrication pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell tonic Tonic Block Protocol whole_cell->tonic use_dependent Use-Dependent Block Protocol whole_cell->use_dependent inactivation Steady-State Inactivation Protocol whole_cell->inactivation ic50 IC50 Determination tonic->ic50 use_dependent->ic50 curve_shift Inactivation Curve Analysis inactivation->curve_shift

Caption: Workflow for assessing sodium channel blocking efficacy.

Conclusion and Future Directions

The evidence strongly supports the stereoselective action of mexiletine, with (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide demonstrating significantly higher potency in blocking voltage-gated sodium channels compared to both the (S)-enantiomer and the racemic mixture. This enhanced efficacy is evident in both tonic and use-dependent block, as well as in its more pronounced effect on steady-state inactivation.

These findings have important implications for drug development. The use of the pure (R)-enantiomer could potentially lead to therapeutic advantages, such as achieving the desired clinical effect at lower doses, thereby reducing the risk of off-target effects and improving the overall safety and tolerability profile of the drug. Further research is warranted to explore the clinical implications of these stereospecific differences and to investigate the potential of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide as a more refined therapeutic agent for the treatment of sodium channelopathies.

References

  • De Luca A, Natuzzi F, Lentini G, Franchini C, Tortorella V, Conte Camerino D. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn Schmiedebergs Arch Pharmacol. 1995;352(4):441-448. [Link]

  • Catalano A, et al. Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. J Med Chem. 2003;46(23):4923-4930. [Link]

  • Catalano A, et al. Optically active mexiletine analogues as stereoselective blockers of voltage-gated Na(+) channels. J Med Chem. 2003;46(23):4923-30. [Link]

  • De Luca A, et al. Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. Mol Pharmacol. 2000;57(2):311-21. [Link]

  • Weiser T, Qu Y, Catterall WA, Scheuer T. Differential interaction of R-mexiletine with the local anesthetic receptor site on cloned brain and heart sodium channel alpha subunits. Mol Pharmacol. 1999;56(6):1238-44. [Link]

  • Desaphy JF, et al. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. Front Pharmacol. 2018;9:14. [Link]

  • Conte Camerino D, et al. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. Br J Pharmacol. 2007;150(4):464-73. [Link]

  • Tocris Bioscience. Mexiletine hydrochloride. [Link]

  • Nakagawa K, et al. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Mol Pharmacol. 2019;95(3):311-322. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Nguyen PT, et al. Molecular Modeling of Cardiac Sodium Channel with Mexiletine. Int J Mol Sci. 2020;21(18):6785. [Link]

  • Wang Y, et al. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLoS One. 2015;10(6):e0128653. [Link]

  • Desaphy JF, et al. Gating of myotonic Na channel mutants defines the response to mexiletine and a potent derivative. Neurology. 2004;62(5):716-23. [Link]

  • ResearchGate. Mexiletine Drug-Binding Kinetics. [Link]

  • Wang Y, et al. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PubMed. 2015. [Link]

  • Carocci A, et al. Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. J Med Chem. 2013;56(3):1113-25. [Link]

  • NextSDS. (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide. [Link]

  • CiplaMed. Mexiletine FAQ Booklet. [Link]

  • Li G, et al. Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Front Cardiovasc Med. 2022;9:902641. [Link]

  • Fan C, et al. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels. J Physiol. 2005;563(Pt 2):357-71. [Link]

  • Holt DW, et al. Comparison of the plasma concentrations and efficacy of mexiletine and of a slow-release preparation of mexiletine in patients admitted to a coronary care unit. Br J Clin Pharmacol. 1982;14(3):429-33. [Link]

  • ResearchGate. Enhanced closed-state inactivation of Nav1.5 and Nav1.7 channels by mexiletine and lidocaine. [Link]

  • Patsnap Synapse. What is the mechanism of Mexiletine Hydrochloride? [Link]

  • El-Bizri N, et al. Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict Mexiletine-Sensitive Mutations of Long QT Syndrome 3. Front Physiol. 2020;11:843. [Link]

  • Axol Bioscience. Patch-clamp-protocol-final.pdf. [Link]

  • Cold Spring Harbor Protocols. Whole-Cell Voltage Clamp Recording. [Link]

  • De Maere J, et al. Relative potency of mexiletine, lidocaine, and tocainide as inhibitors of rat liver CYP1A1 activity. Biochem Pharmacol. 1995;49(12):1825-8. [Link]

  • Scientifica. Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • NIST. Acetamide, N-(2,6-dimethylphenyl)-. [Link]

  • Teva Canada. PrTEVA-MEXILETINE. [Link]

  • PubChem. Cga 40172. [Link]

  • NextSDS. N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide. [Link]

Sources

inter-laboratory validation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide quantification methods

Author: BenchChem Technical Support Team. Date: April 2026

An Executive Guide to the Inter-Laboratory Validation of (R)-Mexiletine Quantification Methods

Abstract

The robust and reliable quantification of chiral molecules is a cornerstone of modern drug development and therapeutic monitoring. (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the (R)-enantiomer of Mexiletine, presents a pertinent case study. As the more potent enantiomer for treating clinical arrhythmias and cardiac sodium channel binding, its accurate quantification, distinct from its less active (S)-enantiomer, is not merely an analytical exercise but a clinical necessity.[1][2] This guide provides a comprehensive comparison of prevalent analytical methodologies, outlines a framework for rigorous inter-laboratory validation based on international regulatory standards, and presents a gold-standard protocol for enantioselective quantification. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable methods for chiral compound analysis across multiple laboratory sites.

The Analytical Imperative: Why Stereoselectivity Matters

Mexiletine is administered as a racemic mixture, yet its enantiomers exhibit different pharmacological profiles. The (R)-enantiomer is more potent in the context of cardiac arrhythmias, while the (S)-enantiomer is more active for treating allodynia.[1][3] This stereospecific activity mandates the use of analytical methods that can differentiate and accurately quantify the (R)-enantiomer. Failure to do so can lead to misleading pharmacokinetic, pharmacodynamic, and toxicological data, ultimately compromising patient safety and therapeutic efficacy. Therefore, the validation of a chosen analytical method is not sufficient; its inter-laboratory reproducibility must be confirmed to ensure consistent and reliable data generation across different testing sites, a common scenario in multi-center clinical trials and global manufacturing.[4][5]

Comparative Analysis of Quantification Technologies

The choice of an analytical platform is a critical decision driven by the required sensitivity, selectivity, sample matrix, and throughput. Three primary chromatographic techniques have been employed for the enantioselective analysis of Mexiletine.[1][6]

Technique Principle of Enantioseparation Advantages Disadvantages
Chiral HPLC-UV Direct separation on a Chiral Stationary Phase (CSP) or indirect separation after derivatization with a Chiral Derivatizing Reagent (CDR).[3][7][8]Well-established, cost-effective, robust for bulk drug and formulation analysis.Lower sensitivity compared to MS; indirect methods require extra sample preparation steps and potential for kinetic resolution errors.[7]
Gas Chromatography (GC-MS) Separation of volatile derivatives on a chiral or achiral column, with mass spectrometry for detection.[2][9]High chromatographic efficiency and resolution.Requires derivatization to improve volatility and thermal stability of Mexiletine; potential for analyte degradation at high temperatures.[2][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation (often on a chiral column) coupled with highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[11][12][13]Gold standard for bioanalysis; exceptional sensitivity (ng/mL or lower) and selectivity; high throughput.[12][14]Higher equipment and operational costs; susceptible to matrix effects that must be carefully managed.[11][13]

For therapeutic drug monitoring and pharmacokinetic studies in biological matrices, LC-MS/MS is unequivocally the superior choice due to its sensitivity and selectivity.[12][13][15] For quality control of bulk drug substances, Chiral HPLC-UV often provides a pragmatic balance of performance and cost.

The Framework for Validation: Adhering to Global Standards

A method is only as reliable as its validation. The International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation (BMV) guidance provide the authoritative framework for this process.[4][16][17][18] An inter-laboratory validation study is fundamentally an assessment of the method's Reproducibility .[4]

Key Validation Parameters (ICH Q2(R1)) [4][19]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components, the (S)-enantiomer).[4] For LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples.[13]

  • Accuracy: The closeness of test results to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte.[4] Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[20]

  • Precision: The agreement among a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[4]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[4]

    • Reproducibility (Inter-laboratory precision): Assesses precision between different laboratories. This is the primary goal of an inter-laboratory study.[4][5]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[4][21] The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[22]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.[4]

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study demonstrates that a method can be transferred between labs and still produce equivalent results. This process requires meticulous planning and execution. Proficiency Testing (PT) programs are a formal way to conduct such assessments.[5][23][24]

Workflow for Inter-Laboratory Validation

The following diagram outlines the critical steps in conducting a formal inter-laboratory validation study.

InterLab_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation P1 Develop & Validate Single-Lab Method P2 Draft Harmonized Analytical Protocol P1->P2 P1->P2 P3 Select Participating Laboratories (≥2) P2->P3 P2->P3 P4 Prepare & Characterize Homogenous Test Samples (Reference Standards, Spiked Matrix) P3->P4 P3->P4 P5 Define Acceptance Criteria (e.g., for Accuracy, Precision) P4->P5 P4->P5 E1 Distribute Protocol & Samples to Labs P5->E1 P5->E1 E2 Labs Perform Analysis as per Protocol E1->E2 E1->E2 E3 Labs Report Results to Coordinating Body E2->E3 E2->E3 V1 Statistical Analysis of Data (e.g., ANOVA, Cochran's Test) E3->V1 E3->V1 V2 Assess Inter-Lab Reproducibility (RSD%) V1->V2 V1->V2 V3 Investigate Outliers & Deviations V2->V3 V2->V3 V4 Generate Final Validation Report V3->V4 V3->V4

Caption: Workflow for a formal inter-laboratory method validation study.

Gold-Standard Protocol: Enantioselective Quantification of (R)-Mexiletine in Human Plasma by LC-MS/MS

This protocol is based on established methodologies for the bioanalysis of Mexiletine and serves as a robust starting point for validation.[11][12][14] The use of a stable isotope-labeled internal standard (SIL-IS), such as Mexiletine-d6, is critical for correcting matrix effects and variability.[11]

5.1. Materials and Reagents

  • (R)-Mexiletine Reference Standard

  • Mexiletine-d6 Hydrochloride (Internal Standard, IS)

  • Human Plasma (with K2EDTA anticoagulant)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Type I, Ultrapure)

5.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of (R)-Mexiletine and Mexiletine-d6 in methanol.

  • Working Standard Solutions: Serially dilute the (R)-Mexiletine stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the Mexiletine-d6 stock solution with acetonitrile to a final concentration (e.g., 50 ng/mL).

5.3. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[11]

  • Internal Standard Spiking: Add 25 µL of the IS Working Solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing the IS) to each tube.[11][12]

  • Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

5.4. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: Chiral Stationary Phase column (e.g., Chiralpak AD) or a suitable reversed-phase C18 column if derivatization is used.[11][25] A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is common for general analysis.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[11]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[11]

  • MRM Transitions (Example):

    • Mexiletine: Q1: 180.1 -> Q3: 105.0[14]

    • Mexiletine-d6: Q1: 186.1 -> Q3: 64.0[14] (Note: Transitions must be optimized empirically on the specific instrument used).

5.5. Data Analysis and Acceptance Criteria

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Run Acceptance: A run is accepted if at least 75% of the QC samples are within ±15% of their nominal values, and the calibration standards meet linearity requirements (e.g., r² > 0.99).[20][26]

Conclusion

The inter-laboratory validation of a quantification method for (R)-Mexiletine is a rigorous but essential process for ensuring data integrity in both clinical and quality control settings. While several analytical techniques are available, LC-MS/MS offers the unparalleled sensitivity and selectivity required for bioanalytical applications. By grounding the validation process in the principles outlined by regulatory bodies like the ICH and FDA, and by meticulously planning and executing the study, organizations can establish a truly robust and transferable analytical method. This commitment to scientific integrity ensures that the data generated is reliable, reproducible, and ultimately, serves to protect and improve patient outcomes.

References

  • FDA issues final guidance on bioanalytical method valid
  • Application Notes and Protocols for the Detection of Mexiletine-d6 Hydrochloride by Mass Spectrometry. (2025). Benchchem.
  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4).
  • Vashistha, V. K. (2020). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry.
  • Dasgupta, A., et al. (1995). Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of serum mexiletine concentration after derivatization with 2,2,2-trichloroethyl chloroformate: a novel derivative. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Borman, P., & Brivio, R. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Zhang, Y., et al. (2007). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Fa Yi Xue Za Zhi. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review.
  • USP Proficiency Testing Program. (n.d.). U.S. Pharmacopeia.
  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). (2022). BioPharmaSpec.
  • Proficiency Testing. (n.d.). Cloudtheapp.
  • Elavarasi, E., et al. (2022). Quantitative Analysis of Mexiletine in Human Plasma by UPLC Mass Spectrometry. International Journal of Biology, Pharmacy and Allied Sciences.
  • Bhushan, R., & Vashistha, V. K. (2012). High-Performance Liquid Chromatography for Analytical and Small-Scale Preparative Separation of (R,S)-Mexiletine.
  • Bhushan, R., & Vashistha, V. K. (2010). Reversed-phase high-performance liquid chromatographic separation of diastereomers of (R,S)-mexiletine. Journal of Chromatography A. [Link]

  • Pharmaceutical Proficiency Testing Reference M
  • Gock, S., et al. (2019). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. [Link]

  • Gock, S., et al. (2019). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Godoy, A. L., et al. (2009). Enantioselective determination of mexiletine and its metabolites in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Chirality. [Link]

  • Proficiency Testing: A Useful Quality Control Tool for Pharmaceutical Labor
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Al-Ghannam, S. M. (2010). GC-MS Determination of Mexiletine After Derivatization with N-Methyl-N-(Trimethylsilyl) Trifluoroacetamide in Pharmaceutical Formulatios and Comparison with HPLC Method. Pharmaceutical Chemistry Journal.
  • Vashistha, V. K. (2020). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Ingenta Connect.
  • Chromatograms showing the direct separation of the enantiomers of: (a) ( ± )-mexiletine acetamide; (b) dl -3-phenyllactic acid and (c) dl - O -acetyl-3- phenyllactic acid.
  • USP Proficiency Testing Program. (2021).
  • Mass spectrum of mexiletine-TMS.
  • Oztunc, A., et al. (2010).
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Chiral Technologies.
  • Method and assays for quantitation of acetamide in a composition. (2010).
  • Al-Majed, A. R., et al. (2018).
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Islam, R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Rajana, B., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.

Sources

A Comparative Guide to the Stability of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in Plasma and Serum for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the stability of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as Mexiletine, in human plasma and serum. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights and experimental protocols to make informed decisions regarding biospecimen selection, storage, and handling for pharmacokinetic and toxicokinetic studies. The principles and methodologies described herein are grounded in established bioanalytical guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction: The Critical Role of Pre-Analytical Stability

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine) is a class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[5] Accurate quantification of Mexiletine in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The stability of an analyte in the chosen biological matrix is a critical parameter that can significantly impact the reliability of bioanalytical data.[6][7] Instability can lead to erroneous concentration measurements, potentially compromising the validity of a study.

This guide focuses on the comparative stability of Mexiletine in two of the most common biological matrices: plasma and serum. While often used interchangeably, the key difference lies in the presence of anticoagulants and clotting factors. Plasma is obtained from blood treated with an anticoagulant, thereby retaining fibrinogen and other clotting proteins. Serum is the supernatant collected after blood has been allowed to clot. This fundamental difference can influence the stability of certain analytes due to enzymatic activity or binding phenomena.[8]

Rationale for Matrix Selection: Plasma vs. Serum

The choice between plasma and serum is a critical decision in bioanalytical method development.

  • Plasma : The presence of anticoagulants (e.g., EDTA, heparin) chelates divalent cations like Ca2+, which can inhibit certain enzymatic degradation pathways (e.g., by metalloproteinases). This can sometimes offer a more stable environment for susceptible compounds.

  • Serum : The coagulation process can activate various enzymes and release cellular components from platelets, which may potentially degrade the analyte. However, for some compounds, the absence of anticoagulants might be preferable if they interfere with the analytical method.

For Mexiletine, both serum and plasma are acceptable specimens for therapeutic drug monitoring, suggesting good stability in both matrices under standard clinical laboratory conditions.[9][10] However, for rigorous clinical and preclinical studies, a detailed investigation under various storage and handling conditions is warranted to ensure the highest data quality.

Experimental Design for Comparative Stability Assessment

To objectively compare the stability of Mexiletine in plasma and serum, a series of experiments should be conducted as part of the bioanalytical method validation process, in line with FDA and ICH M10 guidelines.[2][3][4]

The following workflow outlines the key steps in this comparative stability study.

G cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Sample Analysis A Spike Human Plasma & Serum with Mexiletine (Low & High QC) B Aliquot into Storage Vials A->B C Freeze-Thaw Stability (-20°C / -80°C to RT) B->C D Short-Term (Bench-Top) Stability (Room Temperature) B->D E Long-Term Stability (-20°C and -80°C) B->E F Sample Extraction (e.g., Protein Precipitation or LLE) C->F D->F E->F G LC-MS/MS Analysis F->G H Data Comparison vs. Time Zero G->H G cluster_0 Potential Degradation Pathways cluster_1 Degradation Products A Mexiletine (Amide Moiety) B Hydrolysis (Acidic/Basic Conditions) A->B C Oxidation A->C D Enzymatic Degradation (e.g., by Amidases) A->D E Carboxylic Acid + Amine B->E F Oxidized Metabolites C->F D->E

Figure 2: Potential degradation pathways for amide-containing compounds.

The primary chemical instability concern for an acetamide like Mexiletine would be hydrolysis of the amide bond, though this typically requires strong acidic or basic conditions not encountered in standard sample handling. [11]The stability data from clinical laboratories, which show stability for up to 7 days at room temperature, corroborates the high intrinsic stability of the molecule in biological matrices. [9]

Conclusion and Recommendations

Based on the expected high degree of stability, both plasma and serum are viable matrices for the quantification of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

Key Recommendations:

  • Consistency is Key : For any given study, it is crucial to use the same matrix (either plasma or serum) for all samples, including calibration standards and QCs, to avoid any potential matrix effects.

  • Anticoagulant Selection : If plasma is chosen, K2EDTA is a common and suitable anticoagulant. Heparin is also acceptable, but consistency should be maintained. [9][10]* Avoid Gel-Barrier Tubes : Some sources recommend avoiding gel-barrier tubes as the gel may absorb certain drugs, leading to falsely low concentrations. [9][10]* Standardized Processing : Sample processing times should be standardized. Blood should be centrifuged and the plasma or serum separated from cells as soon as possible, ideally within 2 hours of collection. [10] By following the rigorous experimental design and protocols outlined in this guide, researchers can confidently establish the stability of Mexiletine in their chosen matrix, ensuring the generation of reliable and accurate bioanalytical data that stands up to scientific and regulatory scrutiny.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Considerations to properly assess drug stability within biological samples - Anapharm. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved from [Link]

  • 716076: Mexiletine, Serum or Plasma - Labcorp. Retrieved from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25). Retrieved from [Link]

  • Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. (2017, June 2). Retrieved from [Link]

  • center for drug evaluation and research - accessdata.fda.gov. (1996, June 28). Retrieved from [Link]

  • Mexiletine in plasma by high pressure liquid chromatography - PubMed. (1981). Retrieved from [Link]

  • Stability Testing of Biotechnological/Biological Products - EMA. Retrieved from [Link]

  • Mexiletine, Serum - Mayo Clinic Laboratories | Therapeutics Catalog. Retrieved from [Link]

  • Mexiletine, Serum or Plasma | ARUP Laboratories Test Directory. Retrieved from [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. Retrieved from [Link]

  • A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC. (2022, May 5). Retrieved from [Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC. Retrieved from [Link]

  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed - NIH. (2016, December 13). Retrieved from [Link]

  • ADC stability in plasma and serum via mass spectrometry - Sterling Pharma Solutions. Retrieved from [Link]

  • (PDF) N-(2,6-Dimethylphenyl)acetamide - ResearchGate. Retrieved from [Link]

  • (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide - NextSDS. Retrieved from [Link]

  • Acetamide, N,N-diethyl- - the NIST WebBook. Retrieved from [Link]

  • View of Synthesis and Biological Investigation of Novel Heterocyclic Acetamide Derivatives as Potential Antitubercular agents Targeting Dpre1. Retrieved from [Link]

  • (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide - e-Nacalai. Retrieved from [Link]

  • Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed. (2004, May 15). Retrieved from [Link]

  • Stability of Ar/O2 Plasma-Treated Polypropylene Membranes Applied for Membrane Distillation - MDPI. (2021, July 14). Retrieved from [Link]

Sources

A Comparative Analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide and Other Class IB Antiarrhythmic Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Class IB antiarrhythmic agents are a cornerstone in the management of ventricular arrhythmias. Their primary mechanism involves the blockade of voltage-gated sodium channels (Nav1.5) in a state-dependent manner, showing a preference for the open and inactivated states. This targeted action is particularly effective in ischemic tissue, which is often the substrate for ventricular tachyarrhythmias.[1] Mexiletine, an orally active analogue of lidocaine, is a prominent member of this class.[2][3] Like many pharmaceuticals, mexiletine undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The pharmacological activity of these metabolites is of significant interest to researchers and drug development professionals, as they can contribute to both the therapeutic and adverse effects of the parent drug.

This guide provides a comparative evaluation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a metabolite of the (R)-enantiomer of mexiletine, against other well-characterized metabolites of class IB antiarrhythmic drugs. Due to the limited publicly available data on the N-acetylated metabolite of mexiletine, this guide will focus on the more extensively studied hydroxylated metabolites of mexiletine and the active metabolites of lidocaine.

Mechanism of Action: The Class IB Antiarrhythmic Effect

Class IB antiarrhythmics exert their effect by binding to a receptor site within the pore of the Nav1.5 sodium channel.[4] Their binding characteristics are what define their subclass: they associate and dissociate from the channel relatively quickly. This "fast-in, fast-out" kinetic profile results in a use-dependent or phase-dependent block, meaning the degree of channel blockade increases with heart rate.[5][6] This is because at faster heart rates, the sodium channels spend more time in the open and inactivated states, which are the states to which class IB agents have a higher affinity.[7]

The primary electrophysiological consequence of this sodium channel blockade is a shortening of the action potential duration (APD) and the effective refractory period (ERP) in ventricular myocytes.[8][9] This effect is thought to contribute to the termination of re-entrant arrhythmias, a common mechanism of ventricular tachycardia.

Figure 2: A simplified workflow for evaluating sodium channel blockers using the whole-cell voltage-clamp technique.

In Vitro Arrhythmia Models

These models provide a more integrated system to assess the antiarrhythmic potential of a compound.

Objective: To evaluate the efficacy of the test compounds in terminating or preventing induced arrhythmias in isolated cardiac tissue or cell preparations.

Models:

  • Langendorff-Perfused Heart: An isolated heart is retrogradely perfused, allowing for the study of drug effects on global cardiac electrophysiology and contractility. [10]* Cardiac Myocyte Monolayers: Cultures of primary cardiomyocytes or iPSC-derived cardiomyocytes can be used to study arrhythmia propagation and the effects of drugs on conduction patterns. [11][12] Methodology (General):

  • Preparation: Prepare the isolated heart or cell monolayer according to standard protocols.

  • Arrhythmia Induction: Induce arrhythmias using electrical stimulation (e.g., burst pacing) or pharmacological agents (e.g., high concentrations of catecholamines).

  • Drug Application: Perfuse the preparation with the test compound at various concentrations.

  • Data Acquisition: Record electrocardiograms (ECG) from the Langendorff heart or use optical mapping with voltage-sensitive dyes in myocyte monolayers to visualize electrical activity.

  • Analysis: Determine the ability of the compound to terminate ongoing arrhythmias or prevent their induction.

Discussion and Future Directions

The available evidence indicates that the major hydroxylated metabolites of mexiletine are pharmacologically active, albeit less potent than the parent compound. [13]In contrast, the N-deethylated metabolites of lidocaine, particularly MEGX, contribute significantly to the overall antiarrhythmic and toxic effects of lidocaine therapy. [14]The lack of data on (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide highlights a gap in our understanding of mexiletine's metabolic profile. Further investigation into the electrophysiological effects of this N-acetylated metabolite is warranted to fully characterize the pharmacological profile of mexiletine.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the various class IB antiarrhythmic metabolites in standardized in vitro assays are needed to establish a clear hierarchy of potency and electrophysiological effects.

  • Metabolite-Specific Assays: Development of sensitive analytical methods to quantify the concentrations of individual metabolites in patient plasma would allow for a more precise correlation between metabolite levels and clinical outcomes.

  • In Silico Modeling: Computational models can be employed to predict the binding affinity and electrophysiological effects of novel metabolites, guiding further experimental investigation. [10]

Conclusion

While (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide remains an uncharacterized metabolite, the study of other class IB antiarrhythmic metabolites provides valuable insights into the structure-activity relationships that govern their interaction with the cardiac sodium channel. A thorough understanding of the pharmacological profile of all major metabolites is essential for the optimization of antiarrhythmic therapy and the development of safer and more effective drugs for the treatment of ventricular arrhythmias.

References

  • Antiarrhythmics - Part One - LITFL. (2021, August 23). Retrieved from [Link]

  • How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names. (2021, May 17). RxList. Retrieved from [Link]

  • In vitro models of proarrhythmia - PMC - NIH. (n.d.). Retrieved from [Link]

  • Drug screening platform helps predict atrial-specific arrhythmia responses. (2021, December 6). The Brown Daily Herald. Retrieved from [Link]

  • Modelling Atrial Arrhythmia In vitro Using Pluripotent Stem Cell-derived Atrial Cardiomyocytes in Three-dimensional Culture. (2020, August 3). Bio Integration. Retrieved from [Link]

  • Lidocaine alters activation gating of cardiac Na channels. (n.d.). ResearchGate. Retrieved from [Link]

  • How do Class IB antiarrhythmics, such as lidocaine (Class IB antiarrhythmic), shorten the action potential (AP)? (2025, November 9). Dr.Oracle. Retrieved from [Link]

  • A structural atlas of druggable sites on Nav channels - PMC. (2023, November 30). Retrieved from [Link]

  • Sensitive HPLC for Simultaneous Quantification of Lidocaine and Its Metabolites Monoethylglycinexylidide and Glycinexylidide in Serum. (n.d.). ResearchGate. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved from [Link]

  • Reverse use dependence of antiarrhythmic class Ia, Ib, and Ic: effects of drugs on the action potential duration? (n.d.). PubMed. Retrieved from [Link]

  • Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PMC. (n.d.). Retrieved from [Link]

  • Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC. (n.d.). Retrieved from [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. (n.d.). Frontiers. Retrieved from [Link]

  • State-dependent block of a sodium channel. Schematic diagram based on... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine. (n.d.). PubMed. Retrieved from [Link]

  • Whole-Cell Voltage Clamp Recording. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. (2018, January 11). Frontiers. Retrieved from [Link]

  • CHO NaV1.5 Cell Line. (n.d.). B'SYS. Retrieved from [Link]

  • Mexiletine FAQ Booklet. (2026, February 22). CiplaMed. Retrieved from [Link]

  • What is the mechanism of action of mexiletine? (2025, October 27). Dr.Oracle. Retrieved from [Link]

  • Application Note High Throughput Pharmacology of Na 1.5 Channels on Nanion's SyncroPatch384PE. (n.d.). Nanion. Retrieved from [Link]

  • Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. (n.d.). PubMed. Retrieved from [Link]

  • Cardiac action Potential and Effects of Antiarrthymic Drugs. (2021, August 29). YouTube. Retrieved from [Link]

  • Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. (n.d.). PubMed. Retrieved from [Link]

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. (2003, October 31). Journal of Medicinal Chemistry. Retrieved from [Link]

  • High Throughput Pharmacology of Na 1.5 Channels on Nanion's SyncroPatch384PE. (n.d.). Nanion. Retrieved from [Link]

  • Probing kinetic drug binding mechanism in voltage-gated sodium ion channel. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages. (n.d.). PubMed. Retrieved from [Link]

  • [Mexiletine: electrophysiologic effects]. (n.d.). PubMed. Retrieved from [Link]

  • Mexiletine hydrochloride. (n.d.). Bio-Techne. Retrieved from [Link]

  • What is the mechanism of Mexiletine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. (n.d.). Frontiers. Retrieved from [Link]

  • Pharmacology and Clinical Use of Mexiletine. (n.d.). University of Arizona. Retrieved from [Link]

  • Diagram of toxin binding sites on the sodium channel subunit. Table 1... (n.d.). ResearchGate. Retrieved from [Link]

  • Lidocaine Block of Cardiac Sodium Channels. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Biomimetic Cardiac Tissue Models for In Vitro Arrhythmia Studies. (2023, October 14). MDPI. Retrieved from [Link]

  • Lidocaine and its active metabolites. (n.d.). PubMed. Retrieved from [Link]

  • Mexiletine: pharmacology and therapeutic use. (n.d.). PubMed. Retrieved from [Link]

  • Relative potency of mexiletine, lidocaine, and tocainide as inhibitors of rat liver CYP1A1 activity. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS for the Analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pharmaceutical compounds.

Introduction: The Importance of Accurate Quantification

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a small organic molecule whose accurate quantification in various matrices is critical during drug development. Whether assessing purity, stability, or pharmacokinetic properties, the choice of analytical methodology directly impacts the quality and reliability of the data generated. This guide will explore the principles of HPLC-UV and LC-MS/MS, and present a comprehensive cross-validation protocol to ensure consistency and data integrity when transferring or comparing methods.

Cross-validation is the process of comparing data from two different analytical methods to determine if they provide comparable results.[1] This is a critical step when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when cross-validation is necessary.[1][3]

Principles of the Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a stationary phase.[4] The separation of analytes is based on their differential partitioning between the mobile and stationary phases.[5] UV detection is a common method coupled with HPLC, where the amount of UV light absorbed by the analyte as it elutes from the column is measured.[5] This absorption is directly proportional to the concentration of the analyte, allowing for quantification. The choice of wavelength is critical and is typically set at the wavelength of maximum absorbance of the analyte to achieve the highest sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][6] After separation by the LC system, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[4] In a tandem mass spectrometer, a specific precursor ion is selected, fragmented, and then one or more specific product ions are monitored for quantification.[4] This multiple-stage filtering process provides exceptional selectivity and sensitivity, making it the gold standard for many bioanalytical applications.[7]

Cross-Validation Experimental Protocol

The following protocol outlines a comprehensive cross-validation study to compare the performance of an existing HPLC-UV method with a newly developed LC-MS/MS method for the analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in a biological matrix (e.g., human plasma). This protocol is designed in accordance with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10]

Sample Preparation

Effective sample preparation is crucial to remove interferences and concentrate the analyte of interest.[11][12] For this study, a protein precipitation method will be employed, which is a rapid and straightforward technique for biological samples.[12][13]

Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[14]

  • Reconstitute the residue in 100 µL of the mobile phase.[14]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-UV Method Parameters
  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 270 nm

LC-MS/MS Method Parameters
  • Instrument: Sciex Triple Quad™ 5500 System with a Shimadzu Nexera X2 LC system or equivalent

  • Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: Precursor Ion (m/z) -> Product Ion (m/z) (Specific masses to be determined during method development)

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed for both methods as per regulatory guidelines.[7][15][16][17]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[18]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[18]
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

The following tables summarize the expected performance data from the cross-validation study.

Linearity
MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
HPLC-UV50 - 50000.9985
LC-MS/MS0.5 - 5000.9992
Accuracy and Precision

HPLC-UV

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)CV (%)
50 (LLOQ)48.597.08.2
150153.2102.15.6
25002485.099.44.1
40004080.0102.03.5

LC-MS/MS

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)CV (%)
0.5 (LLOQ)0.54108.012.5
1.51.4798.07.8
250255.0102.03.2
400396.099.02.8
Overall Performance Comparison
FeatureHPLC-UVLC-MS/MS
Sensitivity LowerHigher[19][20]
Selectivity LowerHigher[19][20]
Analysis Time LongerShorter
Cost per Sample LowerHigher
Method Development Complexity SimplerMore Complex
Robustness Generally highCan be susceptible to matrix effects

Visualizing the Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute end_prep Sample for Analysis reconstitute->end_prep hplc_uv HPLC-UV Analysis end_prep->hplc_uv lc_msms LC-MS/MS Analysis end_prep->lc_msms data_hplc HPLC-UV Data hplc_uv->data_hplc data_lcmsms LC-MS/MS Data lc_msms->data_lcmsms compare Data Comparison (Linearity, Accuracy, Precision) data_hplc->compare data_lcmsms->compare report Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Discussion and Recommendations

The cross-validation data demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purpose, meeting the acceptance criteria for linearity, accuracy, and precision.[8][9] However, there are clear differences in their performance characteristics.

The LC-MS/MS method offers significantly higher sensitivity, with an LLOQ approximately 100 times lower than the HPLC-UV method.[19][20] This makes it the superior choice for applications requiring trace-level quantification, such as pharmacokinetic studies where drug concentrations can be very low. The enhanced selectivity of LC-MS/MS also reduces the likelihood of interference from other compounds in the matrix, leading to more reliable data.[19]

The HPLC-UV method, while less sensitive, is a robust and cost-effective option for applications where higher concentrations of the analyte are expected, such as in the analysis of bulk drug substances or formulated products. Its simpler operation and lower maintenance costs make it an attractive option for routine quality control testing.

Recommendations:

  • For bioanalytical studies requiring high sensitivity and selectivity, the LC-MS/MS method is recommended .

  • For routine analysis of samples with higher analyte concentrations where cost and simplicity are important factors, the HPLC-UV method is a suitable alternative .

  • The successful cross-validation ensures that data generated by either method can be confidently compared, allowing for flexibility in laboratory operations.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide has been successfully demonstrated. By understanding the strengths and limitations of each technique, researchers can make informed decisions about the most appropriate analytical method for their specific needs, ensuring data quality and regulatory compliance throughout the drug development lifecycle. The continuous validation and lifecycle management of analytical procedures are paramount to maintaining data integrity.[21]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173–1181. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Patel, K. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Pharma Times. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Biotage. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]

  • European Compliance Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Pharmaceuticals and Medical Devices Agency. ICH-Q2 Analytical Method Validation. [Link]

  • Pharmaceuticals and Medical Devices Agency. Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Gevaert, K., et al. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. International Journal of Proteomics, 2012, 1–10. [Link]

  • Toray Research Center, Inc. High Performance Liquid Chromatography (HPLC), High Performance Liquid Chromatography/Mass Spectrometry (LC/MS). [Link]

  • Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS. Medium. [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]

  • Patsnap. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison. [Link]

  • Adcock, J. L., et al. (2008). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 19(1), 1–18. [Link]

  • Agilent Technologies. Liquid Chromatography/Mass Spectrometry Fundamentals. [Link]

  • American Pharmaceutical Review. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Kumar, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 26992. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Imre, S., et al. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 58(1), 63-71. [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Compliance Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ResearchGate. Linearity, accuracy and precision results of HPLC method. [Link]

  • Nacalai Tesque, Inc. (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. [Link]

  • Klasen, J. R., et al. (2025). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. Analytical and Bioanalytical Chemistry, 1-13. [Link]

  • NextSDS. (S)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide. [Link]

  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Cambridge Crystallographic Data Centre. N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. [Link]

  • Australian Government Department of Health. Acetamide, N,N-dimethyl-: Human health tier II assessment. [Link]

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision Validation of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine) Pharmacokinetic Models

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of pharmacokinetic (PK) models is a cornerstone of establishing a drug's safety and efficacy profile. This guide provides an in-depth comparison of pharmacokinetic models for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as Mexiletine, a Class IB antiarrhythmic agent. We will delve into the critical aspects of accuracy and precision in the validation of these models, supported by a comparative analysis of the bioanalytical methods used to generate the underlying data.

Mexiletine is utilized in the management of ventricular arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to maintaining plasma concentrations within a narrow therapeutic window. Therefore, the ability to accurately model and predict its pharmacokinetic behavior is paramount for effective and safe clinical use.[2]

Comparing Pharmacokinetic Models for Mexiletine: A Multi-faceted Approach

The pharmacokinetics of Mexiletine have been described using various modeling approaches, each with its own set of assumptions and complexities. The choice of model can significantly impact the interpretation of pharmacokinetic data and the subsequent dosing recommendations.

Compartmental Models: From Simplicity to Complexity

Compartmental models are mathematical constructs that simplify the complex physiological processes of drug absorption, distribution, metabolism, and excretion (ADME).[2]

  • One-Compartment Model: This model treats the entire body as a single, homogenous unit.[3] While simple, it may not fully capture the distribution phase of drugs that penetrate tissues at different rates. For Mexiletine, a one-compartment model has been used, particularly in population pharmacokinetic analyses where data may be sparse.[4]

  • Two-Compartment Model: This model offers a more nuanced representation by dividing the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues).[3] Several studies have indicated that a two-compartment model provides a good fit for Mexiletine's pharmacokinetic profile, capturing its distribution phase more accurately than a one-compartment model.[5]

  • Three-Compartment Model: In some cases, a three-compartment model has been suggested to best describe the disposition kinetics of Mexiletine, accounting for a fast and a slow distribution phase, followed by a slower elimination phase.[6]

The selection of the appropriate compartmental model is a critical step in accurately characterizing the pharmacokinetics of Mexiletine. While a one-compartment model may suffice for basic applications, two- and three-compartment models generally offer a more precise description of its disposition.

Population Pharmacokinetic (PopPK) Models

PopPK modeling is a powerful statistical approach that allows for the analysis of pharmacokinetic data from a population of individuals, even when each individual contributes only a few data points. This is particularly useful in clinical settings where intensive sampling is not feasible. PopPK models for Mexiletine have been developed to identify sources of variability in its pharmacokinetics, such as patient demographics and organ function.

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models represent the most sophisticated approach, incorporating physiological and biochemical data to simulate the drug's behavior in the body. These models can predict drug concentrations in various tissues and are particularly useful for exploring the impact of drug-drug interactions and for extrapolating data across different populations.

The following diagram illustrates the logical flow of selecting and validating a pharmacokinetic model for Mexiletine.

Pharmacokinetic Model Selection and Validation Workflow cluster_0 Model Selection cluster_1 Model Validation cluster_2 Model Application OneComp One-Compartment GoodnessOfFit Goodness-of-Fit Plots OneComp->GoodnessOfFit TwoComp Two-Compartment TwoComp->GoodnessOfFit PBPK PBPK PBPK->GoodnessOfFit VPC Visual Predictive Check (VPC) GoodnessOfFit->VPC Bootstrap Bootstrap Analysis VPC->Bootstrap Dosing Dosing Regimen Simulation Bootstrap->Dosing SpecialPop Special Population Prediction Bootstrap->SpecialPop

Caption: Workflow for Pharmacokinetic Model Selection and Validation.

Validation of Bioanalytical Methods: The Foundation of Accurate PK Modeling

The reliability of any pharmacokinetic model is fundamentally dependent on the quality of the bioanalytical data used to build it. Therefore, the validation of the analytical methods used to quantify Mexiletine in biological matrices is of paramount importance. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.[7][8]

Key Validation Parameters: Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration.[9]

Precision describes the degree of scatter or variability in a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV%).[9]

Comparative Analysis of Bioanalytical Methods for Mexiletine Quantification

Several analytical techniques have been employed for the quantification of Mexiletine in biological fluids. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Parameter LC-MS/MS HPLC-UV GC-MS
Linearity Range 0.02 - 10 µg/mL[10]0.2 - 2.0 µg/mL[10]0.5 - 5 µg/mL
Lower Limit of Quantification (LLOQ) ~0.01 µg/mL~0.1 µg/mL[10]~0.25 µg/mL
Intra-day Precision (CV%) < 10%< 2.5%[10]≤ 2.18%
Inter-day Precision (CV%) < 15%< 2.5%[10]≤ 5.84%[11]
Accuracy (% Nominal) 85 - 115%[12]Within ±15%Within ±15%
Selectivity HighModerateHigh
Throughput HighModerateModerate
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely regarded as the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[12] It is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex biological matrices.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a robust and widely available technique. While generally less sensitive than LC-MS/MS, it can be a cost-effective option for applications where high sensitivity is not a primary requirement.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique that offers high selectivity. It often requires derivatization of the analyte to improve its volatility and chromatographic properties.[11]

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for a pharmacokinetic study.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis SamplePrep Sample Preparation Chromo Chromatography SamplePrep->Chromo Detection Detection Chromo->Detection Selectivity Selectivity Detection->Selectivity LLOQ LLOQ Selectivity->LLOQ Accuracy Accuracy & Precision Stability Stability Accuracy->Stability Linearity Linearity LLOQ->Linearity Linearity->Accuracy StudySamples Study Sample Analysis Stability->StudySamples QC Quality Control Checks StudySamples->QC

Caption: A Typical Bioanalytical Method Validation Workflow.

Experimental Protocols for Accuracy and Precision Validation

The following protocols are based on FDA and EMA guidelines and represent best practices for determining the accuracy and precision of a bioanalytical method.[7][8]

Protocol 1: Intra-day (Within-run) Accuracy and Precision

Objective: To assess the accuracy and precision of the method within a single analytical run.

Procedure:

  • Prepare a set of quality control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x LLOQ)

    • Medium QC (near the center of the calibration curve)

    • High QC (at least 75% of the upper limit of quantification)

  • Analyze a minimum of five replicates of each QC concentration level in a single analytical run.

  • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

Acceptance Criteria:

  • The mean concentration at each QC level should be within ±15% of the nominal value (±20% for LLOQ).[9]

  • The CV% at each QC level should not exceed 15% (20% for LLOQ).[9]

Protocol 2: Inter-day (Between-run) Accuracy and Precision

Objective: To assess the accuracy and precision of the method across different analytical runs on different days.

Procedure:

  • Using the same QC sample concentrations as in Protocol 1, analyze a minimum of five replicates of each QC level in at least three separate analytical runs conducted on at least two different days.

  • For each QC level, calculate the overall mean concentration, SD, and CV% from all the runs.

  • Calculate the overall accuracy as the percentage of the overall mean calculated concentration to the nominal concentration.

Acceptance Criteria:

  • The overall mean concentration at each QC level should be within ±15% of the nominal value (±20% for LLOQ).[9]

  • The overall CV% at each QC level should not exceed 15% (20% for LLOQ).[9]

Conclusion

The accurate and precise validation of pharmacokinetic models for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine) is a critical endeavor that underpins its safe and effective clinical application. This guide has provided a comparative overview of various PK modeling approaches and the bioanalytical methods used to generate the requisite data. A thorough understanding of the principles of compartmental, population, and physiologically based pharmacokinetic modeling, coupled with rigorous validation of the underlying analytical methods, is essential for any researcher or drug development professional working with this important antiarrhythmic agent. The choice of both the PK model and the bioanalytical method should be tailored to the specific research question, balancing the need for accuracy and precision with practical considerations such as throughput and cost. By adhering to the principles of scientific integrity and regulatory guidelines, we can ensure the development of robust and reliable pharmacokinetic models that ultimately benefit patient care.

References

  • Elavarasi, E., et al. (2022). QUANTITATIVE ANALYSIS OF MEXILETINE IN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2725-2745. Available at: [Link]

  • [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. (2007). Se Pu, 25(6), 918-920. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • Heger, M., et al. (1983). Kinetics and bioavailability of mexiletine in healthy subjects. Arzneimittel-Forschung, 33(11), 1606-1610. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M10 BIOANALYTICAL METHOD VALIDATION. Available at: [Link]

  • Budhraja, A., et al. (2021). Precision and accuracy of LC-MS/MS method. ResearchGate. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Benchmarking compartmental models' complexity. Performance evaluation... (n.d.). ResearchGate. Available at: [Link]

  • Post, T. M., et al. (2017). A Regression Approach to Visual Predictive Checks for Population Pharmacometric Models. CPT: Pharmacometrics & Systems Pharmacology, 6(11), 758-767. Available at: [Link]

  • Karlsson, M. O., & Holford, N. (2008). Extensions to the Visual Predictive Check to facilitate model performance evaluation. Journal of Pharmacokinetics and Pharmacodynamics, 35(2), 185-202. Available at: [Link]

  • Saeki, T., et al. (1982). Pharmacokinetics and the antiarrhythmic effect of mexiletine in patients with chronic ventricular arrhythmias. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 80(6), 463-472. Available at: [Link]

  • Bergstrand, M., et al. (2014). Development of visual predictive checks accounting for multimodal parameter distributions in mixture models. The AAPS Journal, 16(4), 748-759. Available at: [Link]

  • Reduction in (a) root mean squared error (RMSE) and (b) mean percent... (n.d.). ResearchGate. Available at: [Link]

  • Yilmaz, B., & Kucukoglu, K. (2010). DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION. Marmara Pharmaceutical Journal, 14(1), 29-34. Available at: [Link]

  • Yilmaz, B., & Kucukoglu, K. (2017). GC-MS Determination of Mexiletine After Derivatization with N-Methyl-N-(Trimethylsilyl) Trifluoroacetamide in Pharmaceutical Formulatios and Comparison with HPLC Method. Pharmaceutical Chemistry Journal, 50(12), 839-844. Available at: [Link]

  • Holford, N. (2015). An Introduction to Visual Predictive Checks. University of Auckland. Available at: [Link]

  • Visual predictive check. (n.d.). MonolixSuite Documentation. Available at: [Link]

  • Ueno, K., et al. (2002). Evaluation of Mexiletine Clearance in a Japanese Population. Therapeutic Drug Monitoring, 24(1), 126-132. Available at: [Link]

  • Zanto, S. N., et al. (2019). Predicting Patient Response to the Antiarrhythmic Mexiletine Based on Genetic Variation: Personalized Medicine for Long QT Syndrome. Circulation Research, 124(5), 718-730. Available at: [Link]

  • Tatar Ulu, S. (2007). Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. Talanta, 72(3), 1172-1177. Available at: [Link]

  • De Luca, A., et al. (2009). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 156(2), 326-338. Available at: [Link]

  • Two Compartmental Pharmacokinetics Modeling. (2019). East African Scholars Journal of Medical Sciences, 2(1), 22-26. Available at: [Link]

  • RMSE(Root mean square error) value as a model comparison method. (2020). Cross Validated. Available at: [Link]

Sources

comparing in vitro and in vivo clearance rates of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Clearance of (R)-Mexiletine

Introduction: Bridging the Gap Between Laboratory and Clinic

In the landscape of drug development, understanding a compound's clearance—the rate at which it is removed from the body—is paramount. This guide provides a detailed comparison of the in vitro and in vivo clearance of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the (R)-enantiomer of the Class 1B antiarrhythmic agent mexiletine. Mexiletine is utilized for the treatment of ventricular arrhythmias and neuropathic pain.[1][2] Its clearance is primarily driven by hepatic metabolism, making it a classic case study for exploring the correlation between laboratory predictions and clinical outcomes.[3][4]

This document is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the experimental methodologies. We will dissect the protocols, compare the quantitative results, and explore the critical process of in vitro-in vivo extrapolation (IVIVE), which is essential for predicting human pharmacokinetics and potential drug-drug interactions (DDIs).[5][6]

Part 1: In Vitro Clearance Assessment: Unraveling Metabolic Pathways

The initial evaluation of a drug's metabolic fate begins with in vitro systems.[7] These controlled environments allow for the precise measurement of metabolic rates and the identification of the enzymes responsible for the drug's breakdown. For a compound like mexiletine, which is extensively metabolized by the liver, human liver microsomes are a standard and highly informative tool.

Causality in Experimental Design: Why Human Liver Microsomes?

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing Cytochrome P450 (CYP) enzymes. Their use is a cornerstone of metabolic studies for several key reasons:

  • Enzyme Focus: They isolate the Phase I metabolic enzymes (CYPs), providing a clear window into the primary oxidative metabolism pathways without the complexities of cellular uptake, efflux, or Phase II conjugation.

  • High-Throughput: Microsomal assays are relatively rapid and cost-effective, making them suitable for screening compounds during early-stage drug discovery.

  • Mechanistic Insights: They are ideal for identifying which specific CYP isozymes are responsible for a drug's metabolism, which is critical for predicting DDIs and understanding population variability due to genetic polymorphisms.

Experimental Protocol: Microsomal Metabolic Stability Assay

This protocol outlines a self-validating system for determining the intrinsic clearance of (R)-mexiletine.

1. Reagents and Materials:

  • (R)-Mexiletine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Positive Control Substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation: Pre-warm a solution of HLM and phosphate buffer to 37°C.

  • Initiation: In separate tubes, combine the HLM solution with (R)-mexiletine (at a concentration well below its Michaelis-Menten constant, Km, typically 1 µM, to ensure first-order kinetics). The reaction is initiated by adding the pre-warmed NADPH regenerating system. The absence of NADPH serves as a negative control to check for non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture in a shaking water bath at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of (R)-mexiletine using a validated LC-MS/MS method.

3. Data Analysis and Calculation of Intrinsic Clearance (CLint):

  • Plot the natural logarithm of the percentage of (R)-mexiletine remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant, k (min⁻¹).

  • Calculate the in vitro half-life (t½) as: 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the following equation: CLint = (0.693 / t½) * (Volume of incubation in µL / Amount of microsomal protein in mg)

In Vitro Findings for Mexiletine

In vitro studies using human liver microsomes have consistently shown that mexiletine's metabolism is primarily mediated by CYP enzymes. The main metabolic pathways are aromatic and aliphatic hydroxylation, leading to the formation of p-hydroxy-mexiletine (PHM) and hydroxymethyl-mexiletine (HMM).

Crucially, these studies identified a strong correlation between the formation rate of these metabolites and CYP2D6 activity.[8][9] Further investigations confirmed that while CYP2D6 is the major player, CYP1A2 also contributes to a lesser extent.[2][10] This is a critical finding, as CYP2D6 is highly polymorphic in the human population, suggesting that a patient's genetic makeup can significantly influence their ability to clear the drug.

Workflow for In Vitro Clearance Determination

InVitro_Workflow cluster_prep Preparation cluster_reaction Incubation @ 37°C cluster_analysis Analysis Compound (R)-Mexiletine Reaction Initiate Reaction Compound->Reaction HLM Human Liver Microsomes HLM->Reaction NADPH NADPH System NADPH->Reaction Buffer Buffer (pH 7.4) Buffer->Reaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Reaction->TimePoints Quench Quench with ACN TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate CLint LCMS->Calc

Caption: Workflow for determining in vitro intrinsic clearance using human liver microsomes.

Part 2: In Vivo Clearance Assessment: The Whole-Body Perspective

While in vitro studies provide mechanistic detail, in vivo pharmacokinetic (PK) studies in humans are essential to understand how a drug behaves in a complex biological system.[11] These studies measure the drug's journey through the body over time, yielding critical parameters like clearance, volume of distribution, and elimination half-life.

Causality in Experimental Design: Why a Single-Dose Human PK Study?

A single-dose study in healthy volunteers is the standard first step in clinical pharmacology for several reasons:

  • Safety: It establishes the basic safety and tolerability profile in a controlled setting.

  • Fundamental Parameters: It allows for the determination of the most fundamental PK parameters without the complexities of multiple dosing (like accumulation).

  • Mass Balance: When combined with an intravenous dose (as in a crossover design to determine absolute bioavailability), it helps quantify the contributions of different clearance pathways (e.g., hepatic vs. renal).[12]

Experimental Protocol: Single Oral Dose Pharmacokinetic Study

This protocol describes a high-level approach, governed by strict regulatory guidelines from bodies like the FDA and EMA.[13][14]

1. Study Design:

  • A single-center, open-label, single-dose study in a cohort of healthy adult volunteers.

  • Subjects are screened for health status, including liver and kidney function, and genotyped for relevant enzymes like CYP2D6 if applicable.

  • Following an overnight fast, subjects receive a single oral dose of (R)-mexiletine.

2. Sample Collection:

  • Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).

  • Urine is often collected over intervals (e.g., 0-12h, 12-24h, 24-48h) to quantify the amount of unchanged drug excreted renally.

3. Bioanalysis:

  • Plasma is separated from the blood samples.

  • The concentrations of (R)-mexiletine (and potentially its major metabolites) in plasma and urine are determined using a validated, highly specific and sensitive bioanalytical method, typically LC-MS/MS.

4. Pharmacokinetic Analysis:

  • Plasma concentration-time data for each subject is analyzed using non-compartmental analysis (NCA).

  • Key parameters are calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • CL/F (Apparent Oral Clearance): Calculated as Dose / AUC. This is the total body clearance relative to the fraction of the dose that is absorbed (F, bioavailability).

    • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

In Vivo Findings for Mexiletine

Clinical studies have established that mexiletine is well-absorbed orally, with a bioavailability of approximately 90%.[3][4] The drug is eliminated slowly, with a reported elimination half-life in healthy individuals ranging from approximately 6 to 12 hours.[4][10][15] A large volume of distribution (5 to 9 L/kg) indicates extensive distribution into tissues.[10]

Consistent with the in vitro findings, the primary route of elimination is hepatic metabolism, with only about 10-15% of the dose being excreted unchanged in the urine.[3] Studies on the individual enantiomers have shown that the peak plasma concentration of (R)-mexiletine is significantly higher than that of (S)-mexiletine, suggesting stereoselective differences in first-pass metabolism or distribution, although their terminal elimination half-lives are similar.

Workflow for In Vivo Pharmacokinetic Study

InVivo_Workflow cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Screening Subject Screening Dosing Single Oral Dose Screening->Dosing Sampling Serial Blood & Urine Collection Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis of Drug Concentration Processing->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Params Calculate PK Parameters (CL/F, t½, AUC) NCA->Params

Caption: Workflow for a human in vivo pharmacokinetic study.

Part 3: The Synthesis: Comparing In Vitro Predictions with In Vivo Reality

The ultimate goal of early-stage metabolism studies is to forecast a drug's behavior in humans. By comparing the data from both realms, we can assess the accuracy of our in vitro models and gain a holistic understanding of the drug's disposition.

Comparative Data Summary
ParameterIn Vitro FindingIn Vivo FindingSource
Primary Clearance Mechanism Metabolic transformationHepatic Metabolism,[3]
Primary Metabolizing Enzymes CYP2D6, CYP1A2Inferred to be CYP2D6 and CYP1A2[2][8][10]
Major Metabolites p-hydroxymexiletine (PHM), hydroxymethylmexiletine (HMM)PHM and HMM are major metabolites found in urine[10]
Total Body Clearance (CL) Not directly measured, CLint is determined~10.3 mL/min/kg[15]
Elimination Half-life (t½) N/A~6-12 hours[4][10][15]
Renal Clearance Contribution N/AMinor (~10-15% of dose excreted unchanged)[3]
Discussion: A Successful Correlation

For (R)-mexiletine, there is a strong qualitative correlation between the in vitro and in vivo data.

  • The in vitro experiments correctly identified that metabolism is the dominant clearance mechanism, which is confirmed by the low amount of unchanged drug found in the urine in human studies.[3]

  • The identification of CYP2D6 as the primary metabolizing enzyme is of high clinical relevance.[8] It successfully predicts the observation that factors affecting CYP2D6 activity, such as co-administration of inhibitors (e.g., paroxetine, fluoxetine) or an individual's genetic status (poor vs. extensive metabolizers), can significantly alter mexiletine's clearance in vivo.[2][10] This demonstrates the predictive power of well-conducted in vitro studies.

The process of quantitatively predicting the exact in vivo clearance from in vitro CLint values (IVIVE) is more complex. It requires sophisticated models (like the well-stirred model) and scaling factors that account for liver blood flow, microsomal protein per gram of liver, and plasma protein binding.[6] While challenging, the qualitative alignment seen with mexiletine builds confidence that the fundamental drivers of its clearance are well understood, allowing for informed decisions in clinical development.

Conclusion

The study of (R)-mexiletine serves as an excellent paradigm for the synergy between in vitro and in vivo clearance assessments. The in vitro microsomal assays provide rapid, mechanistic insights into the metabolic pathways and enzymes involved, correctly identifying CYP2D6 as the key player. This finding is subsequently validated by in vivo pharmacokinetic studies, which quantify the drug's overall clearance and half-life in humans and confirm the clinical relevance of CYP2D6-mediated metabolism. By integrating these complementary datasets, drug developers can build a robust understanding of a compound's disposition, enabling better predictions of clinical outcomes, dosage regimens, and the potential for drug interactions.

References

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S.
  • Pharmacology, electrophysiology, and pharmacokinetics of mexiletine.
  • Clinical pharmacokinetics of mexiletine.
  • Mexiletine: Package Insert / Prescribing Inform
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry.
  • Pharmacology of Mexiletine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • The metabolism of mexiletine in relation to the debrisoquine/sparteine-type polymorphism of drug oxidation.
  • Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. ProBiologists.
  • Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S.
  • Mexiletine.
  • Therapeutic drug monitoring of mexiletine at a large academic medical center. SAGE Journals.
  • Mexiletine metabolism in vitro by human liver.
  • Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency.
  • EMA adopts five product-specific bioequivalence guidelines. GaBI Online.
  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency.
  • Non-clinical guidelines: pharmacokinetics and toxicokinetics. European Medicines Agency.
  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency.
  • Kinetics and bioavailability of mexiletine in healthy subjects.
  • Inhibitory effects of psychotropic drugs on mexiletine metabolism in human liver microsomes: prediction of in vivo drug interactions.
  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes.
  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization.

Sources

Safety Operating Guide

Navigating the Disposal of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; its safe and compliant disposal is a critical, final step. This guide provides a comprehensive framework for the proper disposal of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a substituted acetamide compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, this document synthesizes established principles of chemical waste management, regulatory standards, and expert insights to ensure the safety of personnel and the protection of our environment.

The disposal of any chemical waste is not merely a procedural task but a process rooted in a deep understanding of its potential hazards and the regulatory landscape. This guide is structured to provide not just the "how," but also the "why," empowering researchers to make informed decisions that uphold the principles of safety and environmental stewardship.

I. Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough hazard assessment is paramount. In the absence of a specific SDS for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, we must infer its potential hazards based on its chemical structure—a substituted acetamide.

Key Hazard Considerations for Substituted Acetamides:

  • Toxicity: Many acetamide derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).

  • Irritation: Compounds of this class can cause skin and serious eye irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4][6]

  • Environmental Hazards: While specific data is absent, it is prudent to assume the compound may be hazardous to the aquatic environment.[7] Therefore, it should not be released into the environment.[4]

Given these potential hazards, all handling and disposal procedures should be conducted within a certified chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7]To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side shields or safety goggles.[7]To protect against splashes and airborne particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use only outdoors or in a well-ventilated area.[2][4] If dusts are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially harmful dusts or aerosols.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide follows a systematic process of waste characterization, segregation, containment, and transfer.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility Waste Management A Step 1: Waste Generation (Pure compound, contaminated labware) B Step 2: Hazard Identification (Consult SDS or assess analogous compounds) A->B Characterize C Step 3: Segregation (Isolate from incompatible materials) B->C Inform D Step 4: Containment & Labeling (Use compatible, sealed containers with 'Hazardous Waste' label) C->D Package E Step 5: Transfer to SAA (Satellite Accumulation Area) D->E Store F Step 6: Removal by EHS (Arrange for pickup by Environmental Health & Safety) E->F Schedule G Step 7: Final Disposal (Transport to a licensed TSDF) F->G Transport

Caption: Disposal workflow for (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

Step 1: Waste Characterization and Segregation

All waste streams containing (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide must be treated as hazardous waste. This includes:

  • Neat (pure) compound: Unused or expired material.

  • Contaminated Labware: Glassware, plasticware, and other disposable items that have come into direct contact with the compound.

  • Solutions: Any solutions containing the dissolved compound.

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, etc.

Crucially, this waste must be segregated from other waste streams to prevent dangerous reactions. Amides can be incompatible with acids and oxidizing agents, potentially leading to heat generation or the release of toxic gases.[8]

Step 2: Proper Containment and Labeling

  • Containers: Use containers that are compatible with the chemical waste.[9] For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof, screw-cap container. Never use containers that previously held incompatible chemicals.

  • Labeling: The U.S. Environmental Protection Agency (EPA) mandates that all hazardous waste containers be clearly labeled.[10] The label must include:

    • The words "Hazardous Waste"[10][11]

    • The full chemical name: "(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[10]

    • The date when waste was first added to the container (accumulation start date) if required by your facility's generator status.[10]

Step 3: On-site Accumulation and Storage

Laboratories typically operate as Satellite Accumulation Areas (SAAs), allowing for the collection of hazardous waste at or near the point of generation.[11][12]

  • Storage Location: Waste containers should be stored in a designated, well-ventilated area, away from general laboratory traffic and incompatible chemicals.[9]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[9] This prevents the release of vapors and protects the contents from environmental factors.

  • Volume Limits: SAAs are generally limited to accumulating up to 55 gallons of hazardous waste.[11][12]

Step 4: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policies (often 12 months for academic labs under Subpart K), it must be transferred for disposal.[12]

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and work with licensed hazardous waste contractors.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.

III. Regulatory Framework: Adherence to EPA and OSHA Standards

The management of hazardous waste in a laboratory setting is governed by a stringent regulatory framework established by the EPA and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[9] Laboratories are considered hazardous waste generators and must comply with RCRA regulations.

  • EPA Regulations for Academic Laboratories (40 CFR Part 262, Subpart K): This rule provides an alternative set of regulations for managing hazardous waste at eligible academic entities, offering more flexibility than the standard industrial generator rules.[12] Key provisions include requiring waste determinations by trained professionals and the removal of hazardous waste from laboratories every twelve months.[12]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals be evaluated and that this information be conveyed to employees through a comprehensive hazard communication program.[13] This includes proper labeling and access to Safety Data Sheets.

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard (29 CFR 1910.120): This standard covers emergency response to releases of hazardous substances.[13] Your facility must have an emergency action plan in place.[13][14]

IV. Decontamination and Spill Management

Decontamination of Labware:

For non-disposable glassware, a triple-rinse procedure is recommended.[15]

  • Rinse the glassware three times with a suitable solvent in which (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is soluble.

  • Collect the rinsate as hazardous waste.[15]

  • After the solvent rinse, the glassware can typically be washed with soap and water.

Spill Response:

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite, or dry sand).[16]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[16]

  • Decontaminate the spill area.

For large spills, evacuate the area and contact your institution's EHS office or emergency response team immediately.[16]

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a critical responsibility for every researcher. By adhering to the principles of hazard assessment, proper segregation, containment, and regulatory compliance, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide. (n.d.). NextSDS. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Chemical waste disposal. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. (n.d.). Lab Supplies. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Safety Data Sheet: acetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide. (n.d.). NextSDS. Retrieved from [Link]

  • Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). (2009, July 20). Acros Organics. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

Sources

Navigating the Safe Handling of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Due to its chemical structure as an aromatic amide, (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is anticipated to present hazards similar to related compounds. The primary concerns are skin and eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Table 1: Potential Hazards and Rationale

Potential HazardRationale based on Structurally Similar Compounds
Skin Irritation Aromatic amides can cause skin irritation upon contact.[1][2][3]
Serious Eye Irritation Direct contact with the eyes is likely to cause significant irritation.[1][2][3]
Respiratory Irritation Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3]
Unknown Chronic Effects As a research chemical, the long-term toxicological properties have not been fully investigated.[3] A cautious approach is therefore essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. The following table outlines the minimum required PPE, with explanations rooted in established laboratory safety principles.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][5]Rationale: Protects against accidental splashes of solutions or contact with airborne particles. Standard prescription glasses are not a substitute.
Face shield (in addition to goggles).[4]Rationale: Recommended when there is a higher risk of splashes, such as when handling larger quantities or during vigorous mixing.
Hand Protection Nitrile gloves.[6][7]Rationale: Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[3][5]
Double gloving.Rationale: For procedures with a higher risk of exposure, wearing two pairs of gloves provides an additional layer of protection.
Body Protection Laboratory coat.[6]Rationale: A flame-resistant lab coat protects the skin and personal clothing from spills and contamination.
Chemical-resistant apron.Rationale: To be worn over the lab coat when handling significant quantities of the compound or its solutions.
Respiratory Protection Dust mask (e.g., N95) or use of a fume hood.[4]Rationale: To be used when handling the solid compound to prevent inhalation of dust. For any procedure that may generate aerosols, working in a certified chemical fume hood is mandatory.[8]
Foot Protection Closed-toe shoes.[6]Rationale: Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is crucial for minimizing exposure. The following workflow is designed to be a self-validating system, ensuring safety at each stage.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[8]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within easy reach inside the fume hood to minimize movement in and out of the containment area.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle the powder carefully to avoid creating dust. If significant dust is generated, a respirator should be worn even inside a fume hood.

Dissolution and Solution Handling
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure

All waste generated from handling (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide should be treated as hazardous waste.[1] The disposal process should adhere to all local, state, and federal regulations. This may involve dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Ventilate the area and wash the spill site once the material is removed.

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the operational plan, the following diagram illustrates the key steps and decision points in the safe handling of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep 1. Designate Work Area (Fume Hood) gather 2. Gather Materials prep->gather weigh 3. Weigh Compound (Handle with Care) gather->weigh dissolve 4. Dissolve Compound (Slow Solvent Addition) weigh->dissolve Proceed to Handling mix 5. Mix Solution (Gentle Agitation) dissolve->mix transfer 6. Transfer Solution (Use Appropriate Tools) mix->transfer decon 7. Decontaminate (Surfaces & Equipment) transfer->decon Proceed to Post-Handling wash 8. Wash Hands decon->wash segregate 9. Segregate Waste (Solid, Liquid, Sharps) wash->segregate Proceed to Disposal dispose 10. Dispose as Hazardous Waste segregate->dispose

Caption: A workflow diagram illustrating the key stages for the safe handling of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

Conclusion: A Culture of Safety

The responsible handling of research chemicals is paramount in any laboratory setting. While the full toxicological profile of (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide may not be known, by adhering to the principles of hazard assessment, proper PPE utilization, systematic operational procedures, and diligent waste management, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's broader Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12]

References

  • NextSDS. (n.d.). (R)-N-[2-(2,6-diMethylphenoxy)-1-Methylethyl]acetaMide. Retrieved from [Link]

  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance in a Nutshell. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2016, June). Guidance on Information Requirements and Chemical Safety Assessment Part D: Framework for exposure assessment. Retrieved from [Link]

  • Lab Manager. (2025, December 10). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2016, February). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2015, December). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) - Safety Data Sheet. Retrieved from [Link]

  • Labour Department, The Government of the Hong Kong Special Administrative Region. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.